6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-amino-2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-9(2)8(13)12-7-5(14-9)3-4-6(10)11-7/h3-4H,1-2H3,(H3,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYOWUOUDXDSMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C=CC(=N2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670351 | |
| Record name | 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1002726-62-6 | |
| Record name | 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, 6-amino-2,2-dimethyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49WR6Y8EVL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity and Structure
6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is a complex heterocyclic molecule featuring a fused pyridoxazinone ring system with an amino group and two methyl groups.
| Identifier | Value | Source |
| IUPAC Name | 6-amino-2,2-dimethyl-4H-pyrido[3,2-b][3][7]oxazin-3-one | [8] |
| CAS Number | 1002726-62-6 | [8] |
| Molecular Formula | C₉H₁₁N₃O₂ | [8] |
| Molecular Weight | 193.20 g/mol | [8] |
| Canonical SMILES | CC1(C(=O)NC2=C(O1)C=CC(=N2)N)C | [8] |
| InChI Key | HSYOWUOUDXDSMC-UHFFFAOYSA-N | [8] |
Physicochemical Properties: A Blend of Predicted and Analogous Data
Precise, experimentally-derived physicochemical data for this intermediate is scarce in peer-reviewed literature. The following table summarizes computationally predicted values, which are essential for initial process design and modeling. It is imperative for researchers to empirically verify these properties for their specific batches of the compound.
| Property | Predicted/Estimated Value | Remarks and Justification |
| Melting Point | Not available (Predicted to be a solid) | Heterocyclic compounds of similar complexity are typically solids at room temperature.[9] The presence of hydrogen bonding capabilities (amino and amide groups) suggests a relatively high melting point. |
| Boiling Point | 420.3 °C at 760 mmHg (Predicted) | [6] High predicted boiling point is consistent with the molecular weight and polar functional groups. |
| Aqueous Solubility | Low (Predicted) | The active form of Fostamatinib, R406, for which this is a precursor, has low aqueous solubility.[10] The fused ring structure and multiple nonpolar methyl groups contribute to lower aqueous solubility. |
| pKa | 10.79 ± 0.40 (Predicted, Basic) | [6] The primary amino group on the pyridine ring is the most likely site of protonation, leading to a basic pKa. The exact value is influenced by the electron-withdrawing nature of the adjacent ring system. |
| LogP (Octanol-Water Partition Coefficient) | 0.4 (Predicted) | [8] This value suggests a relatively balanced hydrophilic-lipophilic character, which is common for oral drug intermediates. |
| Topological Polar Surface Area (TPSA) | 77.2 Ų | [8] This value indicates moderate polarity, suggesting the molecule may have reasonable cell permeability characteristics. |
Biological Context and Pharmaceutical Significance
The primary application of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is as a crucial intermediate in the synthesis of Fostamatinib.[4] Fostamatinib is a prodrug that is rapidly converted to its active metabolite, R406, which acts as a potent inhibitor of Spleen Tyrosine Kinase (Syk).[10]
Mechanism of Action of Fostamatinib (Syk Inhibition)
Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. In conditions like chronic immune thrombocytopenia (ITP), autoantibodies bind to platelets, marking them for destruction by macrophages in the spleen. This process is mediated by Fc gamma receptors (FcγR) on the surface of macrophages. The engagement of these receptors by antibody-coated platelets triggers a signaling cascade that is dependent on Syk, leading to phagocytosis and platelet destruction.
Fostamatinib's active metabolite, R406, inhibits Syk, thereby interrupting this pathological signaling cascade and reducing the destruction of platelets.[4]
Caption: Mechanism of Action of Fostamatinib via Syk Inhibition.
Experimental Methodologies for Physicochemical Characterization
To ensure the quality and consistency of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one for pharmaceutical synthesis, rigorous experimental characterization is essential. The following are standard, field-proven protocols for determining its key physicochemical properties.
Melting Point Determination
The melting point provides a quick assessment of purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, while a broad range suggests the presence of impurities.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A moist sample should be dried in a desiccator over a suitable drying agent.[11]
-
Capillary Loading: Load the powdered sample into a capillary tube to a height of 2.5-3.5 mm.[12] Tap the tube gently to pack the sample tightly.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.
Solubility Determination
Solubility is a critical parameter influencing reaction kinetics, purification, and formulation. Both kinetic and thermodynamic solubility are relevant in drug development.[13]
Protocol: Thermodynamic Solubility (Shake-Flask Method)
-
Preparation: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.
-
Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in separate vials.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS.[14]
Caption: Workflow for Thermodynamic Solubility Determination.
pKa Determination
The acid dissociation constant (pKa) is crucial for predicting the ionization state of the molecule at different pH values, which affects its solubility, permeability, and receptor binding.
Protocol: Potentiometric Titration
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM).[15]
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a jacketed vessel to maintain a constant temperature and purge with nitrogen to remove dissolved CO₂.[15]
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte. Record the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve or by using specialized software for analyzing the titration data.[16]
LogP Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Protocol: Shake-Flask Method
-
Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, typically pH 7.4 for LogD) with n-octanol.
-
Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the second phase to create a biphasic system.
-
Equilibration: Shake the mixture vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.[2]
-
Phase Separation: Allow the two phases to separate completely, typically by centrifugation.
-
Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV).[1]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Spectroscopic Profile
While specific spectra for this compound are not publicly available, standard spectroscopic techniques are essential for its structural confirmation and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the chemical structure. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, the N-H protons of the amino and amide groups, and the singlet for the two methyl groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement. Fragmentation patterns observed in MS/MS can further corroborate the proposed structure.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino and amide groups, C=O stretching of the lactam, and C-N and C-O stretching vibrations.
Conclusion
6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is a molecule of significant interest to the pharmaceutical industry due to its indispensable role in the synthesis of Fostamatinib. While a complete, experimentally verified physicochemical profile is not yet in the public domain, this guide consolidates the available computational data and provides the necessary framework for its empirical determination. By employing the detailed protocols outlined herein, researchers and drug development professionals can ensure the quality, consistency, and optimal handling of this vital intermediate, thereby supporting the robust and efficient production of life-changing therapeutics.
References
- 1. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. LogP / LogD shake-flask method [protocols.io]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. nbinno.com [nbinno.com]
- 6. lookchem.com [lookchem.com]
- 7. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 6-amino-2,2-dimethyl- | C9H11N3O2 | CID 45480402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2H-Pyrido 3,2-b -1,4-oxazin-3(4H)-one 95 20348-09-8 [sigmaaldrich.com]
- 10. The synthesis method of Fostamatinib_Chemicalbook [chemicalbook.com]
- 11. labconcept.ru [labconcept.ru]
- 12. thinksrs.com [thinksrs.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. enamine.net [enamine.net]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one: Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry, has emerged as a critical building block in the synthesis of advanced therapeutics. Its unique structural architecture, featuring a fused pyridoxazine ring system, makes it a valuable synthon for the development of targeted therapies. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and its pivotal role as a key intermediate in the pharmaceutical industry.
This compound is particularly noteworthy for its role as a precursor in the synthesis of protein kinase inhibitors.[1] Protein kinases are a large family of enzymes that play a fundamental role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The ability to selectively inhibit specific protein kinases has revolutionized the treatment of these conditions. 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one serves as a crucial intermediate in the production of Fostamatinib, a spleen tyrosine kinase (Syk) inhibitor used for the treatment of chronic immune thrombocytopenia (ITP).[1]
This guide will delve into the specific molecular attributes of this compound, provide a summary of its known properties, and discuss the general synthetic strategies employed for its preparation, offering valuable insights for researchers and drug development professionals working in this area.
Molecular Structure and Physicochemical Properties
The molecular structure of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is characterized by a di-substituted pyridoxazine core. The systematic IUPAC name for this compound is 6-amino-2,2-dimethyl-4H-pyrido[3,2-b][1][2]oxazin-3-one.[3] Its chemical structure is definitively represented by the SMILES string O=C1NC2=NC(N)=CC=C2OC1(C)C.[2]
The key physicochemical properties of this compound are summarized in the table below:
| Property | Value | Source(s) |
| CAS Number | 1002726-62-6 | [2][4] |
| Molecular Formula | C₉H₁₁N₃O₂ | [2][4] |
| Molecular Weight | 193.20 g/mol | [2][3] |
| Appearance | Lab chemicals appearance | [1] |
| Purity | ≥97% | [1][5] |
| Storage Conditions | 2-8°C, protect from light | [6] |
The molecular structure of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is achiral.[7]
Caption: Molecular Structure of the Topic Compound
Synthetic Approach and Mechanistic Considerations
The synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While specific, publicly available, step-by-step protocols are scarce due to the proprietary nature of pharmaceutical manufacturing processes, the general synthetic strategy can be inferred from its structure and its role as a drug intermediate.
The formation of the pyridoxazine ring system is the core of the synthesis. This typically involves the condensation of a substituted aminopyridine with a suitable three-carbon synthon that already contains or can generate the lactam and the gem-dimethyl substituted carbon.
A plausible synthetic workflow would involve the following key transformations:
-
Preparation of a substituted 2,3-diaminopyridine derivative: This would serve as the foundational pyridine ring onto which the oxazinone ring is built.
-
Reaction with a protected alpha-hydroxyisobutyric acid derivative: The gem-dimethyl functionality and the adjacent carbonyl and hydroxyl groups are introduced in this step. The choice of protecting groups is critical to prevent unwanted side reactions.
-
Cyclization to form the oxazinone ring: This is typically achieved under acidic or basic conditions, leading to the formation of the lactam within the six-membered ring.
-
Functional group interconversion: This may involve the introduction or modification of the amino group at the 6-position of the pyridine ring.
The causality behind these experimental choices lies in the principles of heterocyclic chemistry. The nucleophilicity of the amino groups on the pyridine ring and the electrophilicity of the carbonyl group on the side chain are the driving forces for the cyclization reaction. The use of protecting groups ensures that the desired regioselectivity is achieved.
Caption: General Synthetic Workflow
Application in Drug Development: The Fostamatinib Case Study
The primary and most well-documented application of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is as a key intermediate in the synthesis of Fostamatinib.[1] Fostamatinib is an orally administered spleen tyrosine kinase (Syk) inhibitor. Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. In chronic immune thrombocytopenia (ITP), Syk is involved in the phagocytic destruction of antibody-coated platelets by macrophages. By inhibiting Syk, Fostamatinib reduces platelet destruction, thereby increasing platelet counts.
The synthesis of Fostamatinib from this intermediate typically involves the acylation of the 6-amino group with a substituted benzoyl chloride, followed by further chemical modifications to introduce the phosphate prodrug moiety. The high purity of the starting intermediate is paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API).[1]
Quality Control and Analytical Characterization
Ensuring the purity and identity of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is crucial for its use in pharmaceutical manufacturing. A combination of analytical techniques is employed for its characterization:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to quantify any impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the compound and any impurities, confirming its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the molecular structure by providing detailed information about the chemical environment of each proton and carbon atom.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule, such as the amino, amide, and aromatic moieties.
Commercial suppliers typically provide a Certificate of Analysis (CoA) that includes data from these analytical techniques to verify the quality of the material.[6]
Conclusion
6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is a molecule of significant importance in modern drug discovery and development. Its well-defined structure and physicochemical properties, combined with its crucial role as an intermediate in the synthesis of Fostamatinib and potentially other protein kinase inhibitors, underscore its value to the pharmaceutical industry. A thorough understanding of its synthesis and analytical characterization is essential for any researcher or organization involved in the development of novel therapeutics that utilize this versatile chemical building block. As the demand for targeted therapies continues to grow, the importance of reliable and high-quality sources of such key intermediates will only increase.
References
- 1. nbinno.com [nbinno.com]
- 2. chemscene.com [chemscene.com]
- 3. 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 6-amino-2,2-dimethyl- | C9H11N3O2 | CID 45480402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Amino-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one suppliers & manufacturers in China [m.chemicalbook.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. 1002726-62-6|this compound|BLD Pharm [bldpharm.com]
- 7. GSRS [precision.fda.gov]
SMILES and InChI key for 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
An In-Depth Technical Guide to 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern pharmaceutical development, the strategic design and synthesis of small molecules as therapeutic agents are paramount. Central to this endeavor is the use of specialized chemical intermediates—complex molecular scaffolds that serve as foundational building blocks for active pharmaceutical ingredients (APIs). This guide provides a detailed technical overview of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one , a heterocyclic compound of significant interest. Its structural complexity and functional group arrangement make it a crucial intermediate, particularly in the synthesis of targeted therapies like protein kinase inhibitors.[1][2] This document will elucidate its chemical identity, physicochemical properties, and its pivotal role in synthetic pharmaceutical chemistry, offering field-proven insights for professionals in drug discovery and development.
Chemical Identity and Molecular Descriptors
The precise identification of a chemical entity is the bedrock of reproducible scientific research and development. 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is unambiguously defined by several key identifiers, including its structure-based SMILES and InChI strings, which are crucial for database searches and computational modeling.
The IUPAC name for this compound is 6-amino-2,2-dimethyl-4H-pyrido[3,2-b][3][4]oxazin-3-one.[5] Its molecular formula is C₉H₁₁N₃O₂, with a molecular weight of approximately 193.20 g/mol .[4][5]
| Identifier | Value | Source |
| CAS Number | 1002726-62-6 | [1][4][5] |
| SMILES | CC1(C(=O)NC2=C(O1)C=CC(=N2)N)C | [5] |
| InChIKey | HSYOWUOUDXDSMC-UHFFFAOYSA-N | [3][5] |
| InChI | InChI=1S/C9H11N3O2/c1-9(2)8(13)12-7-5(14-9)3-4-6(10)11-7/h3-4H,1-2H3,(H3,10,11,12,13) | [3][5] |
| Molecular Formula | C₉H₁₁N₃O₂ | [3][4] |
| Molecular Weight | 193.20 | [4] |
Physicochemical and Pharmacokinetic Properties
Understanding the physicochemical properties of an intermediate is critical for process chemistry, formulation, and predicting its behavior in biological systems. The data below, derived from computational models and experimental references, provides a profile of the molecule's characteristics.
| Property | Value | Significance in Drug Development |
| Topological Polar Surface Area (TPSA) | 77.24 Ų | [4] |
| LogP (Octanol-Water Partition Coeff.) | 0.7733 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Boiling Point (Predicted) | 420.3°C at 760 mmHg | [1] |
| Density (Predicted) | 1.256 g/cm³ | [1] |
| pKa (Predicted) | 10.79 ± 0.40 | [1] |
Structural Elucidation and Key Features
The molecule's structure is a fusion of a pyridine ring with a 1,4-oxazine ring system, creating the pyrido[3,2-b]oxazinone core. This heterocyclic framework is decorated with key functional groups that dictate its reactivity and utility as a synthetic intermediate.
References
- 1. Cas 1002726-62-6,6-AMINO-2,2-DIMETHYL-2H-PYRIDO[3,2-B][1,4]OXAZIN-3(4H)-ONE | lookchem [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. GSRS [precision.fda.gov]
- 4. chemscene.com [chemscene.com]
- 5. 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 6-amino-2,2-dimethyl- | C9H11N3O2 | CID 45480402 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrido[3,2-b]oxazine Derivatives
Abstract
The pyrido[3,2-b]oxazine core, a heterocyclic scaffold merging a pyridine and a 1,4-oxazine ring, represents a fascinating area of medicinal chemistry. This guide provides an in-depth exploration of the discovery, historical development, and synthetic evolution of these derivatives. We will navigate through the foundational synthetic strategies, delve into detailed experimental protocols, and illuminate the burgeoning pharmacological significance of this unique molecular architecture. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the pyrido[3,2-b]oxazine landscape, from its chemical underpinnings to its therapeutic potential.
Introduction: The Architectural Significance of Pyrido[3,2-b]oxazines
The fusion of a pyridine ring with an oxazine moiety gives rise to a class of heterocyclic compounds with distinct electronic and steric properties. The nitrogen atom in the pyridine ring, a key feature of numerous biologically active molecules, imparts unique hydrogen bonding capabilities and influences the overall polarity and solubility of the molecule.[1] The oxazine ring, on the other hand, introduces a three-dimensional conformation that can be crucial for specific interactions with biological targets.[2]
The pyrido[3,2-b]oxazine scaffold can be considered a bioisostere of benzoxazines, where a benzene ring is replaced by pyridine.[3][4] This substitution can significantly alter the compound's pharmacokinetic and pharmacodynamic profiles, potentially leading to improved efficacy, reduced toxicity, or novel mechanisms of action.[1] This guide will focus specifically on the pyrido[3,2-b]oxazine isomer, tracing its journey from early explorations to its current status as a scaffold of interest in drug discovery.
Historical Perspective: Unearthing the Pyrido[3,2-b]oxazine Core
While a definitive singular "discovery" of the parent pyrido[3,2-b]oxazine is not prominently documented in seminal literature, early explorations into related heterocyclic systems containing the pyridoxazine motif can be traced back to the mid-20th century. A notable early example is a 1984 study which described the synthesis of 3-substituted pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones from a pyrido[3',2':4,5]thieno-[3,2-d][5][6]oxazin-4-one precursor, highlighting the use of a related pyridoxazine system as a synthetic intermediate.[6]
The synthesis of various pyridoxazine isomers, including the pyrido[4,3-b][5][7]oxazine scaffold, was reported in 1983 as part of a search for potential anticancer agents.[7] These early investigations into related pyridofused oxazines laid the groundwork for the eventual focus on the specific therapeutic potential of the pyrido[3,2-b]oxazine core. More targeted and extensive research into the synthesis and biological activity of pyrido[3,2-b]oxazine derivatives has gained momentum in more recent years, driven by the continuous search for novel pharmacophores in drug discovery.
Synthetic Strategies: Constructing the Pyrido[3,2-b]oxazine Scaffold
The construction of the pyrido[3,2-b]oxazine ring system primarily relies on the cyclization of suitably functionalized pyridine precursors. The key starting material for many of these syntheses is 2-amino-3-hydroxypyridine.
Synthesis of the Key Precursor: 2-Amino-3-hydroxypyridine
The accessibility of 2-amino-3-hydroxypyridine is crucial for the synthesis of pyrido[3,2-b]oxazines. One common laboratory-scale preparation involves the reduction of 2-hydroxy-3-nitropyridine.[8]
Experimental Protocol: Synthesis of 2-Amino-3-hydroxypyridine [8]
-
Reaction Setup: To a solution of 2-hydroxy-3-nitropyridine (5 g, 45.4 mmol) in methanol (250 ml), add 10% Palladium on carbon (Pd/C) (1 g).
-
Hydrogenation: Flush the reaction mixture with argon, then bubble hydrogen gas through the solution for 10 minutes. Maintain a hydrogen atmosphere using a balloon and stir the mixture overnight at room temperature.
-
Work-up: Filter the mixture through celite and wash the celite pad with methanol.
-
Purification: Evaporate the solvent from the filtrate. Purify the resulting solid by silica gel chromatography (5% MeOH/CH₂Cl₂) to yield 2-amino-3-hydroxypyridine.
More recent and scalable methods for the synthesis of 2-amino-3-hydroxypyridine have also been developed, for instance, starting from furfural.[9][10]
Cyclization Reactions to Form the Pyrido[3,2-b]oxazine Ring
The most direct approach to the pyrido[3,2-b]oxazine core is the cyclocondensation of 2-amino-3-hydroxypyridine with a suitable two-carbon synthon.
A representative modern synthesis involves the reaction of 2-amino-3-hydroxypyridine with ethyl 2,3-dibromopropanoate to furnish ethyl 3,4-dihydro-2H-pyrido[3,2-b][5][7]oxazine-2-carboxylate derivatives.[5][11]
Experimental Protocol: Synthesis of Ethyl 3,4-dihydro-2H-pyrido[3,2-b][5][7]oxazine-2-carboxylate [5][11]
-
Reaction Mixture: A mixture of 2-amino-3-hydroxypyridine and ethyl 2,3-dibromopropanoate is prepared in a suitable solvent, often in the presence of a base to neutralize the HBr formed during the reaction.
-
Reaction Conditions: The reaction is typically heated to facilitate the nucleophilic substitution and subsequent cyclization.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up to remove salts and unreacted starting materials. The product is then purified using techniques such as column chromatography.
The following diagram illustrates the general synthetic workflow for the construction of the pyrido[3,2-b]oxazine core from 2-amino-3-hydroxypyridine.
Caption: General synthetic workflow for pyrido[3,2-b]oxazine synthesis.
Pharmacological Significance and Therapeutic Applications
The pyrido[3,2-b]oxazine scaffold has emerged as a promising platform for the development of novel therapeutic agents, with a notable emphasis on oncology.
Anticancer Activity: Targeting EGFR Kinase
A significant breakthrough in the application of pyrido[3,2-b]oxazine derivatives has been in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK) inhibitors for the treatment of non-small cell lung cancer (NSCLC).[12] A series of novel pyrido[2,3-b][5][7]oxazine-based inhibitors have been rationally designed and synthesized, demonstrating potent inhibitory activity against EGFR kinase.[12]
These compounds have shown significant anti-proliferative effects against various NSCLC cell lines, including those with EGFR mutations that confer resistance to existing therapies.[12] The most promising compounds from these studies exhibited potency comparable to the clinically approved drug osimertinib.[12]
The following table summarizes the in vitro anticancer activity of selected pyrido[2,3-b][5][7]oxazine derivatives against different NSCLC cell lines.[12]
| Compound | HCC827 (IC₅₀, µM) | NCI-H1975 (IC₅₀, µM) | A-549 (IC₅₀, µM) |
| 7f | 0.09 | 0.89 | 1.10 |
| 7g | ND | ND | ND |
| 7h | ND | ND | ND |
| Osimertinib | ND | ND | ND |
| ND: Not Disclosed in the provided abstract. |
The mechanism of action of these compounds involves the inhibition of EGFR-TK autophosphorylation, leading to the induction of apoptosis in cancer cells.[12] Molecular docking studies have further elucidated the binding mode of these inhibitors within the ATP-binding site of the EGFR kinase domain.[12]
Caption: Mechanism of action of pyrido[2,3-b][5][7]oxazine-based EGFR-TK inhibitors.
Other Potential Therapeutic Applications
The broader class of oxazine derivatives has been associated with a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and CNS-depressant effects.[2][13][14][15] While specific studies on the pyrido[3,2-b]oxazine core for these applications are less common, the established bioactivity of the general oxazine scaffold suggests that this particular isomer warrants further investigation for a variety of therapeutic targets.
Conclusion and Future Directions
The journey of pyrido[3,2-b]oxazine derivatives from relative obscurity to a scaffold of significant interest in medicinal chemistry is a testament to the ongoing quest for novel molecular architectures with therapeutic potential. While the early history of this specific isomer is not as clearly defined as some other heterocyclic systems, recent synthetic advancements and the remarkable success in targeting EGFR kinase have firmly established its importance.
Future research in this area will likely focus on:
-
Expansion of Synthetic Methodologies: The development of more diverse and efficient synthetic routes to access a wider range of substituted pyrido[3,2-b]oxazine derivatives.
-
Exploration of New Therapeutic Targets: Moving beyond oncology to investigate the potential of these compounds in other disease areas such as infectious diseases, inflammation, and neurological disorders.
-
Structure-Activity Relationship (SAR) Studies: In-depth SAR studies to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.
The pyrido[3,2-b]oxazine core represents a fertile ground for discovery, and the insights provided in this guide are intended to empower researchers to further unlock the therapeutic potential of this privileged scaffold.
References
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ctppc.org [ctppc.org]
- 4. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and pharmacological activity of 3-substituted pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Amino-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 9. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]
- 10. 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oaji.net [oaji.net]
- 14. Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and pharmacological activities of some pyridooxazines - Lookchem [lookchem.com]
Spectroscopic Profile of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one: A Predictive and Interpretive Guide
Abstract
Introduction: The Significance of a Fostamatinib Intermediate
6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is a heterocyclic compound of significant pharmaceutical interest. Its core structure, a pyrido[3,2-b]oxazin-one, is a key building block in the synthesis of Fostamatinib, a drug used to treat chronic immune thrombocytopenia. The purity and structural integrity of this intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, a thorough understanding of its spectroscopic signature is crucial for quality control, reaction monitoring, and regulatory compliance during the drug development process.
This guide provides a detailed, predictive analysis of the spectroscopic data for this molecule. The predictions are based on the analysis of its structural components: a 2,6-diaminopyridine derivative, a cyclic lactam (oxazinone), and a gem-dimethyl group integrated into the heterocyclic ring. By comparing these features to known data from similar chemical environments, we can construct a reliable and detailed expected spectroscopic profile.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. The predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) are presented below.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Protons | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Assignment |
| H-7 | 7.2 - 7.4 | d | 8.5 | Aromatic CH |
| H-8 | 6.2 - 6.4 | d | 8.5 | Aromatic CH |
| 6-NH₂ | 5.8 - 6.0 | s (br) | - | Amine Protons |
| 4-NH | 10.5 - 10.7 | s (br) | - | Lactam Proton |
| 2-(CH₃)₂ | 1.4 - 1.5 | s | - | Gem-dimethyl |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon | Predicted δ (ppm) | Assignment |
| C-2 | 78 - 80 | Quaternary Carbon (O-C-(CH₃)₂) |
| C-3 | 168 - 170 | Carbonyl (Lactam C=O) |
| C-4a | 148 - 150 | Aromatic Quaternary Carbon |
| C-6 | 158 - 160 | Aromatic Quaternary Carbon (C-NH₂) |
| C-7 | 138 - 140 | Aromatic CH |
| C-8 | 105 - 107 | Aromatic CH |
| C-8a | 112 - 114 | Aromatic Quaternary Carbon |
| 2-(CH₃)₂ | 24 - 26 | Gem-dimethyl Carbons |
Rationale and Interpretation
The predictions are grounded in the well-established electronic effects of the substituents on the pyridine ring and the characteristic shifts for the oxazinone moiety.
-
Aromatic Region (¹H & ¹³C): The pyridine ring is highly substituted, leading to a simple AX spin system for the two remaining aromatic protons, H-7 and H-8. The 6-amino group is a strong electron-donating group, which is expected to shield the ortho (H-7, though conjugation is complex) and para (not present) positions. The fusion of the oxazinone ring and the nitrogen atom within the pyridine ring significantly influences the electronic distribution. The predicted upfield shift for H-8 is consistent with the electronic character of analogous 2-aminopyridine systems. The ortho coupling constant of ~8.5 Hz is typical for adjacent protons on a pyridine ring.
-
Amine and Lactam Protons: The amine (NH₂) and lactam (NH) protons are expected to be broad singlets and their chemical shifts can be highly dependent on concentration and residual water in the solvent (DMSO-d₆). The lactam proton is predicted to be significantly downfield due to deshielding from the adjacent carbonyl group and its acidic nature.
-
Gem-dimethyl Group: The two methyl groups at the C-2 position are chemically equivalent and are therefore predicted to appear as a single, sharp singlet integrating to six protons. Its chemical shift around 1.4-1.5 ppm is characteristic of methyl groups attached to a quaternary carbon bearing an oxygen atom.
-
Carbonyl and Quaternary Carbons: The lactam carbonyl carbon (C-3) is expected in the typical range for amides, around 168-170 ppm. The quaternary carbon C-2, bonded to an oxygen and two methyl groups, is predicted to be in the 78-80 ppm range.
Hypothetical NMR Data Acquisition Protocol
-
Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its excellent solubilizing power for polar, hydrogen-bonding compounds and its ability to allow for the observation of exchangeable NH protons.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover a range from -2 to 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range from 0 to 200 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire at least 1024 scans for adequate signal-to-noise, as the quaternary carbons will have long relaxation times.
-
-
Data Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz for the ¹H spectrum and 1.0 Hz for the ¹³C spectrum. Phase and baseline correct the spectra. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.
NMR Structural Assignment Diagram
Unlocking the Therapeutic Potential of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one: A Technical Guide to Target Identification and Validation
Introduction: A Scaffold of Kinase Inhibition
The compound 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one has emerged as a molecule of significant interest within the drug discovery landscape. Its pivotal role as a key intermediate in the synthesis of Fostamatinib, a clinically approved therapeutic, immediately directs our investigation towards a specific and highly valuable class of biological targets: protein kinases .[1][2] Fostamatinib is a prodrug that is metabolized into its active form, R406 (tamatinib), a potent inhibitor of spleen tyrosine kinase (Syk).[3][4][5] This established lineage provides a strong foundational hypothesis that the pyrido[3,2-b]oxazin-3(4H)-one scaffold is inherently suited for interaction with the ATP-binding pocket of protein kinases.
This in-depth technical guide will provide a comprehensive framework for the elucidation of the biological targets of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. We will move beyond its identity as a synthetic intermediate to explore its intrinsic biological potential. This document will detail a multi-pronged approach, combining computational prediction with robust experimental validation, to identify and characterize its molecular targets. The methodologies outlined herein are designed to provide a clear and actionable roadmap for researchers, scientists, and drug development professionals seeking to unlock the full therapeutic promise of this compound and its derivatives.
The Prime Suspect: Spleen Tyrosine Kinase (Syk) and the Rationale for a Kinase-Centric Approach
Fostamatinib's mechanism of action is centered on the inhibition of Syk, a non-receptor tyrosine kinase crucial for signaling in various hematopoietic cells.[6][7] By inhibiting Syk, Fostamatinib's active metabolite, R406, effectively dampens the immune response responsible for platelet destruction in chronic immune thrombocytopenia (ITP).[[“]] The structural contribution of the 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one core to the efficacy of Fostamatinib strongly suggests that this scaffold is a key determinant of its kinase inhibitory activity.
Furthermore, the broader chemical landscape reveals that scaffolds related to the pyrido[3,2-b]oxazin-3(4H)-one core are frequently employed in the design of kinase inhibitors targeting a range of kinases, including Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[9][10] This convergence of evidence solidifies the rationale for a kinase-centric approach to identifying the biological targets of our lead compound.
Our investigation will therefore be guided by the primary hypothesis that 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is a kinase inhibitor, with a high probability of targeting Syk. The subsequent experimental and computational workflows are designed to test this hypothesis, identify specific kinase targets, and characterize the nature of the interaction.
A Multi-Tiered Strategy for Target Identification and Validation
A robust target identification strategy should be layered, progressing from broad, predictive methods to highly specific, validation-focused assays. Our proposed workflow integrates computational and experimental approaches to build a comprehensive understanding of the compound's biological activity.
Figure 1: A multi-tiered workflow for target identification.
Tier 1: In Silico Target Prediction - Charting the Probable Landscape
Before embarking on resource-intensive experimental work, computational methods can provide valuable initial insights and help prioritize experimental efforts.
Protocol 1: Computational Target Prediction
-
Ligand-Based Similarity Searching:
-
Utilize the 2D and 3D structure of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one as a query in chemical similarity search tools.
-
Rationale: The principle of molecular similarity dictates that structurally similar molecules are likely to have similar biological activities.
-
Recommended Tools:
-
SwissTargetPrediction: A web-based tool that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to known ligands.
-
PubChem and ChEMBL: Large chemical databases that can be searched for structurally similar compounds with known biological activities.
-
-
-
Reverse Docking:
-
Dock the 3D structure of the compound against a library of protein kinase crystal structures.
-
Rationale: This approach computationally assesses the binding affinity of the compound to the ATP-binding sites of a wide range of kinases.
-
Recommended Tools:
-
idTarget: A web server for reverse docking of small molecules against a large database of protein structures.
-
AutoDock Vina: A widely used open-source program for molecular docking.
-
-
Data Presentation: Predicted Kinase Targets
| Prediction Method | Predicted Kinase Target(s) | Confidence Score/Rank | Rationale |
| SwissTargetPrediction | e.g., SYK, LYN, FYN | e.g., High | High structural similarity to known Syk inhibitors. |
| Reverse Docking (idTarget) | e.g., SYK, JAK2, FLT3 | e.g., Low binding energy | Favorable predicted binding energy and pose within the ATP-binding pocket. |
| Literature Precedent | SYK, other tyrosine kinases | N/A | The compound is a key intermediate for the Syk inhibitor Fostamatinib.[3][5] |
Tier 2: Initial Experimental Screening - Casting a Wide Net
The predictions from Tier 1 must be experimentally validated. The initial screening phase aims to identify a broader set of potential interacting proteins.
Protocol 2: Affinity Chromatography-Mass Spectrometry
This technique is a powerful tool for identifying proteins that bind to a small molecule of interest from a complex biological sample.
-
Probe Synthesis:
-
Synthesize a derivative of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one that incorporates a linker and an affinity tag (e.g., biotin).
-
Causality: The linker should be attached at a position that is not critical for target binding to avoid disrupting the interaction. The amino group at the 6-position is a potential attachment point.
-
-
Immobilization:
-
Immobilize the biotinylated probe onto streptavidin-coated agarose or magnetic beads.
-
-
Protein Incubation and Elution:
-
Incubate the immobilized probe with a cell lysate (e.g., from a hematopoietic cell line expressing high levels of Syk, such as THP-1).
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest by mass spectrometry (LC-MS/MS).
-
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Fostamatinib - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 5. fostamatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. ashpublications.org [ashpublications.org]
- 7. What is Fostamatinib Disodium used for? [synapse.patsnap.com]
- 8. consensus.app [consensus.app]
- 9. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Topic: 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one as a Protein Kinase Inhibitor Intermediate
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein kinases remain one of the most critical target classes in modern drug discovery, particularly in oncology and immunology.[1][2] The development of specific, potent, and safe kinase inhibitors often hinges on the availability of novel heterocyclic scaffolds that can effectively anchor within the ATP-binding site. This guide provides a comprehensive technical overview of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (CAS 1002726-62-6), a high-value intermediate that serves as a foundational building block for a new generation of protein kinase inhibitors.[3][4][5] We will explore its synthesis, physicochemical properties, its strategic role in drug design—most notably as a key precursor to the spleen tyrosine kinase (Syk) inhibitor Fostamatinib[3][4]—and provide detailed protocols for its derivatization and subsequent evaluation. This document is intended for drug development professionals seeking to leverage this privileged scaffold to accelerate their research and development programs.
Chapter 1: The Central Role of Protein Kinases and the Need for Privileged Scaffolds
The human kinome comprises over 500 protein kinases, enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrates.[2] Their dysregulation is a hallmark of numerous diseases, making them prime therapeutic targets. The development of small-molecule protein kinase inhibitors (PKIs) has revolutionized treatment paradigms, especially in cancer.[2]
A recurring challenge in kinase inhibitor design is achieving selectivity. Many kinases share structural homology within their ATP-binding pockets, leading to off-target effects. Success, therefore, often relies on identifying "privileged scaffolds"—core molecular structures that provide a robust anchoring point to the kinase hinge region, while presenting functional handles for chemical modification to achieve potency and selectivity. The pyridazinone and related pyrido-oxazinone cores have emerged as such scaffolds, demonstrating broad utility in the development of inhibitors for a range of kinases, including FER tyrosine kinase, C-terminal Src Kinase (CSK), and Cyclin-dependent kinase 9 (CDK9).[6][7][8][9][10]
Chapter 2: Profile of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
This intermediate, hereafter referred to as the "pyridoxazinone core," is a heterocyclic compound that merges the favorable properties of a pyridone and an oxazinone ring system. Its true value lies in the strategic placement of a primary amine at the C6 position, which serves as a versatile nucleophilic handle for subsequent chemical elaboration.
Chemical Structure
Caption: Structure of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Physicochemical Properties
The compound's properties make it suitable for standard synthetic chemistry protocols.
| Property | Value | Source |
| CAS Number | 1002726-62-6 | [3][11][12] |
| Molecular Formula | C₉H₁₁N₃O₂ | [11][12] |
| Molecular Weight | 193.20 g/mol | [11][12] |
| Topological Polar Surface Area (TPSA) | 77.24 Ų | [11] |
| LogP (calculated) | 0.7733 | [11] |
| Hydrogen Bond Donors | 2 | [11] |
| Hydrogen Bond Acceptors | 4 | [11] |
| Purity (Typical) | ≥97-98% | [11][13] |
Chapter 3: Synthesis and Quality Control
A robust and scalable synthesis is critical for any intermediate intended for drug development. While proprietary routes exist, a plausible synthetic pathway can be constructed based on established organic chemistry principles and literature on analogous structures.
Plausible Retrosynthetic Pathway
The synthesis logically starts from a substituted aminopyridine, followed by the construction of the oxazinone ring.
Caption: Plausible synthetic workflow for the pyridoxazinone core.
Exemplary Protocol: Ring Cyclization
This step is crucial for forming the core scaffold. The choice of an acid catalyst is key to promoting both deprotection of a protecting group (like Boc) and the subsequent intramolecular lactamization.
Objective: To synthesize 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one from its linear amide precursor.
Materials:
-
N-(6-(tert-butoxycarbonylamino)-3-hydroxypyridin-2-yl)-2-methylalaninamide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup: Dissolve the starting amide precursor (1.0 eq) in DCM (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Add TFA (5.0 eq) dropwise over 15 minutes. Causality: TFA is a strong acid that efficiently cleaves the Boc protecting group. The slow addition at low temperature helps to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Neutralization: Re-dissolve the residue in DCM and slowly add saturated sodium bicarbonate solution until the pH is ~8. Trustworthiness: This step neutralizes the acidic catalyst and quenches the reaction, ensuring the product is in its free base form for extraction.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the final product.
Quality Control and Characterization
Ensuring the purity and identity of the intermediate is non-negotiable for pharmaceutical applications.[3] A panel of analytical techniques is employed.
| Technique | Purpose | Typical Specification |
| HPLC | Purity assessment and quantification | ≥98% purity by area normalization |
| ¹H NMR | Structural confirmation and identification of impurities | Spectrum consistent with proposed structure |
| Mass Spectrometry | Molecular weight confirmation | [M+H]⁺ matches theoretical mass ± 5 ppm |
| Residual Solvents | Safety and process control | Conforms to ICH guidelines |
Chapter 4: Application in Kinase Inhibitor Development
The pyridoxazinone core's utility stems from its dual function: the heterocyclic system acts as a scaffold for hinge binding, while the 6-amino group provides a vector for achieving selectivity and potency.
The Scaffold as a Hinge-Binder
In many kinase inhibitors, a flat heterocyclic core forms critical hydrogen bonds with the "hinge region" of the kinase, mimicking the adenine portion of ATP. The pyridoxazinone core is well-suited for this role.
Caption: The pyridoxazinone core interacting with the kinase hinge region.
Case Study: Elaboration into Fostamatinib
Fostamatinib is an inhibitor of spleen tyrosine kinase (Syk). The synthesis utilizes the 6-amino group of the pyridoxazinone core to build the final active pharmaceutical ingredient (API).
The 6-amino group is coupled with a substituted pyrimidine, demonstrating its role as a key nucleophile. The final molecule, 6-((5-fluoro-2-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][6][14]oxazin-3(4H)-one, is a known related substance to Fostamatinib.[15]
Structure-Activity Relationship (SAR) Insights
Studies on related pyrido-pyridazinone scaffolds targeting FER kinase provide valuable insights applicable to this core.[6][7]
| Position of Modification | Observation | Implication for Drug Design |
| C6-Amine Substituent | Introduction of cyclic amines (e.g., cis-cyclohexyl diamine) was found to be optimal for FER inhibitory activity.[7] The terminal amine and its hydrogens were necessary for activity.[7] | This position is critical for interacting with the solvent-exposed region and is the primary handle for tuning selectivity and potency. |
| C5 Position | Derivatization at this position (analogous to the pyridine ring in our core) can significantly improve cellular activity, oral bioavailability, and kinase selectivity.[6] | Modifications here can address pharmacokinetic weaknesses without sacrificing core binding affinity. |
| Scaffold Hopping | Moving from a pyridine to a pyrido-pyridazinone scaffold maintained potent FER kinase inhibition.[7][16] | The core pyridone-like structure is robust, and related heterocyclic systems can be explored to optimize properties. |
Chapter 5: Advanced Protocols and Methodologies
Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes the coupling of the 6-amino group with an aryl halide, a common strategy for elaborating the intermediate into a final inhibitor.
Objective: To couple the pyridoxazinone core with a substituted aryl bromide.
Materials:
-
6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (1.0 eq)
-
Aryl Bromide (1.1 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (1.5 eq)
-
Anhydrous Toluene
Protocol:
-
Inert Atmosphere: To an oven-dried flask, add the pyridoxazinone core, aryl bromide, Xantphos, and sodium tert-butoxide. Evacuate and backfill the flask with argon or nitrogen three times. Expertise: This reaction is sensitive to oxygen. Establishing an inert atmosphere is critical for catalyst stability and reaction success.
-
Reagent Addition: Add Pd₂(dba)₃, followed by anhydrous toluene.
-
Heating: Heat the reaction mixture to 100-110 °C and stir for 12-18 hours.
-
Monitoring: Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
-
Workup: Dilute the reaction with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the desired coupled product.
Workflow: In Vitro Kinase Assay
To validate the efficacy of a newly synthesized inhibitor derived from the core, an in vitro kinase assay is essential.
Caption: A standard workflow for determining the IC₅₀ of a kinase inhibitor.
Chapter 6: Future Perspectives and Conclusion
6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is more than just a chemical intermediate; it is a strategic starting point for the discovery of novel kinase inhibitors. Its validated use in the synthesis of complex APIs like Fostamatinib underscores its industrial relevance.[4][5] The inherent chemical functionalities—a robust hinge-binding scaffold and a versatile C6-amino group—provide an ideal platform for medicinal chemists.
Future efforts will likely focus on applying this core to a wider range of kinase targets. The SAR data from related scaffolds suggest that subtle modifications can steer selectivity towards different kinase families.[6] By leveraging combinatorial chemistry techniques centered on the C6-amino handle, libraries of novel inhibitors can be rapidly generated and screened, accelerating the path from hit identification to clinical candidate. This pyridoxazinone core represents a proven, high-potential scaffold for the next wave of targeted therapies.
References
- 1. medchem.org.ua [medchem.org.ua]
- 2. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
- 12. 6-Amino-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one suppliers & manufacturers in China [m.chemicalbook.com]
- 13. chemuniverse.com [chemuniverse.com]
- 14. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. scispace.com [scispace.com]
The Linchpin of Fostamatinib Synthesis: A Technical Guide to the Role and Application of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of the critical role of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one in the synthesis of Fostamatinib, a pivotal spleen tyrosine kinase (Syk) inhibitor. This document will elucidate the synthetic pathway, delve into the mechanistic underpinnings of the key chemical transformations, and present detailed experimental protocols and analytical data, offering a comprehensive resource for professionals in the field of pharmaceutical development.
Introduction: Fostamatinib and the Significance of a Key Intermediate
Fostamatinib, marketed under the trade name Tavalisse®, is an important therapeutic agent for the treatment of chronic immune thrombocytopenia (ITP).[1] It functions as a prodrug, which is rapidly converted in vivo to its active metabolite, R406. This active moiety is a potent inhibitor of spleen tyrosine kinase (Syk), a key signaling enzyme in the immune cascade that leads to platelet destruction in ITP.[2] The intricate molecular architecture of Fostamatinib necessitates a multi-step synthesis, the efficiency and success of which hinge on the strategic use of key building blocks.
Central to this synthetic endeavor is the heterocyclic compound 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (CAS 1002726-62-6).[3][4][5] This molecule serves as a crucial intermediate, providing the core pyridoxazinone scaffold onto which the rest of the Fostamatinib structure is assembled. Its purity and reactivity are paramount to the overall yield and quality of the final active pharmaceutical ingredient (API).[2]
The Synthetic Pathway: From Precursor to the Core of Fostamatinib
The synthesis of Fostamatinib can be conceptually divided into the formation of the key intermediate, 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, and its subsequent elaboration to the final product.
Synthesis of the Key Intermediate: 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
A common synthetic route to this key intermediate begins with 3-hydroxy-2-nitropyridine. The synthesis involves a nucleophilic substitution reaction followed by a reductive cyclization.[6]
Experimental Protocol: Synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one [6]
-
Step 1: Nucleophilic Substitution: 3-hydroxy-2-nitropyridine is reacted with an appropriate electrophile to introduce the precursor to the dimethyl-oxazinone ring.
-
Step 2: Reductive Cyclization: The nitro group is then reduced, which facilitates an intramolecular cyclization to form the pyridoxazinone ring system, yielding 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
The availability of easily accessible starting materials and the efficiency of this process make it suitable for large-scale industrial production.[6]
Construction of the Fostamatinib Core: A Nucleophilic Aromatic Substitution Approach
The pivotal step in the synthesis of the Fostamatinib core involves the reaction of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one with a suitably substituted chloropyrimidine derivative. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, a cornerstone of heterocyclic chemistry.
The overall synthetic route reported by Rigel Pharmaceuticals involves the coupling of the pyridoxazinone intermediate with a 2,4-dichloropyrimidine which has been previously substituted at the 2-position with 3,4,5-trimethoxyaniline.[7]
Experimental Protocol: Synthesis of the Fostamatinib Core Intermediate [7][8]
-
Reaction: 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is reacted with a 2-substituted-4-chloropyrimidine.
-
Solvent: A high-boiling polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) is typically used.
-
Conditions: The reaction mixture is heated to facilitate the substitution.
-
Work-up: Upon completion, the reaction is cooled and the product is isolated by precipitation and filtration.
This key coupling reaction has been successfully scaled up to produce the intermediate in multi-kilogram quantities with high yield.[7]
Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Reaction
The formation of the central C-N bond in the Fostamatinib core is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyrimidine ring, further activated by the fluorine substituent, makes the carbon atom attached to the chlorine an excellent electrophilic site. The amino group of the pyridoxazinone intermediate acts as the nucleophile.
The reaction proceeds through a two-step addition-elimination mechanism, involving a transient, negatively charged intermediate known as a Meisenheimer complex.
Figure 1. Simplified workflow of the SNAr reaction.
Quantitative Data and Characterization
The successful synthesis and purification of the intermediates and the final Fostamatinib product are monitored and confirmed using various analytical techniques. High-performance liquid chromatography (HPLC) is used to assess purity, while spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed for structural elucidation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Purity | Analytical Data Highlights |
| 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one | C₉H₁₁N₃O₂ | 193.20 | High | ≥98% | Characterized by its specific NMR and MS spectra.[3] |
| N⁴-(2,2-dimethyl-3-oxo-4H-pyrido[3,2-b]oxazin-6-yl)-5-fluoro-N²-(3,4,5-trimethoxyphenyl)-2,4-pyrimidinediamine (Fostamatinib Core) | C₂₂H₂₃FN₆O₅ | 470.46 | ~91% | High | Characterized by ¹H NMR, ¹³C NMR, and MS analysis confirming the successful coupling.[7][9] |
| Fostamatinib | C₂₃H₂₆FN₆O₉P | 580.46 | High | ≥99% | ¹H NMR (DMSO-d₆): δ 9.21 (br s, 2H), 8.16 (d, 1H), 7.93 (d, 1H), 7.39 (d, 1H), 7.05 (s, 2H), 5.79 (d, 1H), 3.67 (s, 6H), 3.59 (s, 3H), 1.44 (s, 6H). LCMS: m/z 581 (MH⁺). ³¹P NMR (DMSO-d₆): -2.17.[8] |
Conclusion
The synthesis of Fostamatinib is a testament to the power of strategic organic synthesis, where the careful selection and preparation of key intermediates are paramount. 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one has proven to be an indispensable building block, enabling the efficient construction of the complex Fostamatinib molecule. A thorough understanding of its synthesis, reactivity, and the mechanistic details of its incorporation into the final product is essential for any scientist or researcher involved in the development of this important therapeutic agent. The methodologies described herein, supported by robust analytical data, provide a solid foundation for the consistent and high-quality production of Fostamatinib.
References
- 1. 6-Amino-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one_Building Block_MYSOBIO [mysobio-chem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemscene.com [chemscene.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. What is 6-amino-2,2-dimethyl-4H-pyrido[3,2-b] [1,4] oxazin-3-one?_Chemicalbook [chemicalbook.com]
- 7. The synthesis method of Fostamatinib_Chemicalbook [chemicalbook.com]
- 8. Fostamatinib synthesis - chemicalbook [chemicalbook.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
Title: A Methodological Framework for Determining the Solubility Profile of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
An In-Depth Technical Guide for Drug Development Professionals
Abstract: The solubility of an active pharmaceutical ingredient (API) or its synthetic intermediates is a critical physicochemical property that governs process development, formulation design, and ultimate bioavailability. This technical guide presents a comprehensive methodological framework for characterizing the solubility profile of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (CAS: 1002726-62-6), a key intermediate in the synthesis of the protein kinase inhibitor Fostamatinib.[1][2][3] Rather than presenting pre-existing data, this document serves as a practical whitepaper for researchers and drug development professionals, detailing the strategic rationale and experimental protocols necessary to generate a robust and decision-enabling solubility dataset. We will cover foundational principles, solvent selection strategies, detailed experimental workflows for equilibrium and biorelevant solubility, and the application of this data in a pharmaceutical development context.
Introduction: The Central Role of Solubility
In pharmaceutical sciences, understanding a molecule's solubility is not a perfunctory task; it is a cornerstone of rational drug development.[4] For 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, an essential building block for advanced therapeutics, a well-defined solubility profile informs critical decisions at every stage, from synthesis to formulation.[2][3] Poor solubility can lead to significant challenges in achieving desired reaction kinetics, efficient purification, and the development of a bioavailable drug product.[]
This guide provides the scientific "why" and the experimental "how" for building a comprehensive solubility profile for this specific intermediate, grounded in authoritative standards from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[6][7]
Analyte Overview: Physicochemical Properties
Before embarking on experimental work, a thorough understanding of the molecule's intrinsic properties is essential for anticipating its behavior.
The structure of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one contains several functional groups that dictate its solubility: a basic aromatic amino group, a lactam ring, and an ether linkage within the heterocyclic core. The predicted pKa of 10.79 suggests the molecule will behave as a weak base, indicating that its aqueous solubility will be highly dependent on pH.[1]
| Property | Value | Source |
| CAS Number | 1002726-62-6 | [8][9] |
| Molecular Formula | C₉H₁₁N₃O₂ | [8][10][11] |
| Molecular Weight | 193.20 g/mol | [8][11] |
| Predicted pKa | 10.79 ± 0.40 | [1] |
| Topological Polar Surface Area (TPSA) | 77.24 Ų | [8] |
| Predicted LogP | 0.7733 | [8] |
Strategic Solvent Selection for Pharmaceutical Development
The choice of solvent is a strategic decision that impacts process efficiency, safety, and final product quality.[12][13] A solubility screen should therefore encompass a diverse and relevant range of solvents, categorized by their function, polarity, and regulatory acceptance. The ICH Q3C guidelines provide a critical framework for classifying residual solvents based on their toxicity risk, which should guide selection.[12]
Our selection strategy is designed to generate data relevant to three key areas: chemical synthesis, crystallization/purification, and pre-formulation.
Caption: Strategic solvent selection workflow for different pharmaceutical development stages.
Gold-Standard Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols are paramount. The following methods are based on guidelines from the USP, WHO, and ICH.[7][14][15]
Protocol: Equilibrium Solubility by Saturation Shake-Flask Method
This method is considered the most reliable for determining thermodynamic equilibrium solubility.[16] Its core principle is to allow a surplus of the solid compound to equilibrate with the solvent over a sufficient period, ensuring the resulting solution is truly saturated.
Methodology:
-
Preparation: Add an excess amount of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one to a known volume (e.g., 5 mL) of the selected solvent in a glass vial. The excess solid is critical to ensure equilibrium is reached at saturation.
-
Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker set at 37 ± 1 °C (for biopharmaceutical relevance) or another specified temperature (e.g., 25 °C for process chemistry).[17] Agitate for a predetermined period (e.g., 24-48 hours). A preliminary time-to-equilibrium study is recommended.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Subsequently, withdraw a sample of the supernatant using a syringe fitted with a chemically compatible filter (e.g., 0.45 µm PTFE or PVDF) to remove all undissolved particles.
-
Dilution: Immediately dilute the clear filtrate with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Verification: After sampling, measure the pH of the remaining aqueous solution to confirm it has not shifted significantly during the experiment, a critical step for buffered media.[7][18]
Caption: Workflow for the Saturation Shake-Flask solubility determination method.
Protocol: pH-Dependent Solubility Profile
For ionizable compounds, solubility as a function of pH is a critical parameter for predicting behavior in the gastrointestinal (GI) tract and is a requirement for Biopharmaceutics Classification System (BCS) assessment.[16][19]
Methodology:
-
Buffer Preparation: Prepare a series of aqueous buffers covering the physiological range of pH 1.2 to 6.8. At a minimum, tests should be conducted at pH 1.2, 4.5, and 6.8, and at the pH of the molecule's lowest solubility.[17] Use compendial buffers (e.g., HCl, acetate, phosphate) as recommended by regulatory guidelines.[7]
-
Solubility Determination: Perform the Saturation Shake-Flask Method (Protocol 4.1) for the compound in each prepared buffer.
-
Data Analysis: Plot the resulting solubility (in mg/mL) against the final measured pH of each solution to generate the pH-solubility profile.
Protocol: Solubility in Biorelevant Media
To better predict in vivo dissolution and absorption, especially for poorly soluble drugs, solubility should be assessed in media that simulate the composition of human GI fluids.[20][21][22] These media contain bile salts and lipids that can significantly enhance the solubility of certain compounds.[23]
Methodology:
-
Media Preparation: Prepare biorelevant media according to established recipes, such as those detailed in USP General Chapter <1236>.[6][14] Common media include:
-
FaSSGF: Fasted State Simulated Gastric Fluid
-
FaSSIF: Fasted State Simulated Intestinal Fluid
-
FeSSIF: Fed State Simulated Intestinal Fluid
-
-
Solubility Determination: Execute the Saturation Shake-Flask Method (Protocol 4.1) using each of the prepared biorelevant media as the solvent.
-
Data Interpretation: Compare the solubility in these media to that in simple aqueous buffers. A significant increase in solubility may suggest that food or natural surfactants in the gut will positively impact the drug's absorption.[24]
Data Presentation and Application
All quantitative data should be summarized in a clear, tabular format to facilitate comparison and interpretation.
Table 1: Template for Summarizing Solubility Data
| Solvent System | Temperature (°C) | pH (final) | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Mean Solubility (mg/mL) | Std. Dev. |
| Water | 25 | N/A | |||||
| Ethanol | 25 | N/A | |||||
| Ethyl Acetate | 25 | N/A | |||||
| pH 1.2 Buffer | 37 | ||||||
| pH 4.5 Buffer | 37 | ||||||
| pH 6.8 Buffer | 37 | ||||||
| FaSSIF | 37 | ||||||
| FeSSIF | 37 |
The generated data directly feeds into critical development decisions.
Caption: Application pathway of solubility data in pharmaceutical development.
-
Process Chemistry: Data in organic solvents guides the selection of reaction media and the design of efficient crystallization processes for purification.[25] High solubility in one solvent (e.g., ethanol) and low solubility in another (e.g., heptane) provides an ideal system for anti-solvent crystallization.
-
Formulation Development: Aqueous and co-solvent solubility data are foundational for developing a stable and effective dosage form.[26] For oral products, the pH-solubility profile is used alongside permeability data to determine the compound's BCS class, which guides formulation strategy and may allow for biowaivers, reducing the need for clinical studies.[7][16][18]
-
Bioavailability Prediction: Solubility in biorelevant media provides a more nuanced prediction of how the eventual API might dissolve in the human gut, helping to anticipate potential food effects and guide the development of solubility-enhancing formulations if needed.[20][21]
Conclusion
Characterizing the solubility of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is a multi-faceted task that requires a strategic approach. By employing standardized methodologies such as the shake-flask method across a rationally selected panel of pharmaceutically relevant solvents, researchers can build a comprehensive data package. This dataset is not merely a collection of numbers but an essential tool that provides actionable insights, de-risks development, and accelerates the journey from intermediate synthesis to a final, effective drug product.
References
- 1. Cas 1002726-62-6,6-AMINO-2,2-DIMETHYL-2H-PYRIDO[3,2-B][1,4]OXAZIN-3(4H)-ONE | lookchem [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 6. Solubility Measurements | USP-NF [uspnf.com]
- 7. database.ich.org [database.ich.org]
- 8. chemscene.com [chemscene.com]
- 9. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 10. GSRS [precision.fda.gov]
- 11. 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 6-amino-2,2-dimethyl- | C9H11N3O2 | CID 45480402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 13. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 14. biorelevant.com [biorelevant.com]
- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. who.int [who.int]
- 18. ema.europa.eu [ema.europa.eu]
- 19. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorelevant.com [biorelevant.com]
- 21. biorelevant.com [biorelevant.com]
- 22. dissolutiontech.com [dissolutiontech.com]
- 23. scielo.br [scielo.br]
- 24. researchgate.net [researchgate.net]
- 25. m.youtube.com [m.youtube.com]
- 26. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
Methodological & Application
Synthesis Protocol for 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one: A Key Intermediate for Fostamatinib
Synthesis Protocol for 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one: A Key Intermediate for Fostamatinib
Introduction: The Significance of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the pyrido[3,2-b][1][2]oxazine scaffold has emerged as a structure of significant interest. Its unique electronic and conformational properties make it a valuable core for the development of novel therapeutic agents. Notably, 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one (CAS 1002726-62-6) stands out as a critical intermediate in the synthesis of Fostamatinib.[3][4][5] Fostamatinib is a spleen tyrosine kinase (Syk) inhibitor approved for the treatment of chronic immune thrombocytopenia (ITP), a rare autoimmune disorder.[1] The efficient and reproducible synthesis of this key intermediate is therefore of paramount importance to researchers and professionals in drug development.
This application note provides a comprehensive and technically detailed protocol for the synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one. The presented methodology is grounded in established principles of heterocyclic chemistry and is designed to be a self-validating system, ensuring both scientific integrity and practical applicability in a research and development setting.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic disconnection of the target molecule suggests a convergent synthesis strategy. The pyrido[3,2-b][1][2]oxazine core can be constructed from a suitably substituted aminopyridine precursor. The most direct approach involves the cyclization of 2-amino-3-hydroxypyridine with a reagent that introduces the 2,2-dimethyl-3-oxo-1,4-oxazine ring. This can be achieved through a two-step sequence of N-acylation followed by an intramolecular cyclization.
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocols
This protocol is divided into two main stages: the synthesis of the key precursor, 2-amino-3-hydroxypyridine, and its subsequent conversion to the final product.
Part 1: Synthesis of 2-amino-3-hydroxypyridine
The synthesis of 2-amino-3-hydroxypyridine can be approached from several starting materials. Here, we present a reliable method starting from the readily available 3-hydroxy-2-nitropyridine.
Reaction Scheme:
The Versatile Scaffold: 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Heterocycle
In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and versatile biological activity is perpetual. One such scaffold that has garnered significant attention is the pyridoxazinone core. This application note delves into the medicinal chemistry utility of a key derivative, 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (CAS: 1002726-62-6). This compound has emerged as a critical building block, most notably as a pivotal intermediate in the synthesis of the spleen tyrosine kinase (Syk) inhibitor, Fostamatinib.[1][2] Its unique structural features and inherent reactivity make it a valuable tool for medicinal chemists engaged in the design and synthesis of targeted therapeutics, particularly in the realm of protein kinase inhibitors.[3] This guide will provide a comprehensive overview of its synthesis, key applications, and detailed protocols for its utilization in a research and development setting.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is paramount for its effective use in synthesis and formulation.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁N₃O₂ | [4] |
| Molecular Weight | 193.21 g/mol | |
| Appearance | Off-white to pale yellow solid | Commercially available data |
| Solubility | Soluble in DMSO and methanol | Commercially available data |
| CAS Number | 1002726-62-6 | [5] |
Synthesis of the Core Scaffold: A Step-by-Step Protocol
Part 1: Synthesis of the Precursor - 2-amino-3-hydroxypyridine
The journey begins with the synthesis of the foundational building block, 2-amino-3-hydroxypyridine. A common and effective method involves the reduction of 2-hydroxy-3-nitropyridine.
Protocol 1: Synthesis of 2-amino-3-hydroxypyridine
Materials:
-
2-hydroxy-3-nitropyridine
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
In a suitable reaction vessel, dissolve 2-hydroxy-3-nitropyridine in methanol.
-
Carefully add 10% Pd/C to the solution.
-
Flush the reaction vessel with an inert gas (e.g., argon or nitrogen) and then introduce hydrogen gas, maintaining a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-amino-3-hydroxypyridine.
-
The crude product can be purified by silica gel chromatography to afford the pure compound.
Causality: The palladium-catalyzed hydrogenation is a robust and high-yielding method for the reduction of an aromatic nitro group to an amine without affecting the hydroxyl group or the pyridine ring.
Part 2: Cyclization to the Pyridoxazinone Core
The key step in forming the desired scaffold is the cyclization of 2-amino-3-hydroxypyridine with a suitable three-carbon electrophile. 2-Bromo-2-methylpropanoyl bromide is an ideal reagent for this transformation, as it provides the dimethyl-substituted carbon and the carbonyl group necessary for the oxazinone ring.
Protocol 2: Synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
Materials:
-
2-amino-3-hydroxypyridine
-
2-Bromo-2-methylpropanoyl bromide
-
A suitable aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve 2-amino-3-hydroxypyridine in the chosen aprotic solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the non-nucleophilic base (e.g., 2.2 equivalents of TEA) to the solution.
-
Slowly add a solution of 2-bromo-2-methylpropanoyl bromide (1.1 equivalents) in the same solvent to the reaction mixture. The exothermicity of the reaction should be carefully controlled.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, stirring overnight.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Causality: The reaction proceeds via a two-step mechanism. Initially, the more nucleophilic amino group of 2-amino-3-hydroxypyridine attacks the acyl bromide to form an amide intermediate. The subsequent intramolecular cyclization is facilitated by the deprotonated hydroxyl group attacking the carbon bearing the bromine atom in an SN2 fashion, leading to the formation of the oxazinone ring. The base is crucial for neutralizing the HBr generated during the reaction and for facilitating the final cyclization step.
Caption: Synthetic workflow for the target compound.
Key Application: Intermediate for Fostamatinib, a Syk Kinase Inhibitor
The most prominent application of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is its role as a key intermediate in the synthesis of Fostamatinib.[1] Fostamatinib is an oral spleen tyrosine kinase (Syk) inhibitor approved for the treatment of chronic immune thrombocytopenia (ITP) in adult patients who have had an insufficient response to a previous treatment.
Mechanism of Action of Fostamatinib
Fostamatinib is a prodrug that is rapidly converted in the gut to its active metabolite, R406. R406 is a potent inhibitor of Syk, a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. In ITP, autoantibodies bind to platelets, marking them for destruction by macrophages in the spleen. This process is dependent on the activation of Fc receptors on the surface of macrophages, a signaling cascade in which Syk is a central player. By inhibiting Syk, R406 disrupts this signaling pathway, thereby reducing the phagocytosis and destruction of platelets.
Caption: Mechanism of action of Fostamatinib.
Protocol 3: Synthesis of a Fostamatinib Analogue (Illustrative)
The synthesis of Fostamatinib itself is a complex, multi-step process. However, a simplified, illustrative protocol for the coupling of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one with a pyrimidine core, a key step in the synthesis of Fostamatinib and its analogues, is provided below. This protocol highlights the utility of the amino group on the pyridoxazinone scaffold.
Protocol 3: N-Arylation of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
Materials:
-
6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
-
A suitable chloro- or fluoro-substituted pyrimidine (e.g., 4-chloro-5-fluoro-2-aminopyrimidine)
-
A palladium catalyst (e.g., Pd₂(dba)₃)
-
A phosphine ligand (e.g., Xantphos)
-
A base (e.g., Cs₂CO₃ or K₂CO₃)
-
An aprotic polar solvent (e.g., Dioxane or DMF)
Procedure:
-
To a reaction vial, add 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, the substituted pyrimidine, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add the degassed solvent to the vial.
-
Seal the vial and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction by LC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite and concentrate the filtrate.
-
The crude product can be purified by silica gel chromatography to yield the desired N-arylated product.
Causality: The palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, is a powerful tool for forming carbon-nitrogen bonds. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions. The electron-rich nature of the amino group on the pyridoxazinone scaffold makes it a good nucleophile for this transformation.
Broader Applications: A Scaffold for Diverse Kinase Inhibitors
While its role in Fostamatinib is well-established, the 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold holds promise for the development of inhibitors targeting other protein kinases. The fused heterocyclic system provides a rigid framework that can be appropriately decorated with various substituents to achieve selectivity and potency against different kinase targets.
Research into related pyridoxazinone and pyridopyridazinone scaffolds has demonstrated their potential as inhibitors of a range of kinases, including:
-
FER Tyrosine Kinase: Pyrido-pyridazinone derivatives have been discovered as potent inhibitors of FER kinase, which is implicated in cell migration and metastasis in certain cancers.[6]
-
Epidermal Growth Factor Receptor (EGFR): Novel pyrido[2,3-b][6][7]oxazine-based compounds have shown potent inhibitory activity against EGFR, including resistance mutations that are a major challenge in cancer therapy.[8]
The 6-amino group of the title compound serves as a key handle for introducing diversity. By reacting it with a variety of electrophiles (e.g., sulfonyl chlorides, isocyanates, carboxylic acids), a library of analogues can be synthesized and screened for activity against a panel of kinases.
Caption: Structure-Activity Relationship (SAR) concept.
Conclusion and Future Perspectives
6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is more than just a synthetic intermediate; it is a versatile and privileged scaffold in medicinal chemistry. Its established role in the synthesis of Fostamatinib underscores its industrial importance, while the broader biological activities of related heterocyclic systems highlight its potential for the discovery of new therapeutic agents. The synthetic protocols and conceptual frameworks presented in this application note are intended to empower researchers to explore the full potential of this valuable building block in their drug discovery endeavors. As our understanding of the kinome and its role in disease continues to expand, scaffolds like this will undoubtedly play a crucial role in the development of the next generation of targeted therapies.
References
- 1. chemscene.com [chemscene.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. GSRS [precision.fda.gov]
- 5. 6-Amino-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one suppliers & manufacturers in China [m.chemicalbook.com]
- 6. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Protein Kinase Inhibitors Utilizing the 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one Scaffold
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. This has made them a major focus of drug discovery efforts. The pyridinone and its fused heterocyclic derivatives represent a privileged scaffold in medicinal chemistry, known for their ability to interact with the hinge region of kinase active sites.[1][2] This guide provides a comprehensive protocol for the development of novel protein kinase inhibitors using 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one as a versatile starting material. This key intermediate has been successfully utilized in the synthesis of approved drugs such as Fostamatinib, a potent spleen tyrosine kinase (Syk) inhibitor.[3][4][5] We will detail the synthetic derivatization of this core, robust protocols for in vitro and cell-based kinase activity screening, and a discussion of structure-activity relationship (SAR) principles to guide inhibitor optimization.
Introduction: The Rationale for the Pyrido[3,2-b]oxazinone Scaffold
The 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one core (Figure 1) is an attractive starting point for kinase inhibitor design for several key reasons:
-
Structural Rigidity: The fused ring system provides a rigid framework, which can reduce the entropic penalty upon binding to the target kinase, potentially leading to higher affinity.
-
Hydrogen Bonding Capabilities: The pyridinone moiety contains both hydrogen bond donors and acceptors, which are crucial for forming key interactions with the hinge region of the kinase ATP-binding site.[1][2]
-
Vectors for Derivatization: The primary amino group at the 6-position serves as a key handle for introducing a variety of substituents to explore the solvent-exposed region of the kinase active site and to modulate physicochemical properties.
-
Proven Track Record: Its role as a key intermediate in the synthesis of Fostamatinib validates its utility as a pharmacologically relevant scaffold.[3][4]
Figure 1: Structure of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
Caption: Chemical structure of the starting scaffold.
Synthetic Protocol: Generation of a Focused Inhibitor Library
The following is a generalized protocol for the synthesis of a library of derivatives from the 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one core. This procedure is adapted from the known synthesis of Fostamatinib and allows for the introduction of diverse chemical moieties.[3]
General Workflow for Library Synthesis
The overall strategy involves a nucleophilic aromatic substitution (SNAr) reaction between the primary amine of the pyridobenzoxazinone core and a suitably activated heterocyclic system, typically a dihalopyrimidine.
Caption: Generalized workflow for inhibitor library synthesis.
Step-by-Step Synthesis Protocol
Materials:
-
6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (CAS: 1002726-62-6)
-
Substituted 2,4-dichloropyrimidine (or similar dihaloheterocycle)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3 or K2CO3)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Diverse primary or secondary amines
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)
Procedure:
-
First SNAr Reaction (Monosubstitution):
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (1.0 eq), the substituted 2,4-dichloropyrimidine (1.1 eq), palladium catalyst (0.05 eq), ligand (0.1 eq), and base (2.0 eq).
-
Add anhydrous solvent and degas the mixture.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield the monosubstituted intermediate.
-
-
Second SNAr Reaction (Library Generation):
-
In a series of reaction vials, dissolve the monosubstituted intermediate (1.0 eq) in a suitable solvent (e.g., NMP or 1,4-dioxane).
-
To each vial, add a different primary or secondary amine (1.2 eq) and a base (e.g., DIPEA) if necessary.
-
Heat the reactions to 100-120 °C and monitor by LC-MS.
-
Upon completion, cool the reactions, and perform an aqueous workup.
-
Purify each member of the library using preparative HPLC or column chromatography.
-
Characterize each final compound by LC-MS and ¹H NMR.
-
Protocols for Kinase Inhibition Assays
Once a library of compounds has been synthesized, their ability to inhibit specific protein kinases must be evaluated. A tiered approach is recommended, starting with a high-throughput biochemical assay, followed by more detailed mechanistic and cell-based assays for promising hits.
Primary Screening: In Vitro Biochemical Kinase Assay
A luminescence-based assay that quantifies ATP consumption is a robust and high-throughput method for primary screening.[6] The ADP-Glo™ Kinase Assay is a common example.
Principle: The assay is performed in two steps. First, the kinase reaction is carried out, and the amount of ADP produced is proportional to the kinase activity. In the second step, the remaining ATP is depleted, and the ADP is converted back to ATP, which is then used to generate a luminescent signal via a luciferase reaction.
Protocol:
-
Compound Plating: Prepare serial dilutions of the synthesized inhibitors in 100% DMSO. Typically, an 11-point, 1:3 dilution series is used. Dispense a small volume (e.g., 1 µL) of each dilution into a 384-well white assay plate.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase assay buffer.
-
Prepare a 2X ATP solution in kinase assay buffer.
-
Add the 2X kinase/substrate solution to the compound-plated wells and incubate for 15-30 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding the 2X ATP solution.
-
Incubate for 60 minutes at 30 °C.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Secondary Assay: Fluorescence Polarization (FP) Binding Assay
For promising hits, a direct binding assay like Fluorescence Polarization can confirm target engagement and determine the binding affinity (Kd).[1][7][8][9]
Principle: This assay measures the binding of a fluorescently labeled tracer to the kinase. When the small, fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger kinase, its tumbling is slowed, leading to an increase in fluorescence polarization. A test compound that binds to the kinase will displace the tracer, resulting in a decrease in polarization.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of the target kinase and a fluorescently labeled tracer in assay buffer. The optimal concentrations should be determined empirically.
-
-
Assay Execution:
-
In a black 384-well plate, add the kinase/tracer solution to wells containing pre-plated serial dilutions of the test compound.
-
Incubate for 60-120 minutes at room temperature to reach binding equilibrium.
-
-
Data Acquisition: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
Data Analysis: Plot the change in millipolarization (mP) units against the compound concentration to determine the IC50, from which the Ki can be calculated.
Tertiary Assay: Cell-Based Target Engagement and Pathway Modulation
To confirm that the inhibitors are active in a cellular context, a cell-based assay is essential. This can measure either direct target engagement or the inhibition of a downstream signaling event.[10]
Principle: A common method is to use an antibody-based detection of the phosphorylation of a known substrate of the target kinase in cells. A decrease in substrate phosphorylation upon treatment with the inhibitor indicates cellular activity.
Protocol:
-
Cell Culture and Treatment:
-
Plate a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) in a 96-well plate and allow cells to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitor for a predetermined time (e.g., 2 hours).
-
If the kinase requires stimulation, add the appropriate agonist for a short period before lysis.
-
-
Cell Lysis: Aspirate the media and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Phospho-Substrate Detection:
-
The level of the phosphorylated substrate in the cell lysate can be quantified using various methods, such as ELISA, Western blotting, or homogeneous assays like TR-FRET or AlphaLISA.[11]
-
-
Data Analysis: Normalize the phospho-substrate signal to the total protein concentration or a housekeeping protein. Determine the IC50 for the inhibition of substrate phosphorylation in the cellular context.
Structure-Activity Relationship (SAR) Guided Optimization
The data from the kinase assays will inform the SAR, providing insights into which chemical modifications improve potency and selectivity.[12][13][14]
Key Areas for SAR Exploration:
-
Hinge-Binding Moiety: The pyridobenzoxazinone core is designed to interact with the kinase hinge region. Modifications to this core are generally not recommended in the initial stages.
-
Solvent-Front Substitutions: The diverse amines introduced in the second SNAr reaction will probe the solvent-exposed region of the ATP-binding pocket. The goal is to identify functionalities that can form additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein.
-
Gatekeeper Residue Interactions: The nature of the substituent on the pyrimidine ring can influence interactions with the "gatekeeper" residue, which is a key determinant of kinase selectivity. Smaller, more flexible groups are often favored for accommodating different gatekeeper residues.
Data Presentation for SAR Analysis
| Compound ID | R1 (on Pyrimidine) | R2 (Amine) | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Cell-based IC50 (nM) |
| Lead-001 | H | 4-Morpholino | 500 | >10,000 | 2,500 |
| Opt-001 | F | 4-Morpholino | 250 | >10,000 | 1,200 |
| Opt-002 | H | (S)-3-amino-pyrrolidine | 150 | 5,000 | 800 |
| Opt-003 | F | (S)-3-amino-pyrrolidine | 25 | 2,000 | 150 |
The table above provides a template for organizing the screening data to facilitate SAR analysis. For example, the data suggests that a fluorine at the R1 position and a small, hydrogen-bond-donating amine at the R2 position enhance potency and cellular activity.
Caption: Iterative cycle of kinase inhibitor development.
Conclusion
The 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold is a valuable starting point for the development of novel protein kinase inhibitors. The synthetic protocols outlined here provide a clear path to generating a focused library of compounds. By employing a tiered screening approach, from high-throughput biochemical assays to more detailed cell-based characterization, researchers can efficiently identify potent and cell-active inhibitors. The subsequent iterative process of SAR-guided optimization will be crucial for developing compounds with the desired potency, selectivity, and drug-like properties for further preclinical development.
References
- 1. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. The synthesis method of Fostamatinib_Chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Imidazoquinoxaline Src-family kinase p56Lck inhibitors: SAR, QSAR, and the discovery of (S)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo- [1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700) as a potent and orally active inhibitor with excellent in vivo antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tracking protein kinase targeting advances: integrating QSAR into machine learning for kinase-targeted drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols for the Quantification of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
Introduction: The Significance of Quantifying a Key Pharmaceutical Intermediate
6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is a critical intermediate in the synthesis of various pharmaceutical compounds, most notably as a key building block for Fostamatinib, a spleen tyrosine kinase inhibitor.[1][2] Fostamatinib is used in the treatment of chronic immune thrombocytopenia (ITP).[1] Accurate quantification of this intermediate is paramount during drug development and manufacturing to ensure the purity, potency, and safety of the final active pharmaceutical ingredient (API). This document provides detailed protocols for the quantitative analysis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one using High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications or trace-level detection.
The methodologies presented herein are designed to be robust and reliable, with a strong emphasis on the principles of method validation as outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline Q2(R1).[3][4][5]
Compound Properties:
| Property | Value | Source |
| Chemical Formula | C₉H₁₁N₃O₂ | [6][7][8] |
| Molecular Weight | 193.20 g/mol | [6][7][8] |
| CAS Number | 1002726-62-6 | [1][7][8][9] |
| Appearance | Solid (predicted) | |
| pKa | 10.79±0.40 (Predicted) | [1] |
| LogP | 0.7733 (Predicted) |
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is suitable for the quantification of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one in bulk drug substance and for monitoring reaction progress.
Causality Behind Experimental Choices
-
Reversed-Phase HPLC: This is the most common and versatile mode of HPLC. Given the predicted LogP of the analyte, it is expected to have sufficient retention on a nonpolar stationary phase like C18.
-
C18 Column: An octadecylsilane (C18) column provides a hydrophobic stationary phase that is well-suited for retaining and separating a wide range of organic molecules.[10][11]
-
Mobile Phase: A mixture of a buffered aqueous solution and an organic modifier (acetonitrile or methanol) is used to elute the analyte. The buffer (potassium dihydrogen phosphate) helps to maintain a consistent pH, which is crucial for reproducible retention times of ionizable compounds.[11][12] Acetonitrile is often chosen for its lower viscosity and UV transparency.
-
UV Detection: The presence of the pyridone-based aromatic system in the molecule suggests it will have a significant UV absorbance, allowing for sensitive detection. The optimal wavelength will be determined by a UV scan.
Experimental Workflow: RP-HPLC-UV
Caption: Workflow for RP-HPLC-UV analysis.
Detailed Protocol: RP-HPLC-UV
1. Materials and Reagents:
-
6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)
-
Orthophosphoric acid (85%)
-
Water (HPLC grade)
2. Instrumentation:
-
HPLC system with a UV detector, autosampler, and column oven.
-
Analytical balance
-
pH meter
-
Sonicator
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 0.02 M KH₂PO₄ buffer (pH 3.0, adjusted with phosphoric acid) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or determined λmax) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
4. Preparation of Solutions:
-
Buffer Preparation (0.02 M KH₂PO₄): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix the buffer and acetonitrile in a 70:30 ratio. Degas by sonication for 15 minutes.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Calibration Standards (1-50 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.
-
Sample Solution: Accurately weigh an appropriate amount of the sample, dissolve it in the mobile phase to obtain a theoretical concentration within the calibration range (e.g., 20 µg/mL).
5. System Suitability:
-
Inject the 20 µg/mL standard solution six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.
6. Analysis:
-
Construct a calibration curve by injecting the calibration standards and plotting the peak area versus concentration.
-
Inject the sample solutions.
-
Calculate the concentration of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one in the samples using the regression equation from the calibration curve.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides higher sensitivity and selectivity, making it ideal for quantifying low levels of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one in complex matrices such as plasma, which is crucial for pharmacokinetic (PK) studies.[13][14]
Causality Behind Experimental Choices
-
LC-MS/MS: This technique combines the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry. It is the gold standard for bioanalysis due to its ability to detect and quantify analytes at very low concentrations in complex biological matrices.[13][15][16]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar and medium-polarity molecules like the target analyte, minimizing fragmentation in the source. Given the presence of amine and amide functional groups, positive ion mode is expected to be efficient.
-
Selected Reaction Monitoring (SRM): Also known as Multiple Reaction Monitoring (MRM), this mode offers exceptional selectivity and sensitivity by monitoring a specific precursor ion to product ion transition.[13] This minimizes interference from matrix components.
-
Sample Preparation (Protein Precipitation): For plasma samples, it is essential to remove proteins that can interfere with the analysis and damage the LC-MS system. Protein precipitation with acetonitrile is a simple and effective method.[13][17]
Experimental Workflow: LC-MS/MS
Caption: Workflow for LC-MS/MS bioanalysis.
Detailed Protocol: LC-MS/MS
1. Materials and Reagents:
-
6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one reference standard (≥98% purity)
-
Stable isotope-labeled internal standard (SIL-IS), e.g., D₄-6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (if available) or a structurally similar compound.
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Control blank plasma (e.g., human, rat)
2. Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an ESI source.
-
UHPLC or HPLC system.
-
Microcentrifuge.
3. LC and MS Conditions:
| Parameter | Condition |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| SRM Transitions | To be determined by infusion. Predicted: m/z 194.1 -> fragment ions |
| Collision Energy | To be optimized for each transition |
4. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and internal standard (IS) in methanol or DMSO.
-
Working Solutions: Prepare serial dilutions of the analyte and a single working solution of the IS in 50:50 acetonitrile:water.
-
Calibration Standards and Quality Controls (QCs): Spike blank plasma with the appropriate analyte working solutions to prepare calibration standards (e.g., 0.1-100 ng/mL) and QCs at low, medium, and high concentrations.
5. Sample Preparation:
-
To 50 µL of plasma sample (blank, standard, QC, or unknown), add 10 µL of the IS working solution.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
Method Validation According to ICH Q2(R1) Guidelines
Both methods must be validated to demonstrate their suitability for the intended purpose.[18] The validation should encompass the following parameters:[5]
| Validation Parameter | Description |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components). |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. A minimum of five concentrations should be used. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. Determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples). |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at three levels: Repeatability (intra-day), Intermediate Precision (inter-day), and Reproducibility. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). |
Conclusion
The RP-HPLC-UV method provides a reliable and straightforward approach for the routine quantification of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one in high-concentration samples. For applications requiring higher sensitivity and selectivity, such as in bioanalytical studies, the LC-MS/MS method is superior. The choice of method should be guided by the specific application, required sensitivity, and the nature of the sample matrix. Both methods, when properly validated according to ICH guidelines, will yield accurate and trustworthy results, ensuring quality control throughout the pharmaceutical development process.
References
- 1. Cas 1002726-62-6,6-AMINO-2,2-DIMETHYL-2H-PYRIDO[3,2-B][1,4]OXAZIN-3(4H)-ONE | lookchem [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Official web site : ICH [ich.org]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. GSRS [precision.fda.gov]
- 7. 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 6-amino-2,2-dimethyl- | C9H11N3O2 | CID 45480402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 9. This compound | 1002726-62-6 [chemicalbook.com]
- 10. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance [scirp.org]
- 12. jchps.com [jchps.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. High-Sensitivity Analysis of Drugs in Ultra-Small Volume Plasma Samples Using Microflow LC/MS/MS : Shimadzu (Europe) [shimadzu.eu]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. fda.gov [fda.gov]
Application Notes & Protocols: The Strategic Role of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one in Oncology Drug Discovery
Introduction: A Pivotal Building Block in Kinase Inhibitor Synthesis
In the landscape of modern oncology, the pursuit of highly selective and potent therapeutic agents is paramount. While not a direct anti-cancer agent itself, 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one has emerged as a compound of significant strategic importance. Its value lies in its function as a critical structural intermediate, particularly in the synthesis of a class of drugs known as protein kinase inhibitors.[1][2] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.
This pyrido-oxazinone derivative is most notably recognized as a key precursor in the multi-step synthesis of Fostamatinib (sold under the brand name Tavalisse®), an orally administered inhibitor of Spleen Tyrosine Kinase (SYK).[1][2][3] Fostamatinib serves as an excellent case study for the application of its foundational intermediate in developing targeted cancer therapies. This guide will, therefore, use the synthesis and subsequent oncological evaluation of a SYK inhibitor, exemplified by Fostamatinib, to illustrate the profound utility of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one in the drug development pipeline.
Compound Profile:
| Property | Value |
| IUPAC Name | 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][4][5]oxazin-3(4H)-one |
| CAS Number | 1002726-62-6 |
| Molecular Formula | C₉H₁₁N₃O₂ |
| Molecular Weight | 193.20 g/mol |
| Primary Application | Synthetic intermediate for protein kinase inhibitors.[1] |
Conceptual Synthetic Pathway: From Intermediate to Active Kinase Inhibitor
The transformation of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one into a complex kinase inhibitor like Fostamatinib involves a series of sophisticated chemical reactions. While a detailed, step-by-step synthesis is the domain of specialized medicinal chemists, a conceptual understanding of the workflow is valuable for all researchers in the drug discovery chain. The process generally involves coupling the amino group of the pyrido-oxazinone core with other heterocyclic moieties to build the final pharmacophore responsible for kinase binding and inhibition.[6][7]
The diagram below provides a simplified overview of this synthetic logic, illustrating the pivotal role of the core intermediate.
Caption: Conceptual workflow from core intermediate to final drug product.
Mechanism of Action: Targeting the SYK Signaling Axis in Cancer
Fostamatinib is a prodrug that is rapidly converted in the gut to its active metabolite, R406, which is a potent inhibitor of Spleen Tyrosine Kinase (SYK).[4] SYK is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various receptors, including the B-cell receptor (BCR) and Fc receptors. In the context of oncology, SYK signaling is implicated in the proliferation and survival of malignant B-cells and in modulating the tumor microenvironment.[8][9]
By competitively binding to the ATP-binding pocket of SYK, R406 prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade.[8] This disruption can lead to several anti-cancer effects:
-
Inhibition of Proliferation: In hematological malignancies like Acute Myeloid Leukemia (AML) and lymphomas, blocking the SYK pathway can arrest cell growth.[8][10]
-
Induction of Apoptosis: The disruption of survival signals often triggers programmed cell death in cancer cells.[10][11]
-
Modulation of the Tumor Microenvironment: SYK is active in various immune cells. Inhibiting SYK can reprogram tumor-associated macrophages, potentially enhancing anti-tumor immunity.[5]
-
Downregulation of Immune Checkpoints: Recent studies suggest Fostamatinib can downregulate the expression of immune checkpoints like PD-L1 and CD47 on cancer cells, presenting another avenue for its anti-tumor activity.[8][10]
References
- 1. Cas 1002726-62-6,6-AMINO-2,2-DIMETHYL-2H-PYRIDO[3,2-B][1,4]OXAZIN-3(4H)-ONE | lookchem [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Fostamatinib - Wikipedia [en.wikipedia.org]
- 5. UCSD Pancreatic Ductal Adenocarcinoma Trial → Perioperative Fostamatinib With Gemcitabine and Nab-paclitaxel in Resectable Pancreatic Cancer [clinicaltrials.ucsd.edu]
- 6. The synthesis method of Fostamatinib_Chemicalbook [chemicalbook.com]
- 7. Fostamatinib synthesis - chemicalbook [chemicalbook.com]
- 8. Drug repurposing of fostamatinib against cancer via potential cytotoxicity and immune checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Drug repurposing of fostamatinib against cancer via potential cytotoxicity and immune checkpoint regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fostamatinib Inhibits the Proliferation of Ovarian Cancer Cells Through Apoptosis Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental design for structure-activity relationship (SAR) studies of its derivatives.
For: Researchers, scientists, and drug development professionals
Abstract
Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, providing a systematic framework to understand how a molecule's chemical structure influences its biological activity.[1] This iterative process of designing, synthesizing, and testing structurally related compounds, or analogs, is fundamental to optimizing lead compounds into viable drug candidates with improved potency, selectivity, and pharmacokinetic properties.[1][2] This guide offers an in-depth exploration of the experimental design for SAR studies, providing both the theoretical underpinnings and detailed, actionable protocols for key in vitro and biophysical assays. We will delve into the logic behind experimental choices, data analysis, and the iterative nature of SAR that drives successful drug development programs.
The Foundational Principles of SAR: An Iterative Journey
The central tenet of SAR is that the biological activity of a compound is a direct function of its chemical structure.[3] By systematically modifying a molecule, researchers can decipher which functional groups and structural motifs are critical for its desired effect. This knowledge then guides the rational design of new molecules with enhanced therapeutic properties.[2]
The SAR process is inherently cyclical and can be visualized as a continuous loop of design, synthesis, testing, and analysis. Each cycle builds upon the knowledge gained from the previous one, progressively refining the chemical structure to achieve the desired biological profile.
Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.
Designing the Chemical Space: The Compound Library
The success of an SAR study is heavily dependent on the design of the compound library. A well-designed library will systematically explore the chemical space around a hit or lead compound, allowing for the identification of key structural features that govern its biological activity.
Key Considerations for Compound Library Design:
-
Scaffold Hopping and Analogs: The library should include analogs with slight structural modifications to a known active compound, as well as potentially new scaffolds ("scaffold hopping") that maintain the key pharmacophoric features.
-
Physicochemical Properties: To ensure drug-likeness, compounds should be designed with consideration for properties like molecular weight, lipophilicity (logP), and polar surface area.
-
Synthetic Feasibility: The designed compounds must be synthetically accessible to allow for their timely production and testing.
In Vitro Assays: The Workhorse of SAR
In vitro assays are the primary tool for determining the biological activity of newly synthesized compounds. These assays can be broadly categorized into biochemical and cell-based assays.
Biochemical Assays: Targeting the Molecular Level
Biochemical assays directly measure the effect of a compound on a purified biological target, such as an enzyme or receptor.[4]
Protocol: Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of a compound against a specific enzyme.
Materials:
-
Purified enzyme
-
Enzyme substrate
-
Assay buffer
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor
-
Microplate reader
Procedure:
-
Prepare Reagents: Dilute the enzyme, substrate, and test compounds to their working concentrations in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound at various concentrations (typically a serial dilution)
-
Enzyme
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a specific temperature to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Detection: Measure the formation of the product or the depletion of the substrate over time using a microplate reader. The detection method will depend on the specific enzyme and substrate (e.g., absorbance, fluorescence, luminescence).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a no-inhibitor control.
Cell-Based Assays: Assessing Cellular Responses
Cell-based assays measure the effect of a compound on living cells, providing a more physiologically relevant context.[4]
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[5]
Materials:
-
Cells in culture
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[6] During this time, viable cells will reduce the yellow MTT to a purple formazan product.[5]
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to an untreated control.
Biophysical Methods: Unveiling the Binding Details
Biophysical techniques provide quantitative data on the binding affinity, kinetics, and thermodynamics of a compound to its target.[7]
Surface Plasmon Resonance (SPR): Real-time Kinetics
SPR is a label-free technique that measures the binding of an analyte (e.g., a small molecule) to a ligand (e.g., a protein) immobilized on a sensor chip in real-time.[8][9]
Protocol: SPR for Binding Kinetics
Materials:
-
SPR instrument and sensor chip
-
Purified ligand (protein)
-
Analyte (test compound)
-
Immobilization and running buffers
Procedure:
-
Ligand Immobilization: Covalently attach the ligand to the sensor chip surface using standard amine coupling chemistry.[10]
-
Analyte Injection: Inject a series of concentrations of the analyte over the sensor surface.
-
Data Acquisition: Monitor the change in the SPR signal (measured in response units, RU) over time to generate a sensorgram.[11]
-
Regeneration: After each analyte injection, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC): Thermodynamic Profiling
ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.[12][13]
Protocol: ITC for Thermodynamic Characterization
Materials:
-
ITC instrument
-
Macromolecule (e.g., protein) solution
-
Ligand (test compound) solution
-
Matched buffer
Procedure:
-
Sample Preparation: Prepare the macromolecule and ligand solutions in an identical, degassed buffer to minimize heats of dilution.[14]
-
Instrument Setup: Load the macromolecule into the sample cell and the ligand into the injection syringe.
-
Titration: Perform a series of small injections of the ligand into the sample cell while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[15] The entropy of binding (ΔS) can then be calculated.
Data Analysis: Translating Raw Data into SAR Insights
The data generated from in vitro and biophysical assays must be analyzed to extract meaningful SAR information.
IC50/EC50 Determination
The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) is a key measure of a compound's potency.
Procedure for Calculating IC50/EC50:
-
Dose-Response Curve: Plot the percentage of inhibition or effect against the logarithm of the compound concentration.
-
Non-linear Regression: Fit the data to a sigmoidal dose-response curve using software like GraphPad Prism or a suitable Excel add-in.[16][17]
-
Determine IC50/EC50: The IC50 or EC50 is the concentration of the compound that produces a 50% response.[18]
Key SAR Metrics
Beyond potency, other metrics are crucial for a comprehensive SAR analysis:
| Metric | Formula | Description |
| Selectivity Index (SI) | SI = IC50 (non-target) / IC50 (target) | Measures the selectivity of a compound for the target over off-targets. A higher SI value is desirable.[4][19][20] |
| Ligand Efficiency (LE) | LE = -ΔG / N | Relates the binding affinity (ΔG) to the number of non-hydrogen atoms (N) in the molecule.[21] |
| Lipophilic Ligand Efficiency (LLE) | LLE = pIC50 - logP | Balances the potency of a compound with its lipophilicity.[3][22][23][24] |
The Role of Computational Chemistry: QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling uses computational methods to correlate the chemical structures of compounds with their biological activities.[25]
General Steps in QSAR Modeling:
-
Data Set Preparation: Compile a dataset of compounds with their known biological activities.
-
Descriptor Calculation: Calculate molecular descriptors that represent the physicochemical properties of the compounds.
-
Model Building: Use statistical methods to build a mathematical model that relates the descriptors to the biological activity.[26]
-
Model Validation: Validate the predictive power of the model using internal and external test sets.[25]
Caption: A typical workflow for QSAR model development.
Conclusion: A Synergistic Approach to Drug Discovery
A well-designed SAR study is a powerful engine for drug discovery. By integrating rational compound design, robust in vitro and biophysical assays, and insightful data analysis, researchers can efficiently navigate the complex landscape of chemical space to identify and optimize promising drug candidates. The iterative nature of this process, coupled with the increasing sophistication of computational tools, continues to accelerate the development of new and effective therapeutics.
References
- 1. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. atcc.org [atcc.org]
- 7. Work with synthetic aperture radar data—Imagery Workflows | Documentation [doc.arcgis.com]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. bioradiations.com [bioradiations.com]
- 10. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]
- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]
- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 15. researchgate.net [researchgate.net]
- 16. clyte.tech [clyte.tech]
- 17. Star Republic: Guide for Biologists [sciencegateway.org]
- 18. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
- 19. researchgate.net [researchgate.net]
- 20. Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. real.mtak.hu [real.mtak.hu]
- 22. sciforschenonline.org [sciforschenonline.org]
- 23. Lipophilic efficiency - Wikipedia [en.wikipedia.org]
- 24. Lipophilic efficiency – REVIVE [revive.gardp.org]
- 25. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 26. neovarsity.org [neovarsity.org]
Application Note: High-Throughput Screening Strategies for Novel Kinase Inhibitors Utilizing a 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one Scaffold
Introduction
The discovery of small molecule inhibitors of protein kinases remains a cornerstone of modern drug development, particularly in oncology and immunology. The compound 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (CAS 1002726-62-6) serves as a critical structural intermediate in the synthesis of potent protein kinase inhibitors, including the FDA-approved drug Fostamatinib, a spleen tyrosine kinase (Syk) inhibitor.[1][2][3] This application note provides a comprehensive guide for leveraging derivatives of this privileged scaffold in high-throughput screening (HTS) campaigns to identify novel kinase inhibitors. We will detail the rationale behind assay selection, provide step-by-step protocols for robust HTS assays, and discuss data interpretation.
The core chemical structure of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one presents a versatile backbone for combinatorial chemistry, allowing for the generation of large, diverse chemical libraries.[4][5][6][7] The primary strategic value of this scaffold lies in its proven success in targeting the ATP-binding site of kinases.[1][2] Therefore, the HTS methodologies presented herein are designed to interrogate this specific mechanism of action.
Target Selection and Rationale
Given that 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is a key intermediate for the Syk inhibitor Fostamatinib, a logical and powerful application of libraries derived from this scaffold is the screening for novel inhibitors of Syk or other related kinases.[1][2] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various hematopoietic cells, making it a key target for inflammatory diseases and certain B-cell malignancies. This application note will use Syk as an exemplary target to illustrate the HTS workflow.
High-Throughput Screening (HTS) Workflow
A successful HTS campaign requires careful planning and execution, from assay development to hit validation.[8][9][10] The following diagram outlines a typical workflow for screening a chemical library derived from the 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold against a kinase target like Syk.
Caption: A generalized workflow for a kinase inhibitor high-throughput screening campaign.
Assay Formats for Kinase Inhibitor Screening
For screening large compound libraries against kinase targets, homogeneous assays (no-wash, mix-and-read) are highly desirable due to their speed and amenability to automation.[9][11] Two of the most robust and widely used technologies for this purpose are Fluorescence Polarization (FP) and Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen).[12][13][14][15]
Fluorescence Polarization (FP) Competition Assay
Principle: FP assays measure the change in the rotational speed of a fluorescently labeled molecule (tracer) in solution.[11][16] A small fluorescent tracer tumbles rapidly, resulting in low polarization of emitted light. When bound to a larger protein (the kinase), its tumbling slows dramatically, leading to a high polarization signal. Test compounds that bind to the kinase and displace the tracer will cause a decrease in the polarization signal, indicating inhibition of the tracer-kinase interaction.[12][13]
Application for Syk Kinase: This assay is ideal for identifying compounds that compete with a known ligand (e.g., an ATP-competitive tracer) for binding to the Syk kinase domain.
Caption: Principle of a Fluorescence Polarization (FP) competition assay.
Detailed Protocol: FP-Based HTS for Syk Inhibitors
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Syk Kinase: Recombinant human Syk kinase domain, diluted to 2X final concentration in Assay Buffer.
-
Fluorescent Tracer: A suitable fluorescently labeled ATP-competitive ligand for Syk, diluted to 2X final concentration in Assay Buffer.
-
Test Compounds: Compounds from the library derived from 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, serially diluted in 100% DMSO.
-
Controls: Positive control (e.g., Fostamatinib) and negative control (DMSO).
-
-
Assay Procedure (384-well format):
-
Add 50 nL of test compound, positive control, or negative control (DMSO) to the appropriate wells of a low-volume 384-well black plate.
-
Add 5 µL of 2X Syk kinase solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase binding.
-
Add 5 µL of 2X fluorescent tracer solution to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a suitable plate reader equipped with FP optics (e.g., excitation at 485 nm, emission at 535 nm for a fluorescein-based tracer).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)]) where mP is the millipolarization value, mP_low_control is the signal from the positive control wells (maximum inhibition), and mP_high_control is the signal from the negative control (DMSO) wells.
-
Assess assay quality using the Z'-factor: Z' = 1 - [(3 * (SD_high + SD_low)) / |Mean_high - Mean_low|] A Z'-factor > 0.5 indicates an excellent assay.
-
| Parameter | Example Value | Notes |
| Final Syk Concentration | 5 nM | Determined by Kd of the tracer |
| Final Tracer Concentration | 2 nM | Should be at or below the Kd for optimal results |
| Final Compound Conc. | 10 µM | For primary single-point screen |
| DMSO Tolerance | < 1% | Final concentration in the assay well |
| Incubation Time | 60 minutes | Should be sufficient to reach binding equilibrium |
| Z'-Factor | > 0.7 | Indicates a robust and reliable assay |
AlphaScreen Kinase Assay
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures molecular interactions.[15][17][18] Donor and Acceptor beads are coated with molecules that will bind to the products of a kinase reaction. When a kinase phosphorylates its substrate, the beads are brought into close proximity. Excitation of the Donor bead at 680 nm produces singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal.[14][18][19] Active inhibitors prevent substrate phosphorylation, thus no signal is generated.
Application for Syk Kinase: This assay directly measures the enzymatic activity of Syk by detecting the phosphorylation of a biotinylated peptide substrate.
Caption: Principle of an AlphaScreen assay for kinase activity.
Detailed Protocol: AlphaScreen-Based HTS for Syk Inhibitors
-
Reagent Preparation:
-
Kinase Buffer: 50 mM Tris (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 0.01% Tween-20.
-
Syk Kinase: Recombinant human Syk, diluted to 2.5X final concentration in Kinase Buffer.
-
Substrate/ATP Mix: Biotinylated peptide substrate and ATP, diluted to 5X final concentration in Kinase Buffer.
-
Test Compounds: Compounds from the library, serially diluted in 100% DMSO.
-
Stop/Detection Mix: EDTA to stop the reaction, plus Streptavidin Donor beads and Anti-phosphotyrosine Acceptor beads, diluted in Detection Buffer (100 mM Tris, pH 7.5, 0.01% Tween-20).
-
-
Assay Procedure (384-well format):
-
Add 50 nL of test compound or controls into a 384-well white plate.
-
Add 2 µL of 2.5X Syk kinase solution to all wells except the negative control.
-
Add 2 µL of 5X Substrate/ATP mix to initiate the kinase reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 4 µL of Stop/Detection Mix to all wells.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
Calculate percent inhibition as described for the FP assay, using the luminescent signal values.
-
Confirm assay quality with the Z'-factor calculation.
-
| Parameter | Example Value | Notes |
| Final Syk Concentration | 1 nM | Determined by enzyme titration |
| Final Substrate Conc. | 100 nM | Based on Km for the substrate |
| Final ATP Concentration | 10 µM | Typically at or near the Km for ATP |
| Final Compound Conc. | 10 µM | For primary single-point screen |
| Z'-Factor | > 0.6 | Indicates a robust and reliable assay |
Hit Confirmation and Follow-Up
Compounds identified as "hits" in the primary screen (e.g., >50% inhibition at 10 µM) must undergo a rigorous confirmation process.[10]
-
Dose-Response Analysis: Re-test the primary hits at multiple concentrations to determine their potency (IC₅₀ value).
-
Orthogonal Assays: Confirm the activity of hits in a secondary assay that uses a different detection technology.[10] For example, if the primary screen was an FP binding assay, the orthogonal assay should be a functional enzymatic assay like AlphaScreen. This helps to eliminate artifacts specific to one assay format.
-
Cell-Based Assays: The most promising confirmed hits should be advanced to cell-based assays.[20][21][22] These assays measure the compound's ability to inhibit the target kinase within a cellular environment, providing more physiologically relevant data. Examples include:
-
Cellular Phosphorylation Assay: Using techniques like Western blotting or cell-based ELISA to measure the phosphorylation of a known downstream substrate of Syk.[21]
-
Cell Proliferation/Viability Assays: Assessing the effect of the compound on the growth of cell lines that are dependent on Syk signaling.[23]
-
Conclusion
The 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold represents a valuable starting point for the discovery of novel kinase inhibitors. By combining a well-designed chemical library based on this scaffold with robust, high-throughput screening technologies like Fluorescence Polarization and AlphaScreen, researchers can efficiently identify and validate potent and selective kinase inhibitors. The protocols and strategies outlined in this application note provide a comprehensive framework for initiating such a drug discovery program, moving from a large-scale primary screen to the identification of promising lead candidates for further development.
References
- 1. nbinno.com [nbinno.com]
- 2. Cas 1002726-62-6,6-AMINO-2,2-DIMETHYL-2H-PYRIDO[3,2-B][1,4]OXAZIN-3(4H)-ONE | lookchem [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. chemscene.com [chemscene.com]
- 5. GSRS [precision.fda.gov]
- 6. 1002726-62-6|this compound|BLD Pharm [bldpharm.com]
- 7. 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 6-amino-2,2-dimethyl- | C9H11N3O2 | CID 45480402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Design and implementation of high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-throughput screening - Wikipedia [en.wikipedia.org]
- 10. criver.com [criver.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. researchgate.net [researchgate.net]
- 18. berthold.com [berthold.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. inits.at [inits.at]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Cell-Based Assays Using Inhibitors Derived from 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
Introduction: A Scaffold for Potent Kinase Inhibition
The 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold is a privileged chemical structure, serving as a critical intermediate in the synthesis of advanced protein kinase inhibitors.[1][2] Its inherent structural features make it an ideal starting point for developing targeted therapeutics against a range of diseases, particularly cancer. Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many malignancies.[3] One of the most critical signaling cascades in cancer is the RAS-RAF-MEK-ERK (MAPK) pathway, which governs cell proliferation, differentiation, and survival.[4] A frequent mutation in this pathway, BRAF V600E, leads to its constitutive activation and is found in over 50% of melanomas and various other cancers.[5][6]
This document provides a detailed guide for researchers on how to evaluate the cellular activity of a novel inhibitor, hypothetically named "Pyrido-Oxazinone Kinase Inhibitor 1" (POKI-1), derived from the 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one core. We will focus on assays designed to test its efficacy against the BRAF V600E oncogene. The protocols herein describe a two-tiered approach:
-
Primary Assay: Determining the cytotoxic and anti-proliferative activity of POKI-1 in a BRAF V600E-mutant cancer cell line to calculate the half-maximal inhibitory concentration (IC50).
-
Secondary Mechanistic Assay: Confirming on-target engagement by measuring the inhibition of the downstream signaling effector, phosphorylated ERK (p-ERK).
This self-validating system ensures that the observed cellular effects are directly linked to the intended mechanism of action, providing a robust framework for preclinical drug development.
The B-Raf V600E Signaling Pathway and Point of Inhibition
The MAPK signaling pathway is initiated by upstream signals that activate RAS, which in turn recruits and activates B-Raf.[4] In its mutated V600E form, B-Raf is constitutively active, leading to a cascade of phosphorylation events: B-Raf phosphorylates MEK, which then phosphorylates ERK.[7] Activated, phosphorylated ERK (p-ERK) translocates to the nucleus to regulate transcription factors that drive uncontrolled cell proliferation. POKI-1 is designed to inhibit the kinase activity of B-Raf V600E, thereby blocking the entire downstream cascade.
Caption: The MAPK signaling cascade initiated by the B-Raf V600E mutation.
Experimental Design: A Two-Tiered Validation Workflow
A robust assessment of a targeted inhibitor requires a logical progression from determining its overall effect on cell viability to confirming its specific molecular action. This workflow ensures that resources are used efficiently and that the resulting data is clear and interpretable.
Caption: Two-tiered workflow for validating a novel kinase inhibitor.
Tier 1 Protocol: Determining IC50 with a Luminescent Cell Viability Assay
Objective: To quantify the dose-dependent effect of POKI-1 on the viability of BRAF V600E-positive cancer cells and calculate the IC50 value. The CellTiter-Glo® Luminescent Cell Viability Assay is recommended due to its high sensitivity and simple "add-mix-measure" protocol.[8] It quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Cell Line: A375 human melanoma cell line (ATCC® CRL-1619™), which harbors the BRAF V600E mutation.
-
Culture Medium: DMEM, 10% Fetal Bovine Serum (FBS).
-
Inhibitor: POKI-1, dissolved in DMSO to create a 10 mM stock solution.
-
Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Equipment: Opaque-walled 96-well plates, multichannel pipette, luminometer.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture A375 cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in fresh culture medium to a density of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of an opaque-walled 96-well plate.
-
Include wells with medium only for background measurement.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution series of POKI-1 in culture medium. A common starting point is a 10-point, 3-fold dilution series starting from 10 µM.
-
Include a vehicle control (DMSO concentration matched to the highest POKI-1 concentration).
-
Carefully remove the medium from the wells and add 100 µL of the appropriate inhibitor dilution or control.
-
Incubate the plate for 72 hours. The optimal incubation time can vary depending on the compound's mechanism and should be determined empirically if necessary.[9]
-
-
Assay Execution:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis and IC50 Calculation:
-
Subtract the average background luminescence (medium only) from all other readings.
-
Normalize the data by expressing the results as a percentage of the vehicle control (100% viability).
-
Plot the normalized viability (%) against the log of the inhibitor concentration.
-
Use a non-linear regression model (sigmoidal dose-response) to fit the curve and calculate the IC50 value, which is the concentration of POKI-1 that causes 50% inhibition of cell viability.[10]
-
| Parameter | Description |
| Cell Line | A375 (BRAF V600E) |
| Seeding Density | 5,000 cells/well |
| Incubation Time | 72 hours |
| Assay Readout | Luminescence (ATP levels) |
| Expected Outcome | Dose-dependent decrease in cell viability |
Tier 2 Protocol: Validating On-Target Activity via Western Blot
Objective: To confirm that POKI-1 inhibits the B-Raf V600E kinase in a cellular context by measuring the phosphorylation status of its downstream target, ERK. A decrease in the ratio of p-ERK to total ERK provides strong evidence of on-target activity.[6]
Materials:
-
Cell Line & Culture Reagents: As described in Tier 1.
-
Inhibitor: POKI-1.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Antibodies: Primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2. HRP-conjugated secondary antibody.
-
Reagents: SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (e.g., 5% BSA or non-fat milk in TBST), ECL detection reagent.
-
Equipment: Electrophoresis and blotting apparatus, imaging system.
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Seed A375 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with POKI-1 at concentrations relevant to the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for a shorter duration, typically 2-6 hours, to capture direct signaling effects. Include a vehicle (DMSO) control.
-
After incubation, aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Normalize all samples to the same concentration with lysis buffer.
-
Prepare samples for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
-
Western Blotting:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody for p-ERK (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again three times with TBST.
-
Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing (Optional but Recommended):
-
To ensure equal protein loading, the same blot can be stripped and reprobed for total ERK or a housekeeping protein like GAPDH.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of p-ERK to total ERK for each treatment condition.
-
A dose-dependent decrease in this ratio in POKI-1 treated cells compared to the vehicle control confirms on-target inhibition of the B-Raf pathway.[11]
-
| Parameter | Description |
| Cell Line | A375 (BRAF V600E) |
| Treatment | 2-6 hours with POKI-1 at IC50-relevant concentrations |
| Primary Readout | Phospho-ERK1/2 (p-ERK) levels |
| Normalization Control | Total ERK1/2 |
| Expected Outcome | Dose-dependent decrease in p-ERK/Total ERK ratio |
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| High variability in viability assay | Inconsistent cell seeding; Edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS.[12] |
| IC50 is much higher than biochemical potency | Poor cell permeability of the compound; Compound efflux by cellular pumps; Compound degradation in media. | Verify compound stability and permeability. A discrepancy between biochemical and cellular potency is common and provides important information.[13] |
| No change in p-ERK levels after treatment | Ineffective inhibitor concentration or incubation time; Incorrect antibody dilution or inactive antibody. | Perform a time-course and dose-response experiment to optimize conditions. Validate the primary antibody with a known positive control (e.g., cells stimulated with a growth factor).[13] |
| Weak or no signal in Western Blot | Insufficient protein loaded; Inefficient protein transfer; Inactive detection reagent. | Confirm protein concentration before loading. Check transfer efficiency with Ponceau S staining. Use fresh ECL reagent.[14] |
References
- 1. nbinno.com [nbinno.com]
- 2. Cas 1002726-62-6,6-AMINO-2,2-DIMETHYL-2H-PYRIDO[3,2-B][1,4]OXAZIN-3(4H)-ONE | lookchem [lookchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Identification of a novel family of BRAF(V600E) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Combined pan-RAF and MEK inhibition overcomes multiple resistance mechanisms to selective RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. clyte.tech [clyte.tech]
- 11. Preclinical efficacy of a RAF inhibitor that evades paradoxical MAPK pathway activation in protein kinase BRAF-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 13. benchchem.com [benchchem.com]
- 14. Troubleshooting | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
Welcome to the technical support center for the synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions regarding this critical pharmaceutical intermediate. As a key building block in the synthesis of Fostamatinib, a protein kinase inhibitor, achieving a high yield and purity of this compound is paramount.[1][2][3][4] This guide is structured to address common challenges encountered during its synthesis, providing not just solutions, but also the underlying chemical principles to empower your research.
I. Overview of the Synthetic Pathway
While multiple proprietary variations exist, a common and logical synthetic approach to 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one involves a two-step process starting from 2,6-diaminopyridine. The key transformation is a cyclization reaction to form the oxazinone ring.
Step 1: Acylation of 2,6-diaminopyridine
The synthesis likely begins with the selective acylation of one of the amino groups of 2,6-diaminopyridine with a suitable acylating agent, such as 2-bromo-2-methylpropanoyl bromide. This step forms an amide intermediate.
Step 2: Intramolecular Cyclization
The second step is an intramolecular nucleophilic substitution, where the remaining amino group attacks the carbon bearing the bromine atom, leading to the formation of the six-membered oxazinone ring. This cyclization is often promoted by a base.
Caption: General synthetic workflow for 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
II. Troubleshooting Guide: Low Yield and Impurities
This section addresses specific issues that can arise during the synthesis, leading to suboptimal yields and the formation of impurities.
Issue 1: Low Yield in the Acylation Step
Question: My initial acylation of 2,6-diaminopyridine is resulting in a low yield of the desired mono-acylated product. What are the likely causes and how can I improve this?
Answer:
Low yields in the mono-acylation of 2,6-diaminopyridine are typically due to a lack of selectivity, leading to the formation of di-acylated byproducts, or unreacted starting material. Here’s a systematic approach to troubleshoot this step:
-
Stoichiometry is Key: The molar ratio of the acylating agent to 2,6-diaminopyridine is critical. Using a large excess of the acylating agent will inevitably lead to di-acylation.
-
Recommendation: Start with a 1:1 molar ratio of 2,6-diaminopyridine to 2-bromo-2-methylpropanoyl bromide. You can then slowly add a slight excess of the acylating agent while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Reaction Temperature and Addition Rate: The acylation reaction is often exothermic. A rapid addition of the acylating agent at an elevated temperature can favor over-reaction.
-
Recommendation: Perform the reaction at a low temperature (e.g., 0 °C) and add the acylating agent dropwise over an extended period. This will help to control the reaction rate and improve selectivity for mono-acylation.
-
-
Choice of Base and Solvent: The choice of base and solvent can influence the nucleophilicity of the amino groups and the solubility of the reactants.
-
Recommendation: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is recommended to scavenge the HBr formed during the reaction without competing with the amino groups. A polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is often a good choice.
-
Troubleshooting Workflow for Acylation
Caption: Decision-making workflow for optimizing the mono-acylation of 2,6-diaminopyridine.
Issue 2: Incomplete Cyclization and/or Side Reactions
Question: The cyclization step to form the oxazinone ring is sluggish, and I'm observing several side products. How can I drive the reaction to completion and minimize impurities?
Answer:
Incomplete cyclization and the formation of side products are common hurdles in this step. The key is to favor the intramolecular reaction over potential intermolecular side reactions.
-
Base Selection is Crucial: The base plays a critical role in promoting the cyclization. A weak base may not be sufficient to deprotonate the amide nitrogen for the nucleophilic attack, while a very strong base could lead to undesired side reactions.
-
Recommendation: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is often effective. The choice of base may require some optimization.
-
-
Reaction Temperature and Concentration: Higher temperatures can facilitate the cyclization; however, they can also promote side reactions. The reaction concentration is also important; high concentrations can favor intermolecular reactions.
-
Recommendation: Conduct the reaction at a moderate temperature (e.g., 50-80 °C) and at a relatively high dilution to favor the intramolecular cyclization.
-
-
Common Side Reactions:
-
Dimerization: Two molecules of the amide intermediate can react with each other. This is more likely at higher concentrations.
-
Hydrolysis: If water is present in the reaction mixture, the bromo-amide intermediate can hydrolyze back to the amino acid and 2,6-diaminopyridine.
-
Elimination: Although less common with a tertiary bromide, elimination to form an alkene is a possibility under strongly basic conditions.
-
Experimental Protocol for Cyclization Optimization
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude amide intermediate in a dry, polar aprotic solvent (e.g., DMF or acetonitrile).
-
Base Addition: Add 1.5-2.0 equivalents of the chosen base (e.g., K₂CO₃ or NaH) portion-wise at room temperature.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
| Parameter | Recommended Condition | Rationale |
| Base | K₂CO₃, NaH | Moderately strong, non-nucleophilic bases to promote cyclization. |
| Solvent | Dry DMF, Acetonitrile | Polar aprotic solvents that can solvate the reactants and facilitate the reaction. |
| Temperature | 50-80 °C | Provides sufficient energy for cyclization without promoting significant degradation. |
| Concentration | High dilution | Favors intramolecular cyclization over intermolecular side reactions. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the final product?
A1: Purification of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one can typically be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane/methanol. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be an effective method for obtaining highly pure material.
Q2: My final product is showing a persistent impurity that I cannot identify. What could it be?
A2: A common impurity could be the uncyclized bromo-amide intermediate. This can occur if the cyclization reaction does not go to completion. Another possibility is the presence of the di-acylated byproduct from the first step, which would be unreactive in the cyclization step. Careful analysis of the NMR and mass spectrometry data should help in identifying the structure of the impurity.
Q3: Can I use a one-pot procedure for this synthesis?
A3: While a one-pot procedure might seem more efficient, it can be challenging to control the selectivity of the initial mono-acylation. Isolating the amide intermediate before proceeding to the cyclization step generally provides better control over the overall synthesis and often leads to a higher overall yield of the pure product.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. 2-Bromo-2-methylpropanoyl bromide is a corrosive and lachrymatory substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Sodium hydride is a flammable solid and reacts violently with water; it should be handled under an inert atmosphere. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
IV. References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). High Purity Amino-dimethyl-pyrido-oxazinone Supplier: Pharmaceutical Intermediate for Kinase Inhibitors. Retrieved January 5, 2026, from --INVALID-LINK--
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 1). Fostamatinib Intermediate: Quality Assurance for 1002726-62-6 from a Trusted Manufacturer. Retrieved January 5, 2026, from --INVALID-LINK--
-
ChemicalBook. (2023, December 26). The synthesis method of Fostamatinib. Retrieved January 5, 2026, from --INVALID-LINK--
-
MedKoo Biosciences. (n.d.). Fostamatinib Synthetic Routes. Retrieved January 5, 2026, from --INVALID-LINK--
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Procuring 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][1][5]oxazin-3(4H)-one: A Chinese Manufacturer's Perspective. Retrieved January 5, 2026, from --INVALID-LINK--
-
LookChem. (n.d.). 1002726-62-6. Retrieved January 5, 2026, from --INVALID-LINK--
References
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological activity of 3-substituted pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2022087141A1 - Process for the preparation of 6-(4-nitro-phenoxy)-2h-pyridazin-3-one and 6-(4-amino-phenoxy)-2h-pyridazin-3-one derivatives as intermediates of thyroid hormone analogues - Google Patents [patents.google.com]
Technical Support Center: Purification of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
Welcome to the technical support guide for the purification of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (CAS: 1002726-62-6). This molecule is a critical intermediate in the synthesis of high-value pharmaceutical compounds, including protein kinase inhibitors like Fostamatinib.[1][2][3] Achieving high purity is non-negotiable for downstream applications.
This guide is structured as a series of frequently asked questions and in-depth troubleshooting protocols. It is designed for researchers and drug development professionals to diagnose and resolve common purification challenges, moving beyond simple instructions to explain the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily residue after synthesis. Is this normal?
A: It is not uncommon for the crude product of complex heterocyclic syntheses to be oily or discolored. This can be due to residual solvents, polymeric side products, or colored impurities formed under the reaction conditions. The key is to not proceed directly to final purification. An initial workup, such as a liquid-liquid extraction or a trituration with a non-polar solvent like hexanes or diethyl ether, can often help remove many of these non-polar impurities and may yield a solid precipitate that is easier to handle.
Q2: I'm observing consistently low yields after my aqueous workup. Where might my product be going?
A: The structure of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one contains both a basic amino group and polar lactam and ether functionalities, giving it moderate water solubility.[4][5] Significant product loss can occur during aqueous extractions if the pH is not controlled or if an insufficient number of extractions are performed. To minimize loss, ensure the aqueous layer is saturated with NaCl (brine wash) to decrease the solubility of your organic product and perform multiple extractions (at least 3-5) with a suitable organic solvent like ethyl acetate or dichloromethane.
Q3: What are the most common impurities I should expect?
A: Impurities typically arise from incomplete reactions or side reactions.[6][7] Common culprits include:
-
Unreacted Starting Materials: Such as the precursor aminopyridine or the cyclizing agent.
-
Hydrolysis Products: The lactam ring could potentially hydrolyze under strong acidic or basic conditions during workup.
-
Positional Isomers or Over-alkylated Products: Depending on the synthetic route, side reactions can lead to closely related, difficult-to-separate impurities.[8]
Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is the most effective way to identify the impurity profile and devise a purification strategy.[7]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed protocols and explanations for overcoming specific, challenging purification issues.
Issue 1: Severe Tailing/Streaking in Silica Gel Chromatography
Question: Why does my compound streak badly on a silica TLC plate and give poor separation during column chromatography, even with polar solvent systems?
Causality: This is a classic problem when purifying basic compounds, especially those containing amine or pyridine functionalities, on standard silica gel.[9] Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amino group on your molecule undergoes a strong acid-base interaction with these sites, causing it to "stick" to the stationary phase. This results in slow, uneven elution, which manifests as tailing or streaking, leading to poor resolution and cross-contamination of fractions.[9]
Solution: The solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.
Caption: Decision workflow for addressing tailing in chromatography.
The ideal solvent system should provide an Rf value of 0.25-0.35 for the target compound on TLC.[10][11] Given the polar nature of the molecule, start with a polar solvent system and add a basic modifier.
| Solvent System | Typical Ratio (v/v) | Comments |
| Ethyl Acetate / Hexanes + 1% Et₃N | 50:50 to 100:0 | Good starting point for moderately polar compounds. The triethylamine masks acidic silica sites.[12] |
| Dichloromethane / Methanol + 1% Et₃N | 99:1 to 90:10 | Excellent for more polar compounds.[12] Methanol is a strong eluent; use it sparingly to avoid co-elution of impurities. |
| Dichloromethane / Methanol / NH₄OH | 90:10:1 | A powerful system for very polar or stubborn amines. The ammonium hydroxide is highly effective at preventing tailing. |
-
TLC Analysis: First, determine the optimal eluent system using TLC. Spot your crude material on a silica plate and develop it in the chosen solvent systems (from the table above). The ideal system will show good separation between your product spot and impurities, with the product Rf between 0.25 and 0.35.
-
Column Packing: Pack a glass column with silica gel using the "slurry method" with your chosen eluent (pre-mixed with the basic modifier). This ensures a homogenous column bed and prevents channeling.[13]
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the column eluent. If it's not fully soluble, you can pre-adsorb it onto a small amount of silica gel ("dry loading"). This is often the best method for ensuring sharp bands.
-
Elution: Run the column under positive pressure (flash chromatography). Begin collecting fractions immediately as the solvent front exits the column.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator. Note that triethylamine is relatively high-boiling and may require co-evaporation with a lower-boiling solvent like dichloromethane to remove completely.
Issue 2: Product Fails to Crystallize or Oiling Out
Question: After chromatography, my product is a pure, clean oil or foam, but I cannot get it to crystallize into a solid. How can I induce crystallization?
Causality: Failure to crystallize can be due to several factors:
-
Residual Impurities: Even trace amounts of impurities can inhibit the formation of a crystal lattice.
-
Hygroscopic Nature: The compound may be absorbing atmospheric moisture, preventing solidification.[14]
-
Solvent Choice: The solvent used for the final evaporation might be a poor choice for crystallization.
-
Kinetic vs. Thermodynamic Control: The lowest energy state is a crystal, but the kinetic barrier to forming it from an amorphous oil can be high.
Solution: A systematic approach to solvent screening and crystallization techniques is required. Since the molecule has both an amine and an amide, pH can play a significant role.[14]
Caption: Logical workflow for troubleshooting product crystallization.
This is often the most effective technique for inducing crystallization from an oil.
-
Select a "Solvent": Find a solvent that dissolves your compound completely at room temperature or with gentle warming. Good candidates for this polar molecule include methanol, ethanol, or acetone. Use a minimal volume.
-
Select an "Anti-Solvent": Find a second solvent in which your compound is completely insoluble. This is typically a non-polar solvent like hexanes, heptane, or diethyl ether. The solvent and anti-solvent must be miscible.
-
Dissolve the Oil: Dissolve your oily product in a small amount of the "solvent" in a clean flask.
-
Add Anti-Solvent: Slowly add the "anti-solvent" dropwise while vigorously stirring or swirling the solution.
-
Induce Precipitation: Continue adding the anti-solvent until the solution becomes persistently cloudy. This indicates the saturation point has been reached. If it becomes too cloudy, add a drop or two of the "solvent" to clarify.
-
Crystallize: Stopper the flask and allow it to stand undisturbed at room temperature. For better crystal formation and higher yield, you can then place it in a refrigerator (4°C) or freezer (-20°C) for several hours or overnight.
-
Isolate and Dry: Collect the resulting crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and dry them under high vacuum.
| Solvent Class | Good Solvents (Dissolves Product) | Anti-Solvents (Product is Insoluble) |
| Alcohols | Methanol, Ethanol, Isopropanol | Diethyl Ether, Hexanes, Water |
| Ketones | Acetone | Hexanes, Heptane |
| Ethers | Tetrahydrofuran (THF) | Hexanes, Pentane |
| Esters | Ethyl Acetate | Hexanes, Heptane |
Note: Always perform solvent tests on a small scale before committing your entire batch.
Section 3: Final Purity Assessment
After purification, it is crucial to confirm the purity and identity of the final product. The following techniques are recommended:
-
¹H and ¹³C NMR: To confirm the chemical structure and check for the absence of impurities.
-
LC-MS: To confirm the molecular weight and assess purity (typically >98% for use in drug development).[4]
-
Melting Point: A sharp melting point range is a good indicator of high purity.
By applying these principles and detailed protocols, researchers can effectively troubleshoot and optimize the purification of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, ensuring a reliable supply of this high-purity intermediate for critical drug development programs.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Cas 1002726-62-6,6-AMINO-2,2-DIMETHYL-2H-PYRIDO[3,2-B][1,4]OXAZIN-3(4H)-ONE | lookchem [lookchem.com]
- 4. chemscene.com [chemscene.com]
- 5. GSRS [precision.fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 9. reddit.com [reddit.com]
- 10. columbia.edu [columbia.edu]
- 11. web.uvic.ca [web.uvic.ca]
- 12. Chromatography [chem.rochester.edu]
- 13. chromtech.com [chromtech.com]
- 14. researchgate.net [researchgate.net]
Technical Support Guide: Stability and Degradation of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
An in-depth technical guide from our Senior Application Scientists.
Audience: Researchers, scientists, and drug development professionals. Objective: This guide provides a comprehensive technical framework for understanding, investigating, and troubleshooting the stability of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (CAS: 1002726-62-6). Given its critical role as a key intermediate in the synthesis of protein kinase inhibitors and the drug Fostamatinib, a thorough understanding of its stability profile is essential for ensuring the quality, safety, and efficacy of final drug products.[1][2][3]
Section 1: Compound Overview and Inherent Stability Considerations
6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is a complex heterocyclic compound.[1] Its molecular structure contains several functional groups that can be susceptible to degradation under various environmental conditions. Proactive identification of these potential liabilities is the first step in developing robust formulations and analytical methods.
Key Structural Features and Potential Instabilities:
-
Lactam Ring: The cyclic amide (lactam) within the oxazinone ring is a primary site for potential hydrolytic cleavage under both acidic and basic conditions.
-
Amino Group: The primary aromatic amine is susceptible to oxidation, which can lead to the formation of colored impurities and other degradation products.
-
Ether Linkage: The ether linkage within the oxazine ring can also be subject to cleavage under harsh acidic conditions.
-
Pyrido-scaffold: The pyridine ring system can influence the electronic properties of the molecule and its overall stability.
Caption: Key functional groups on the molecule susceptible to degradation.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling, storage, and analysis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Q1: My analytical chromatogram (HPLC) shows new, unexpected peaks after storing the compound. What is the likely cause?
A1: The appearance of new peaks is a classic indicator of chemical degradation. The most common culprits for a compound like this are hydrolysis and oxidation.
-
Causality: Ambient moisture can facilitate the hydrolysis of the lactam ring, while atmospheric oxygen can oxidize the electron-rich amino group. The rate of degradation is often accelerated by exposure to light and elevated temperatures.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound is stored as recommended, typically at 2-8°C, protected from light, and under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Characterize the Impurities: Use a mass spectrometer coupled with your LC system (LC-MS) to obtain the molecular weights of the new peaks. This is the first and most critical step in identifying the degradation products.
-
Perform a Forced Degradation Study: A controlled stress testing experiment (see Section 3) will help you systematically identify which conditions (acid, base, oxidant, light, heat) are causing the degradation you observe. This allows you to predict and control the degradation pathways.[4][5]
-
Q2: I'm performing a reaction under acidic conditions and notice significant loss of my starting material. What is the probable degradation pathway?
A2: Under acidic conditions, the most probable degradation pathway is the hydrolysis of the lactam ring. This reaction involves the cleavage of the amide bond within the six-membered ring, leading to the formation of a carboxylic acid and an amine. A secondary, harsher acidic condition could lead to ether linkage cleavage.
-
Mechanism Insight: The reaction is catalyzed by hydronium ions (H₃O⁺), which protonate the carbonyl oxygen of the lactam, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Expected Product: The primary degradation product would be 2-((6-aminopyridin-3-yl)oxy)-2-methylpropanoic acid. An LC-MS analysis should show a new peak with a molecular weight corresponding to the parent compound + 18 Da (the mass of a water molecule).
Q3: My sample has developed a yellow or brownish tint over time. What does this color change signify?
A3: Color changes in samples containing aromatic amines are frequently due to oxidative degradation.
-
Causality: The primary amino group is susceptible to oxidation, which can lead to the formation of highly conjugated, colored species like nitroso or nitro compounds, or even polymeric materials. This process can be catalyzed by trace metal impurities, light, and the presence of oxygen.
-
Preventative Measures:
-
Use Antioxidants: For solution-based formulations, consider the addition of antioxidants.
-
Inert Atmosphere: Always handle and store the solid material and its solutions under an inert atmosphere.
-
Purge Solvents: Use solvents that have been purged with nitrogen or argon to remove dissolved oxygen.
-
Q4: How can I develop a "stability-indicating" analytical method for this compound?
A4: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the concentration of the active ingredient due to degradation and separate its degradation products.[5]
-
Self-Validating Principle: The method's validity is confirmed by its ability to resolve the main compound from all potential degradation products generated during forced degradation studies.
-
Workflow:
-
Perform Forced Degradation: Subject the compound to a range of stress conditions (acid, base, oxidation, heat, light) as detailed in Protocol 1. The goal is to achieve 5-20% degradation.[6]
-
Develop HPLC Method: Use a reverse-phase HPLC method, experimenting with different columns (e.g., C18, Phenyl-Hexyl) and mobile phase compositions (e.g., acetonitrile/water or methanol/water with modifiers like formic acid or ammonium acetate) to achieve baseline separation of the parent peak from all degradation peaks.[7]
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity for the parent compound in the stressed samples. The peak should be spectrally pure, confirming no co-elution with any degradants.
-
Section 3: Experimental Protocols
These protocols provide a starting point for conducting thorough stability assessments.
Protocol 1: Forced Degradation (Stress Testing) Workflow
This study is essential for identifying potential degradation pathways and developing stability-indicating methods, as recommended by ICH guidelines.[4][8]
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent mixture, such as acetonitrile/water (50:50).
-
Stress Conditions: For each condition, use a separate aliquot of the stock solution. A control sample (unstressed stock solution) should be stored at 2-8°C.
-
Acidic: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C. Withdraw samples at intervals (e.g., 2, 4, 8, 24 hours).
-
Basic: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature or gently heat (40°C). Base-catalyzed reactions are often faster. Sample at shorter intervals.
-
Oxidative: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Sample at intervals.
-
Thermal:
-
Solution: Heat an aliquot of the stock solution at 80°C.
-
Solid: Place a few milligrams of the solid compound in an 80°C oven.
-
-
Photolytic: Expose the stock solution and solid compound to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Sample Quenching/Neutralization: Before analysis, cool samples to room temperature. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, to stop the reaction.
-
Analysis: Analyze all stressed samples, a control, and a blank by a suitable stability-indicating HPLC-PDA/MS method.
Data Summary Table for Forced Degradation:
| Stress Condition | Reagent/Parameters | Typical Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80°C | 2 - 48 hours | Lactam hydrolysis, Ether cleavage |
| Base Hydrolysis | 0.1 M - 1 M NaOH, RT-60°C | 1 - 24 hours | Lactam hydrolysis |
| Oxidation | 3-30% H₂O₂, RT | 1 - 24 hours | N-oxidation of the amino group |
| Thermal | 80°C (solid and solution) | 1 - 7 days | General decomposition |
| Photolytic | ICH Q1B light source | N/A | Photochemical reactions, oxidation |
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Cas 1002726-62-6,6-AMINO-2,2-DIMETHYL-2H-PYRIDO[3,2-B][1,4]OXAZIN-3(4H)-ONE | lookchem [lookchem.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. jddtonline.info [jddtonline.info]
- 7. researchgate.net [researchgate.net]
- 8. biomedres.us [biomedres.us]
How to improve the solubility of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one for in vitro assays.
Compound of Interest: 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides in-depth troubleshooting advice and protocols to address solubility challenges with 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one in in vitro settings. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the underlying scientific principles, ensuring methodological robustness in your experiments.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one in my aqueous assay buffer. What are its expected solubility properties?
A1: 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is a heterocyclic compound with moderate lipophilicity. Its calculated LogP value is approximately 0.4 to 0.77, suggesting limited aqueous solubility.[1][2] The molecule possesses both hydrogen bond donors and acceptors, which can influence its interaction with various solvents. The presence of an aminopyridine moiety suggests that its solubility will be pH-dependent. Given its structural similarity to other pyridazinone derivatives, it is expected to have very low solubility in water and higher solubility in organic solvents like DMSO and PEG 400.
Q2: What is the first-line approach to solubilizing this compound for a typical in vitro assay?
A2: The recommended starting point is to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO). This is a common and effective strategy for many poorly soluble compounds in drug discovery.[3] From this stock, you can then make serial dilutions into your aqueous assay buffer to achieve the desired final concentration. It is critical to ensure the final concentration of DMSO in your assay is low enough to not affect the biological system you are studying.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The tolerance of cell lines to DMSO can vary significantly. As a general rule, most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant cytotoxicity.[4] Some robust cell lines may tolerate up to 1%, but this should be experimentally verified.[4] It is always best practice to include a vehicle control in your experiments, which contains the same final concentration of DMSO as your test samples, to account for any solvent-induced effects.
Q4: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?
A4: This is a common issue known as "precipitation upon dilution." It occurs when the compound is poorly soluble in the final aqueous environment. Please refer to our Troubleshooting Guide below for a systematic approach to resolving this issue.
Q5: Can I use pH adjustment to improve the solubility of this compound?
A5: Yes, pH adjustment can be a very effective method. The 6-amino group on the pyridine ring is basic and can be protonated at acidic pH, forming a more soluble salt. The pKa of 4-aminopyridine is 9.17.[5] While the exact pKa of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is not experimentally determined, we can estimate it to be in a similar basic range. Therefore, lowering the pH of your buffer should increase its solubility. However, you must consider the pH compatibility of your assay. See the detailed protocol on Solubilization by pH Adjustment for guidance.
Troubleshooting Guide: Compound Precipitation
This guide provides a logical workflow to address the precipitation of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one upon dilution of the DMSO stock solution into your aqueous assay buffer.
Caption: Troubleshooting workflow for compound precipitation.
Detailed Experimental Protocols
Protocol 1: Standard Solubilization using DMSO
-
Prepare a 10 mM stock solution:
-
Weigh out a precise amount of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (MW: 193.20 g/mol ).[6]
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Vortex and/or sonicate gently until the compound is completely dissolved.
-
-
Prepare intermediate dilutions (if necessary):
-
If your final assay concentration is very low, it may be necessary to prepare an intermediate dilution of your stock solution in 100% DMSO.
-
-
Dilute to the final assay concentration:
-
Add the required volume of the DMSO stock solution to your pre-warmed aqueous assay buffer.
-
It is crucial to add the DMSO stock to the buffer and not the other way around to minimize the risk of precipitation.
-
Immediately vortex the solution to ensure rapid and uniform mixing.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of 100% DMSO to the assay buffer as used for your highest compound concentration.
-
Protocol 2: Co-solvent Strategy for Improved Solubility
If precipitation persists with DMSO alone, a co-solvent system can be employed. Polyethylene glycol 400 (PEG 400) is a good choice as it is miscible with water and generally has low toxicity in vitro.[7]
-
Prepare a stock solution in a DMSO:PEG 400 mixture:
-
Prepare a 1:1 (v/v) mixture of DMSO and PEG 400.
-
Dissolve 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one in this mixture to your desired stock concentration.
-
-
Dilute to the final assay concentration:
-
Follow the same dilution procedure as in Protocol 1, adding the co-solvent stock to your aqueous buffer.
-
-
Vehicle Control:
-
Prepare a vehicle control using the 1:1 DMSO:PEG 400 mixture.
-
Protocol 3: Solubilization by pH Adjustment
This protocol is suitable for assays that are not sensitive to a slightly acidic pH.
-
Determine the pH tolerance of your assay:
-
Before proceeding, ensure that a lower pH will not adversely affect your cells, enzymes, or other assay components.
-
-
Prepare an acidic stock solution:
-
Prepare a stock solution of the compound in a suitable buffer at a pH of approximately 4-5 (e.g., 50 mM citrate buffer). Gentle warming may aid dissolution.
-
Alternatively, prepare a stock solution in a small amount of 0.1 N HCl and then dilute with your assay buffer.
-
-
Neutralization (if required):
-
If the final assay pH needs to be close to neutral, you can carefully add a small amount of a basic solution (e.g., 0.1 N NaOH) to your final diluted sample to adjust the pH. This should be done with caution to avoid precipitation.
-
-
Vehicle Control:
-
Your vehicle control should be the same acidic buffer used to prepare the stock solution, diluted in the same manner.
-
Data Presentation: Solvent Tolerance in In Vitro Assays
The following table summarizes generally accepted final concentrations of common solvents in various in vitro assays. It is imperative to validate these concentrations for your specific experimental system.
| Solvent | Cell-Based Assays (24-72h) | Enzyme Assays | Reference(s) |
| DMSO | ≤ 0.5% (v/v) | ≤ 2% (v/v) | [4] |
| Ethanol | ≤ 0.1% (v/v) | ≤ 1% (v/v) | [8] |
| PEG 400 | ≤ 1% (v/v) | ≤ 5% (v/v) | [7] |
Visualizing the Solubility Strategy
The following diagram illustrates the decision-making process for selecting a solubilization strategy.
Caption: Decision tree for solubilizing the target compound.
References
- 1. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 6-amino-2,2-dimethyl- | C9H11N3O2 | CID 45480402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 6. N-(6,7-dihydro-6-oxo-1H-purin-2-yl)acetamide | C7H7N5O2 | CID 135432176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. 2-Aminopyridine CAS#: 504-29-0 [m.chemicalbook.com]
Optimizing reaction conditions for synthesizing derivatives of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Technical Support Center: Synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one Derivatives
Welcome to the technical support guide for the synthesis and optimization of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one and its derivatives. This molecule is a critical intermediate in pharmaceutical development, most notably as a precursor for the spleen tyrosine kinase (Syk) inhibitor, Fostamatinib.[1][2] The successful and efficient synthesis of this scaffold is paramount for advancing drug discovery programs.
This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles.
General Synthetic Pathway
The synthesis of the core scaffold typically proceeds via a two-step route starting from 3-hydroxy-2-nitropyridine. The first step involves a nucleophilic substitution, followed by a reductive cyclization to yield the desired pyridobenzoxazinone ring system.[1] Understanding this fundamental pathway is key to diagnosing and resolving issues that may arise during the synthesis of various derivatives.
Caption: General synthesis route for 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Troubleshooting Guide: A-Q&A Approach
This section addresses common experimental failures and suboptimal results. The causality behind each issue is explained to empower researchers to make informed decisions.
Question 1: My reaction yield is consistently low. What are the common causes and how can I improve it?
Answer: Low yields in heterocyclic synthesis are a frequent challenge and can stem from multiple factors. A systematic approach is the most effective way to troubleshoot this issue.[3]
Potential Causes & Recommended Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical variables.[3]
-
Causality: The reductive cyclization step, in particular, requires sufficient thermal energy to overcome the activation barrier, but excessive heat can lead to product degradation.
-
Solution: Systematically screen reaction parameters. Conduct small-scale parallel experiments to identify the optimal temperature and reaction duration. For instance, while some reductions proceed at room temperature, others may require heating to 100 °C for completion.[4] Refer to the table below for starting optimization parameters.
-
-
Purity of Reagents and Solvents: Impurities can act as catalysts for side reactions or inhibit the primary reaction pathway.
-
Causality: Moisture in solvents can quench bases or hydrolyze intermediates. Impurities in starting materials can lead to a complex mixture of side products that are difficult to separate.
-
Solution: Always use reagents of appropriate purity and ensure solvents are anhydrous, especially for the nucleophilic substitution step.[3]
-
-
Inefficient Mixing: In heterogeneous reactions, such as those using elemental iron for reduction, poor mixing can lead to slow reaction rates.[3]
-
Causality: The reaction rate is dependent on the surface area of the solid reactant. Inefficient stirring limits the interaction between the nitro compound and the reducing agent.
-
Solution: Ensure the stir rate is vigorous enough to maintain a fine suspension of the solid reagents.
-
Table 1: Guideline for Optimizing Reaction Conditions
| Parameter | Step 1 (Substitution) | Step 2 (Reductive Cyclization) | Rationale & Key Considerations |
| Solvent | DMF, Acetonitrile | Acetic Acid, Ethanol/Water | For Step 2, acetic acid often serves as both solvent and proton source, proving highly effective for iron-mediated reductions.[5] |
| Temperature | 25 - 80 °C | 25 - 110 °C | Monitor for product degradation at higher temperatures using TLC or LC-MS.[3] |
| Base | K₂CO₃, Cs₂CO₃ | N/A | Cesium carbonate can sometimes offer better solubility and reactivity compared to potassium carbonate. |
| Reducing Agent | N/A | Fe powder, SnCl₂, Zn dust | Iron in acetic acid is often optimal, as other reagents like SnCl₂ or Zn may be less effective for this specific transformation.[5] |
| Concentration | 0.1 - 1.0 M | 0.1 - 1.0 M | Higher concentrations can increase reaction rates but may also lead to solubility issues or increased side product formation. |
Question 2: My final product is difficult to purify due to persistent impurities. What is their likely origin and how can I prevent them?
Answer: Impurity formation is often linked to the reductive cyclization step. Understanding the potential side reactions is crucial for mitigation.
Potential Causes & Recommended Solutions:
-
Incomplete Reduction: The nitro group can be partially reduced to nitroso or hydroxylamine intermediates, which may then participate in undesired side reactions.
-
Causality: Insufficient reducing agent or a non-optimal solvent/temperature combination can halt the reduction process prematurely.
-
Solution: Ensure an adequate stoichiometric excess of the reducing agent. Studies on similar transformations have shown that 3 equivalents of iron are optimal.[5] Monitor the reaction closely by TLC or LC-MS until the starting material is fully consumed.
-
-
Product Decomposition: The target molecule may be unstable under the reaction or workup conditions.[3]
-
Causality: The amino group of the final product can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures or under acidic/basic workup conditions.
-
Solution: Once the reaction is complete, cool it to room temperature promptly. Neutralize acidic solutions carefully during workup and consider extraction into a suitable organic solvent. If the product is sensitive, minimize its exposure to air and light.
-
Question 3: The reaction stalls and fails to proceed to completion. What steps should I take?
Answer: A stalled reaction typically points to an issue with one of the core components or conditions. A logical, step-by-step investigation is required.
Caption: Troubleshooting workflow for a stalled reaction.
Frequently Asked Questions (FAQs)
-
Q: What is the most common starting material for this synthesis?
-
A: The most frequently cited starting material is 3-hydroxy-2-nitropyridine. This compound provides the necessary pyridine core with the correct regiochemistry for the subsequent cyclization.[1]
-
-
Q: How critical is the choice of reducing agent for the cyclization step?
-
A: It is highly critical. While several reducing agents can reduce a nitro group, the efficiency and cleanliness of the subsequent cyclization can be reagent-dependent. For similar transformations, elemental iron in acetic acid has been demonstrated to be an optimal and operationally simple choice, outperforming reagents like tin(II) chloride or zinc dust.[5]
-
-
Q: What are the best methods for monitoring reaction progress?
-
A: Thin-Layer Chromatography (TLC) is a rapid and effective method for qualitative monitoring. For more quantitative analysis and to check for the formation of side products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[3]
-
-
Q: What purification strategies are recommended for the final product and its derivatives?
-
A: The choice of purification depends on the physical properties of the derivative and the nature of the impurities.
-
Recrystallization: Ideal for crystalline solids with thermally stable properties.
-
Silica Gel Column Chromatography: A versatile method for separating the desired product from both more polar and less polar impurities. A gradient elution system (e.g., ethyl acetate in hexanes) is typically effective.
-
-
References
Common side reactions in the synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Welcome to the technical support center for the synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common side reactions encountered during the synthesis of this key pharmaceutical intermediate. As a crucial component in the synthesis of Fostamatinib, a medication for chronic immune thrombocytopenia, achieving high purity and yield of this compound is paramount.[1][2] This resource is structured in a question-and-answer format to directly tackle the specific challenges you may face in the laboratory.
I. Troubleshooting Guide & FAQs
This section is divided based on the two primary synthetic routes reported for 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Route 1: Reductive Cyclization of a Nitro-Pyridyl Ether Intermediate
This pathway typically involves the initial synthesis of an ether intermediate from 3-hydroxy-2-nitropyridine, followed by a reductive cyclization to form the desired pyridoxazinone ring.
Question 1: My reductive cyclization step is resulting in a low yield and a complex mixture of byproducts. What are the likely side reactions?
Answer:
Low yields and product mixtures in the reductive cyclization of the nitro-pyridyl ether intermediate are common challenges. The primary side reactions to consider are incomplete reduction and the formation of undesired intermolecular coupling products. The choice of reducing agent, typically sodium dithionite (sodium hydrosulfite), is critical, as are the reaction conditions.[3]
A. Incomplete Reduction:
The reduction of a nitro group to an amine proceeds through nitroso and hydroxylamine intermediates.[3] If the reaction is not driven to completion, these intermediates can persist in the reaction mixture, leading to a lower yield of the desired amine necessary for cyclization.
-
Troubleshooting:
-
Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material and the formation of the product.
-
Optimize Reducing Agent Stoichiometry: Ensure a sufficient excess of sodium dithionite is used. A typical starting point is 2-4 equivalents relative to the nitro compound.
-
Control Temperature: While the reaction is often performed at room temperature or with gentle heating, a slight increase in temperature may be necessary to drive the reaction to completion. However, excessive heat can lead to degradation.
-
B. Formation of Azo and Azoxy Byproducts:
Under certain conditions, the nitroso and hydroxylamine intermediates can undergo intermolecular condensation reactions to form azo (-N=N-) and azoxy (-N=N+(O-)-) bridged dimers. These highly colored impurities can be difficult to remove.
-
Troubleshooting:
-
Maintain a Homogeneous Reaction Mixture: Vigorous stirring is crucial to ensure efficient mixing and prevent localized high concentrations of intermediates.
-
Solvent System: The use of a biphasic solvent system (e.g., dichloromethane-water or ethyl acetate-water) can sometimes mitigate the formation of these byproducts by keeping the concentration of reactive intermediates low in the organic phase.[4]
-
Question 2: I've observed a significant amount of a byproduct with a mass corresponding to the hydrolysis of the oxazinone ring. How can I prevent this?
Answer:
The lactam functionality within the pyridoxazinone ring is susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of the corresponding amino acid.[3]
-
Causality: This side reaction is often triggered by prolonged exposure to acidic or basic conditions during the workup or purification stages. The presence of water is a key factor.
-
Prevention and Mitigation:
-
Neutral Workup: Aim for a neutral pH during the aqueous workup. If an acid or base wash is necessary, perform it quickly and at a low temperature.
-
Anhydrous Conditions: While the reductive cyclization is often performed in the presence of water, subsequent steps should be carried out under anhydrous conditions where possible.
-
Purification Strategy: Avoid purification methods that involve prolonged exposure to acidic or basic mobile phases, such as some forms of preparative HPLC. Normal-phase column chromatography on silica gel with a neutral eluent system is often a better choice.
-
Question 3: My final product is contaminated with a nitroso-impurity. What is the source and how can it be avoided?
Answer:
The formation of N-nitroso impurities is a significant concern in pharmaceutical synthesis, as they are often classified as probable human carcinogens.[5] These impurities can arise from the reaction of secondary or tertiary amines with nitrosating agents.[5][6]
-
Potential Sources of Nitrosating Agents:
-
Residual Nitrites: Nitrite impurities can be present in starting materials, reagents (e.g., sodium azide used in other steps), or even excipients used in formulation.[1][6]
-
Atmospheric Oxides of Nitrogen (NOx): In some cases, exposure to air containing NOx can lead to nitrosation.
-
Degradation: Some molecules can degrade under certain storage conditions to form nitrosating agents.[6]
-
-
Mitigation Strategies:
-
High-Purity Reagents: Use reagents and solvents with low levels of nitrite impurities.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to NOx.
-
pH Control: The formation of nitrosamines is often pH-dependent. Maintaining a neutral or slightly basic pH can sometimes suppress this side reaction.[6]
-
Scavengers: The use of antioxidants, such as ascorbic acid or alpha-tocopherol, has been shown to inhibit the formation of nitrosamines.[1]
-
Route 2: Cyclization of 2,6-Diaminopyridine with Acetone Cyanohydrin
This alternative route involves the direct condensation of a substituted aminopyridine with acetone cyanohydrin to form the pyridoxazinone ring.
Question 4: When reacting 2,6-diaminopyridine with acetone cyanohydrin, I am getting a mixture of products, including a di-substituted byproduct. How can I improve the selectivity?
Answer:
The presence of two amino groups on the pyridine ring introduces a regioselectivity challenge and the potential for di-substitution.
A. Regioselectivity:
The two amino groups in 2,6-diaminopyridine have different nucleophilicities due to the electronic effects of the pyridine ring nitrogen. The amino group at the 6-position is generally more nucleophilic and will react preferentially. However, under forcing conditions, reaction at the 2-position can also occur.
-
Troubleshooting:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess of 2,6-diaminopyridine relative to acetone cyanohydrin to favor mono-substitution.
-
Reaction Temperature: Lowering the reaction temperature can often improve regioselectivity by favoring the kinetically controlled product.
-
B. Di-substituted Byproduct Formation:
The formation of a di-substituted product, where both amino groups have reacted with acetone cyanohydrin, is a common side reaction, especially when an excess of acetone cyanohydrin is used.
-
Prevention:
-
Controlled Addition: Add the acetone cyanohydrin slowly to the reaction mixture containing the 2,6-diaminopyridine. This maintains a low concentration of the cyanohydrin and favors the mono-addition product.
-
Monitoring: Closely monitor the reaction by TLC or LC-MS to stop the reaction once the desired mono-substituted product is maximized and before significant di-substitution occurs.
-
Question 5: I have identified an N-hydroxymethyl impurity in my final product. What is the likely cause of this side reaction?
Answer:
The formation of an N-hydroxymethyl impurity suggests a reaction with a one-carbon electrophile, most likely formaldehyde or a formaldehyde equivalent.[7]
-
Potential Sources of Formaldehyde:
-
Degradation of Solvents: Some solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), can degrade under certain conditions to produce small amounts of formaldehyde.
-
Impurities in Reagents: Formaldehyde can be present as an impurity in some reagents.
-
Metabolic-like Reactions: In some biological systems, N-methyl groups can be oxidized to N-hydroxymethyl groups. While less common in standard organic synthesis, it's a possibility to consider if enzymatic or certain oxidative conditions are present.[7]
-
-
Mitigation Strategies:
-
Use High-Purity Solvents: Use freshly distilled or high-purity solvents to minimize potential formaldehyde contamination.
-
Avoid Degradation Conditions: If using solvents like DMF or DMSO, avoid excessively high temperatures or prolonged reaction times that could lead to their decomposition.
-
Purification: The N-hydroxymethyl impurity can often be separated from the desired product by column chromatography due to its increased polarity.
-
II. Data Presentation
Table 1: Troubleshooting Summary for Common Side Reactions
| Side Reaction | Potential Cause(s) | Recommended Action(s) |
| Incomplete Reduction | Insufficient reducing agent, low temperature | Increase stoichiometry of sodium dithionite, gently warm the reaction, monitor by TLC/LC-MS |
| Azo/Azoxy Formation | Localized high concentration of intermediates | Ensure vigorous stirring, consider a biphasic solvent system |
| Ring Hydrolysis | Acidic or basic conditions during workup/purification | Maintain neutral pH, minimize exposure to water, use neutral purification methods |
| Nitroso Impurity | Presence of nitrosating agents (e.g., residual nitrites) | Use high-purity reagents, inert atmosphere, consider scavengers like ascorbic acid |
| Di-substitution | Excess of acetone cyanohydrin | Use stoichiometric control, slow addition of acetone cyanohydrin |
| N-Hydroxymethylation | Formaldehyde impurity from solvents or reagents | Use high-purity solvents, avoid solvent degradation conditions |
III. Experimental Protocols
Protocol 1: General Procedure for Reductive Cyclization using Sodium Dithionite
-
Dissolve the nitro-pyridyl ether intermediate (1.0 eq) in a suitable solvent system (e.g., a mixture of tetrahydrofuran and water, or ethyl acetate and water).
-
Prepare a solution of sodium dithionite (2.0-4.0 eq) in water.
-
Slowly add the sodium dithionite solution to the stirred solution of the nitro compound at room temperature. The reaction may be mildly exothermic.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Cyclization with Acetone Cyanohydrin
-
Dissolve 2,6-diaminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol or isopropanol).
-
Slowly add acetone cyanohydrin (0.9-1.0 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
IV. Visualizations
Caption: Troubleshooting workflow for the synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Caption: Common side reactions in the reductive cyclization pathway.
V. References
-
Understanding Nitrosamine Impurities: Formation, Sources, and Risks. (2025). Pharmaceutical Industry Publication.
-
Nitrosamine impurities in medicines: History and challenges. LGC Standards.
-
What Are Nitrosamine Drug Substance Related Impurities? (2025). BioPharmaSpec.
-
Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration (FDA).
-
An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. National Institutes of Health (NIH).
-
Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b]oxazine as new scaffolds for potential bioactive compounds. (2025). ResearchGate.
-
Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b]Oxazin-2(3H)-Ones. (2025). SpringerLink.
-
Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds. Benchchem.
-
Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Cataly. ResearchGate.
-
Synthesis of pyrido[4,3-b]oxazine. PrepChem.com.
-
Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. Royal Society of Chemistry.
-
Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. ACS Publications.
-
Document is current - Crossmark. Crossref.
-
Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. (2025). ResearchGate.
-
Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). ACS Publications.
-
acetone cyanohydrin. Organic Syntheses.
-
Novel pyrido[2,3-b]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. National Institutes of Health (NIH).
-
Acetone cyanohydrin. Wikipedia.
-
Short Topic: More ways to use reagents | Mitsunobu Reaction Using Acetone Cyanohydrin. TCI Chemicals.
-
The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed.
-
Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. MDPI.
-
Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. (2019). Scientific Update.
-
Catalytic processes for the N‐methylation of amide. ResearchGate.
-
Study on the Cyanide Substitution Reaction of Acetone Cannolhydrin as Cyanogen Source. (2025). Semantic Scholar.
-
Acetone Cyanohydrin as a Source of HCN in the Cu-Catalyzed Hydrocyanation of α-Aryl Diazoacetates. Organic Chemistry Portal.
References
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Nitrosamine impurities in medicines: History and challenges | LGC Standards [lgcstandards.com]
- 6. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing impurities in the final product of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one synthesis.
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. As a critical intermediate in the production of Fostamatinib and other protein kinase inhibitors, achieving high purity of this compound is paramount. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize impurities in your final product.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one?
A1: The most widely recognized synthesis involves a two-step process. It begins with a nucleophilic aromatic substitution (SNA r) reaction between 3-hydroxy-2-nitropyridine and an appropriate ester of 2-bromo-2-methylpropanoic acid. This is followed by a reductive cyclization of the resulting nitro-ester intermediate to form the desired pyridoxazinone ring system.
Q2: What purity level is typically required for this intermediate?
A2: For applications in pharmaceutical synthesis, a purity of ≥98% is generally expected. However, specific requirements may vary depending on the subsequent synthetic steps and the final drug substance specifications.
Q3: What are the most critical parameters to control during the synthesis to minimize impurities?
A3: The most critical parameters include reaction temperature, choice of base in the SNAr step, the reducing agent and catalyst in the cyclization step, and control of stoichiometry. Careful monitoring of these parameters can significantly reduce the formation of side products.
Q4: Which analytical techniques are recommended for purity assessment?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and identification of impurities. Mass Spectrometry (MS) can aid in the identification of unknown peaks observed in HPLC.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Incomplete SNAr Reaction: The nucleophilic substitution of 3-hydroxy-2-nitropyridine may be sluggish. | - Optimize Base: Use a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide to ensure complete deprotonation of the hydroxyl group. - Increase Temperature: Gradually increase the reaction temperature while monitoring for potential side reactions. - Solvent Choice: Ensure the use of an appropriate polar aprotic solvent like DMF or DMSO to facilitate the SNAr reaction. |
| Inefficient Reductive Cyclization: The reduction of the nitro group and subsequent cyclization may not proceed to completion. | - Catalyst Selection: Use a highly active catalyst such as Palladium on carbon (Pd/C) or Raney Nickel. Ensure the catalyst is fresh and not poisoned. - Hydrogen Pressure: For catalytic hydrogenation, ensure adequate hydrogen pressure. - Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider alternative reducing systems like iron powder in acetic acid or tin(II) chloride. |
| Product Degradation: The product may be unstable under the reaction or work-up conditions. | - Control pH: Avoid strongly acidic or basic conditions during work-up and purification. - Temperature Control: Keep temperatures as low as reasonably possible during purification steps. |
Issue 2: Presence of Impurities in the Final Product
Based on the reaction mechanism, several potential impurities can arise. Below is a discussion of these impurities and strategies to mitigate their formation.
| Impurity Name | Potential Origin | Mitigation Strategy |
| Unreacted Starting Materials: 3-hydroxy-2-nitropyridine and/or the 2-bromo-2-methylpropanoate ester. | Incomplete reaction in the SNAr step. | - Ensure optimal reaction conditions (see Issue 1). - Use a slight excess of one reagent to drive the reaction to completion and then remove it during work-up. |
| Nitro-Ester Intermediate: The product of the SNAr reaction that has not undergone reductive cyclization. | Incomplete reduction or cyclization. | - Optimize the reductive cyclization step (see Issue 1). - Increase reaction time or catalyst loading. |
| Over-reduction Products: Reduction of the pyridine ring. | Harsh reduction conditions. | - Use milder reducing agents. - Carefully control hydrogen pressure and temperature during catalytic hydrogenation. |
| Hydrolysis Product: Opening of the oxazinone ring. | Presence of water and strong acid or base during work-up or purification. | - Use anhydrous solvents and reagents. - Maintain a neutral pH during work-up and purification. |
| Polymeric Byproducts: Self-condensation or polymerization of starting materials or intermediates. | High reaction temperatures or prolonged reaction times. | - Maintain the lowest effective reaction temperature. - Monitor the reaction progress and stop it once complete. |
Experimental Protocols and Workflows
General Synthetic Pathway
The following diagram illustrates the general two-step synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Caption: General synthetic route.
Workflow for Impurity Identification and Minimization
This workflow outlines a systematic approach to identifying and controlling impurities.
Caption: Impurity identification workflow.
Recommended Purification Protocol: Recrystallization
For the final product, recrystallization is often an effective method for removing minor impurities.
-
Solvent Screening: Screen various solvents and solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Good starting points include ethanol, isopropanol, acetonitrile, or mixtures with water.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Resolving inconsistencies in experimental results with 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Welcome to the technical support center for 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (CAS: 1002726-62-6). This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common inconsistencies encountered during its use. As a critical intermediate in the synthesis of advanced therapeutics, including protein kinase inhibitors like Fostamatinib, its purity and reactivity are paramount to successful outcomes.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the reliability and reproducibility of your experimental results.
I. Core Concepts and Compound Stability
Before delving into specific experimental issues, it is crucial to understand the fundamental properties of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. The molecule's stability is largely dictated by the integrity of the pyrido[3,2-b]oxazin-3(4H)-one ring system and the reactivity of its 6-amino group.
Key Structural Features:
-
Lactam Functionality: The oxazinone ring contains a lactam moiety, which can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.
-
Aromatic Amine: The 6-amino group is an aromatic amine, making it a nucleophilic center and susceptible to oxidation, particularly when exposed to air and light over extended periods.
-
High Purity Requirement: Its primary application as a pharmaceutical intermediate necessitates a high degree of purity, often exceeding 97%, to prevent the introduction of unwanted side products in subsequent synthetic steps.[3]
Recommended Storage Conditions: To maintain the integrity of the compound, it should be stored at 4°C and protected from light.[4]
II. Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues that may arise during the handling and reaction of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
A. Synthesis and Purity Issues
Question 1: I am experiencing a low yield in the synthesis of a downstream product using 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. What are the likely causes?
Low yields can often be traced back to the quality of the starting material or suboptimal reaction conditions. Here is a systematic approach to troubleshooting:
-
Verify the Purity of the Starting Material: Impurities in your batch of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one can inhibit the desired reaction. It is advisable to verify the purity via HPLC or LC-MS before use. For demanding applications like the synthesis of protein kinase inhibitors, a purity of ≥98% is recommended.[3][4]
-
Assess Reagent Stability: Ensure that all other reagents in your reaction are pure and dry. The 6-amino group is a nucleophile and can react with electrophilic impurities.
-
Optimize Reaction Temperature: Many reactions involving this intermediate require precise temperature control. A temperature that is too low may result in an incomplete reaction, while an excessively high temperature could lead to degradation of the oxazinone ring or the formation of side products.
-
Solvent Choice: The choice of solvent can significantly impact reaction rates and yields. Aprotic polar solvents like DMF or NMP are often used in subsequent reactions, such as in the synthesis of Fostamatinib.[5] Ensure your solvent is anhydrous, as water can lead to hydrolysis of the lactam.
Troubleshooting Workflow for Low Yields
Caption: A systematic workflow for diagnosing and resolving low reaction yields.
Question 2: My reaction mixture shows multiple spots on TLC, suggesting the formation of side products. What are the common side reactions?
The formation of multiple products is a common challenge. Understanding the potential side reactions is key to minimizing their formation.
-
Incomplete Cyclization in Synthesis: If you are synthesizing the molecule itself, incomplete cyclization of the precursors can leave starting materials or intermediates in the final product.
-
Oxidation of the Amino Group: The 6-amino group can be susceptible to oxidation, especially if the reaction is run in the presence of air for extended periods or with oxidizing agents. This can lead to colored impurities.
-
Hydrolysis of the Lactam Ring: Under harsh pH conditions (strong acid or base) or in the presence of water at elevated temperatures, the lactam in the oxazinone ring can hydrolyze, leading to a ring-opened product.
-
Dimerization or Polymerization: Under certain conditions, intermolecular reactions can occur, leading to dimers or oligomers, which can complicate purification.
Table 1: Common Side Products and Mitigation Strategies
| Side Product/Issue | Potential Cause | Recommended Mitigation Strategy |
| Unreacted Starting Material | Incomplete reaction | Increase reaction time, optimize temperature, or consider a more effective catalyst. |
| Colored Impurities | Oxidation of the 6-amino group | Run reactions under an inert atmosphere (e.g., Nitrogen or Argon). |
| Ring-Opened Product | Hydrolysis of the lactam | Ensure anhydrous reaction conditions and avoid strong acids or bases unless necessary for the reaction mechanism. |
| Multiple Unidentified Spots | Complex side reactions | Re-evaluate the reaction conditions, lower the temperature, and ensure the purity of all reagents. |
B. Analytical and Spectroscopic Inconsistencies
Question 3: The NMR spectrum of my compound shows unexpected peaks. How can I interpret these?
Unexpected peaks in an NMR spectrum are a clear indication of impurities or degradation.
-
Solvent Peaks: First, ensure that the unexpected peaks are not from residual solvent. Compare your spectrum to a reference spectrum of the solvent used.
-
Water Peak: A broad peak, typically around 1.5-4.5 ppm (depending on the solvent), may indicate the presence of water.
-
Grease: Broad, rolling peaks in the aliphatic region may be due to grease from glassware.
-
Starting Material Impurities: Compare the spectrum to those of your starting materials to check for unreacted precursors.
-
Degradation Products: If the compound has been stored improperly or subjected to harsh conditions, you may be observing peaks from degradation products, such as the ring-opened hydrolyzed form.
Expected Spectroscopic Data: While a definitive public spectrum is not readily available, based on the structure, you should expect to see:
-
¹H NMR: Peaks corresponding to the aromatic protons on the pyridine ring, a singlet for the NH of the lactam, a singlet for the NH₂ group, and singlets for the two methyl groups.
-
¹³C NMR: Resonances for the carbonyl carbon of the lactam, aromatic carbons, and the aliphatic carbons of the dimethyl group.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 193.20 g/mol .[4][6]
III. Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Materials:
-
6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for pH adjustment)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting gradient is 10% acetonitrile, ramping to 90% over 20 minutes. A small amount of formic acid (0.1%) can be added to both solvents to improve peak shape.
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase composition.
-
Inject 5-10 µL of the sample solution.
-
Run the gradient method and monitor the elution profile using a UV detector, typically at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
-
Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks.
Purity Analysis Workflow
References
Validation & Comparative
Comparing the efficacy of inhibitors derived from 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
In the landscape of targeted cancer therapy, the development of small molecule inhibitors that target key signaling pathways has revolutionized treatment paradigms. Among these, inhibitors of Bruton's Tyrosine Kinase (BTK) have emerged as a cornerstone in the management of various B-cell malignancies. This guide provides a comprehensive comparison of the efficacy of prominent BTK inhibitors, delving into the nuances of their mechanisms, clinical data, and the experimental methodologies used for their evaluation. While the initial exploration for this guide centered on derivatives of the 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold, a key intermediate in the synthesis of kinase inhibitors, the current clinical and research focus is dominated by a class of covalent inhibitors that, while not direct derivatives, share the overarching principle of kinase inhibition.[1][2][3] This guide will therefore focus on the comparative efficacy of the first-generation BTK inhibitor, ibrutinib, and the next-generation inhibitors, acalabrutinib and zanubrutinib.
The Central Role of BTK in B-Cell Signaling
Bruton's Tyrosine Kinase is a non-receptor tyrosine kinase that plays an indispensable role in B-cell receptor (BCR) signaling.[4][5][6] Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, initiating a downstream signaling cascade that is crucial for B-cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of numerous B-cell cancers, making BTK an attractive therapeutic target.
Caption: Simplified BTK Signaling Pathway in B-Cells.
A Comparative Analysis of Covalent BTK Inhibitors
The first generation of BTK inhibitors, exemplified by ibrutinib, demonstrated remarkable efficacy. However, off-target effects spurred the development of next-generation inhibitors like acalabrutinib and zanubrutinib, which were designed for improved selectivity and tolerability.[5][7] All three are irreversible inhibitors that form a covalent bond with a cysteine residue (Cys-481) in the BTK active site.[8][9]
| Feature | Ibrutinib (First-Generation) | Acalabrutinib (Next-Generation) | Zanubrutinib (Next-Generation) |
| Mechanism of Action | Covalently binds to Cys-481 of BTK, leading to irreversible inhibition.[8] | Covalently binds to Cys-481 of BTK with high selectivity.[8] | Covalently binds to Cys-481 of BTK with high selectivity and sustained target occupancy.[8] |
| Indications | Chronic Lymphocytic Leukemia (CLL), Mantle Cell Lymphoma (MCL), Waldenström's Macroglobulinemia (WM), and others.[8] | CLL, MCL.[5] | CLL, MCL, WM.[8] |
| Off-Target Kinases | EGFR, TEC, ITK, ERBB2/HER2, ERBB4/HER4.[4][6] | Minimal off-target activity on EGFR, TEC, and ITK.[5][6] | Lower off-target activity against EGFR and TEC compared to ibrutinib.[5][6] |
| Common Adverse Events | Diarrhea, rash, bleeding, atrial fibrillation, hypertension.[4][8] | Headache, diarrhea, fatigue. Lower incidence of atrial fibrillation and hypertension compared to ibrutinib.[6][7] | Neutropenia, upper respiratory tract infection. Lower rates of atrial fibrillation compared to ibrutinib.[5][6] |
Head-to-Head Clinical Efficacy
Direct comparative trials have provided valuable insights into the relative efficacy and safety of these inhibitors.
-
ELEVATE-RR Trial: This head-to-head phase III trial compared acalabrutinib with ibrutinib in patients with relapsed or refractory CLL. The study demonstrated that acalabrutinib was non-inferior to ibrutinib in terms of progression-free survival (PFS) but had a significantly lower incidence of atrial fibrillation.[7][10]
-
ALPINE Trial: This phase III study compared zanubrutinib with ibrutinib in patients with relapsed or refractory CLL/SLL. Zanubrutinib was found to be superior to ibrutinib in terms of overall response rate (ORR) and demonstrated a lower rate of atrial fibrillation.[7][10][11] A network meta-analysis of several trials suggested that zanubrutinib may be the most efficacious BTK inhibitor for high-risk relapsed/refractory CLL.[11][12]
Experimental Protocols for Efficacy Evaluation
The assessment of BTK inhibitor efficacy relies on a combination of in vitro and in vivo assays.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against BTK.
Methodology:
-
Reagents: Recombinant human BTK enzyme, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the test inhibitor.
-
Procedure: a. Serially dilute the test inhibitor in a suitable buffer. b. In a 96-well plate, combine the BTK enzyme, the peptide substrate, and the diluted inhibitor. c. Initiate the kinase reaction by adding a solution of ATP and MgCl2. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence polarization, or radiometric assay).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Cellular Phospho-BTK Assay
Objective: To assess the ability of an inhibitor to block BTK autophosphorylation in a cellular context.
Methodology:
-
Cell Culture: Culture a suitable B-cell line (e.g., Ramos) in appropriate media.
-
Treatment: Treat the cells with varying concentrations of the BTK inhibitor for a defined period.
-
Stimulation: Stimulate the B-cell receptor pathway using an anti-IgM antibody.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Western Blotting or Flow Cytometry:
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated BTK (pBTK) and total BTK.
-
Flow Cytometry: Fix and permeabilize the cells, then stain with a fluorescently labeled antibody against pBTK.
-
-
Data Analysis: Quantify the levels of pBTK relative to total BTK or a loading control.
Conclusion
The development of BTK inhibitors represents a significant advancement in the treatment of B-cell malignancies. While ibrutinib paved the way, the next-generation inhibitors, acalabrutinib and zanubrutinib, offer improved selectivity and safety profiles, which can translate to better clinical outcomes for patients.[5][7] Head-to-head clinical trials have been instrumental in delineating the comparative efficacy and tolerability of these agents, with zanubrutinib showing particular promise in high-risk patient populations.[11][12] The continued exploration of novel scaffolds, such as those derived from 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, may lead to the discovery of future generations of kinase inhibitors with even greater efficacy and precision.
References
- 1. Cas 1002726-62-6,6-AMINO-2,2-DIMETHYL-2H-PYRIDO[3,2-B][1,4]OXAZIN-3(4H)-ONE | lookchem [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 6. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Next Generation BTK Inhibitors in CLL: Evolving Challenges and New Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Table 4, Key Characteristics of Zanubrutinib, Acalabrutinib, and Ibrutinib - Zanubrutinib (Brukinsa) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the different BTK inhibitors available & under investigation in frontline and R/R CLL | VJHemOnc [vjhemonc.com]
- 11. youtube.com [youtube.com]
- 12. Comparative efficacy of Bruton tyrosine kinase inhibitors in high-risk relapsed/refractory CLL: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one: An Essential Pharmaceutical Intermediate
Introduction
6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, with CAS Number 1002726-62-6, is a sophisticated heterocyclic compound of significant importance in modern medicinal chemistry. Its structure provides a rigid and functionalized scaffold that is pivotal in the development of targeted therapeutics. Most notably, it serves as the key intermediate in the synthesis of Fostamatinib, a spleen tyrosine kinase (Syk) inhibitor approved for the treatment of chronic immune thrombocytopenia (ITP)[1][2]. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for pharmaceutical development and manufacturing.
This guide provides an in-depth comparative analysis of two distinct synthetic strategies for the preparation of this vital intermediate. The routes are dissected to explain the underlying chemical logic, offering researchers and process chemists the critical insights needed to select the most appropriate method for their specific objectives, whether for small-scale laboratory research or large-scale industrial production.
Route 1: Convergent Synthesis via a Pre-functionalized Pyridine Precursor
This synthetic approach, implied in the patent literature for Fostamatinib's development, employs a convergent strategy where a pre-functionalized pyridine ring is coupled with the side chain necessary to form the oxazinone ring. The key characteristic of this route is the installation of the C6-substituent (as a nitro group) at the very beginning of the sequence.
Overall Strategy & Rationale
The core logic of this route is to begin with a commercially available or readily synthesized pyridine derivative that already contains the precursor to the final C6-amino group. By using 3-hydroxy-6-nitropyridin-2-amine as the starting material, the synthesis avoids potentially problematic late-stage electrophilic aromatic substitution, which could suffer from regioselectivity issues or require harsh conditions. The synthesis proceeds in two key stages: formation of the oxazinone ring and subsequent reduction of the nitro group.
The formation of the oxazinone ring is achieved by reacting the bifunctional 2-amino-3-hydroxypyridine scaffold with a suitable three-carbon electrophile, in this case, a derivative of 2-bromo-2-methylpropanoic acid. The reaction likely proceeds via an initial N-acylation of the more nucleophilic 2-amino group, followed by a base-mediated intramolecular O-alkylation (a Williamson ether synthesis) to close the six-membered ring. The final step is a standard catalytic hydrogenation to reduce the nitro group to the desired primary amine, a transformation known for its high efficiency and clean reaction profile.
Synthetic Pathway Diagram
Caption: Route 1: Synthesis via a pre-functionalized nitro-pyridine.
Detailed Experimental Protocol
Step 1: Synthesis of 2,2-dimethyl-6-nitro-2H-pyrido[3,2-b][3]-oxazin-3(4H)-one
-
To a stirred suspension of 3-hydroxy-6-nitropyridin-2-amine (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 10 mL per 1 g of starting material) at 0 °C, add 2-bromo-2-methylpropanoyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield the crude product.
-
The product can be purified further by recrystallization from a suitable solvent like ethanol or isopropanol.
Step 2: Synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
-
Charge a hydrogenation vessel with 2,2-dimethyl-6-nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one (1.0 eq) and a catalytic amount of 10% Palladium on carbon (Pd/C, approx. 5-10 mol%).
-
Add a suitable solvent, such as ethanol or methanol, to form a slurry.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Stir the mixture vigorously at room temperature. Monitor the reaction by observing hydrogen uptake or by LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the target compound, which is often of sufficient purity for subsequent steps.
Route 2: Late-Stage Functionalization via Electrophilic Nitration
This alternative strategy involves first constructing the core heterocyclic system from a simpler, non-functionalized pyridine and then introducing the required amino group at the C6-position in the later stages of the synthesis. This approach is linear and relies on the inherent reactivity of the pyrido-oxazinone ring system.
Overall Strategy & Rationale
This route begins with the readily available 2-amino-3-hydroxypyridine. The 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one core is synthesized in a manner analogous to Route 1. The key differentiating step is the subsequent functionalization of this core. The fused ring system is electron-rich, particularly the pyridine ring, due to the influence of the amide nitrogen and the ether oxygen. This electronic nature makes it susceptible to electrophilic aromatic substitution.
Nitration is a classic method for introducing an amino group precursor. The directing effects of the existing heteroatoms are expected to favor substitution at the C6 position. A standard nitrating mixture (e.g., nitric acid and sulfuric acid) is employed for this transformation. The final step, identical to Route 1, is the reduction of the installed nitro group to the target amine. This late-stage functionalization strategy can be advantageous if the starting 2-amino-3-hydroxypyridine is significantly more accessible or economical than its nitrated counterpart.
Synthetic Pathway Diagram
Caption: Route 2: Synthesis via late-stage functionalization of the core.
Detailed Experimental Protocol
Step 1: Synthesis of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
-
Follow the procedure outlined in Step 1 of Route 1, substituting 2-amino-3-hydroxypyridine for 3-hydroxy-6-nitropyridin-2-amine.
Step 2: Synthesis of 2,2-dimethyl-6-nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one
-
To concentrated sulfuric acid, cooled to 0 °C in an ice bath, slowly add 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (1.0 eq) in portions, ensuring the temperature remains below 10 °C.
-
Once the substrate is fully dissolved, add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid (1.1 eq) dropwise, maintaining the low temperature.
-
Stir the reaction at 0-5 °C for 1-2 hours, monitoring for completion by TLC.
-
Carefully pour the reaction mixture onto crushed ice, which will cause the nitrated product to precipitate.
-
Collect the solid by filtration, wash with copious amounts of cold water until the filtrate is neutral, and dry under vacuum.
Step 3: Synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
-
Follow the procedure outlined in Step 2 of Route 1, using the product from the nitration step as the starting material.
Comparative Analysis
The choice between these two synthetic routes depends heavily on project-specific factors such as scale, cost of goods, and available equipment. Below is a summary of their key attributes.
| Parameter | Route 1: Convergent Synthesis | Route 2: Late-Stage Functionalization |
| Number of Steps | 2 | 3 |
| Starting Materials | 3-Hydroxy-6-nitropyridin-2-amine | 2-Amino-3-hydroxypyridine |
| Key Transformations | Oxazinone formation, Nitro reduction | Oxazinone formation, Nitration, Nitro reduction |
| Overall Yield | Potentially higher due to fewer steps | Potentially lower; nitration can produce side products |
| Scalability | Favorable; avoids harsh nitration conditions | Challenging; large-scale nitrations require careful thermal management |
| Safety Concerns | Catalytic hydrogenation requires specialized equipment | Use of fuming nitric and sulfuric acids is hazardous |
| Cost of Goods | Highly dependent on the cost of the nitrated pyridine starting material | Starting material is generally cheaper, but requires more reagents overall |
| Regioselectivity | Excellent; C6-functionality is pre-installed | Good, but potential for minor isomers in the nitration step |
Expert Synopsis
Route 1 is the more elegant and industrially preferred approach. By incorporating the nitro group from the outset, it streamlines the synthesis and avoids the safety and scalability concerns associated with late-stage nitration. The catalytic hydrogenation is a clean, high-yielding, and well-understood industrial process. The primary bottleneck for this route is the commercial availability and cost of the starting material, 3-hydroxy-6-nitropyridin-2-amine. For large-scale manufacturing where a consistent supply chain for this raw material can be established, this route is superior.
Route 2 represents a more classical, linear synthesis. Its main advantage lies in the use of a simpler and often more readily available starting material. This makes it a viable option for smaller-scale laboratory synthesis or when the nitrated precursor for Route 1 is prohibitively expensive or unavailable. However, the nitration step is a significant drawback. It requires handling highly corrosive and oxidizing acids and poses a thermal hazard, making it less desirable for scale-up. Furthermore, the yield and purity from the nitration step can be variable, potentially complicating purification.
References
- 1. US7449458B2 - Prodrugs of 2,4-pyrimidinediamine compounds and their uses - Google Patents [patents.google.com]
- 2. Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Synthesis of 3-substituted 2-iminopyrido[2,3-e][1,3] oxazin-4-ones | Bentham Science [eurekaselect.com]
The Pyrido[3,2-b]oxazinone Scaffold: A Comparative Guide to In Vitro and In Vivo Performance of Derived Kinase Inhibitors
For researchers and drug development professionals, the journey from a promising chemical scaffold to a clinically effective drug is both an art and a science. The 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one core is a prime example of a privileged structure in medicinal chemistry, serving as a critical starting point for the synthesis of potent kinase inhibitors. This guide provides an in-depth, objective comparison of the in vitro and in vivo performance of drugs synthesized from this scaffold, with a primary focus on the well-characterized Spleen Tyrosine Kinase (SYK) inhibitor, Fostamatinib. We will delve into the experimental data that underpins our understanding of these compounds, offering a clear perspective on their therapeutic potential.
The Central Role of the Pyrido[3,2-b]oxazinone Core
The 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one structure is a heterocyclic compound that has garnered significant attention in drug discovery. Its rigid, bicyclic nature provides a three-dimensional framework that can be strategically functionalized to achieve high-affinity and selective interactions with the ATP-binding pockets of various kinases. Notably, this scaffold is the cornerstone for the synthesis of Fostamatinib, a prodrug whose active metabolite, R406, is a potent inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various immune cells, making it a key target for autoimmune and inflammatory diseases.
In Vitro Performance: Unraveling Potency and Selectivity at the Bench
The initial assessment of any new drug candidate begins with a thorough in vitro characterization to determine its potency against the intended target and its selectivity against other related kinases. For compounds derived from the pyrido[3,2-b]oxazinone scaffold, the primary in vitro evaluation often involves biochemical kinase inhibition assays.
Comparative In Vitro Potency of SYK Inhibitors
The following table summarizes the in vitro inhibitory activity of Fostamatinib's active metabolite, R406, against SYK, providing a benchmark for the performance of compounds derived from this scaffold. For comparative context, data for other SYK inhibitors with different core structures are also included.
| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |
| R406 (active metabolite of Fostamatinib) | SYK | 41 | Biochemical Kinase Assay | [1] |
| Syk Inhibitor II | SYK | 41 | Biochemical Kinase Assay | [1] |
| SKI-G-618 | SYK | 17.7 | Biochemical Kinase Assay | [2] |
| SKI-O-85 | SYK | 211 | Biochemical Kinase Assay | [2] |
Expert Analysis: The sub-micromolar IC50 value of R406 demonstrates its high potency against SYK. The causality behind this potency lies in the specific interactions between the pyrido[3,2-b]oxazinone core and the amino acid residues within the ATP-binding pocket of SYK. Modifications to the peripheral groups of this core structure can significantly impact this binding affinity, as seen with other SYK inhibitors. The goal of medicinal chemists is to optimize these interactions to maximize potency while maintaining selectivity.
Experimental Protocol: In Vitro SYK Kinase Inhibition Assay (ADP-Glo™ Assay)
To ensure the trustworthiness of in vitro data, a self-validating and reproducible protocol is essential. The ADP-Glo™ Kinase Assay is a widely used method for quantifying kinase activity and inhibition.
Principle: This luminescent assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Step-by-Step Methodology:
-
Reaction Setup: In a 384-well plate, combine the SYK enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), and the test compound (derived from the pyrido[3,2-b]oxazinone scaffold) at various concentrations.
-
Initiation of Kinase Reaction: Add ATP to initiate the phosphorylation of the substrate by SYK. Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP.
-
ADP to ATP Conversion: Add Kinase Detection Reagent, which contains an enzyme that converts the newly formed ADP back to ATP.
-
Luminescence Detection: The newly synthesized ATP is then used by a luciferase to generate a luminescent signal, which is measured using a plate reader. The intensity of the light signal is directly proportional to the amount of ADP produced and, therefore, the SYK activity.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by plotting the luminescence signal against the inhibitor concentration.[3]
In Vitro SYK Kinase Assay Workflow
In Vivo Performance: From the Bench to Preclinical Models
While in vitro assays are crucial for determining potency, the true test of a drug candidate lies in its in vivo performance. These studies assess not only the efficacy of the compound in a living organism but also its pharmacokinetic and safety profiles. For drugs derived from the 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold, such as Fostamatinib, preclinical efficacy has been demonstrated in animal models of autoimmune diseases like rheumatoid arthritis and immune thrombocytopenia (ITP).
Comparative In Vivo Efficacy
The following table summarizes the in vivo efficacy of Fostamatinib in relevant animal models.
| Compound | Disease Model | Animal | Dosing | Key Findings | Reference |
| Fostamatinib | Collagen-Induced Arthritis | Mouse | Oral | Dose-dependent reduction in arthritis severity. | |
| Fostamatinib | Passive Immune Thrombocytopenia | Mouse | 25-40 mg/kg, Oral | Significantly protected mice from developing thrombocytopenia. |
Expert Analysis: The successful translation of in vitro potency to in vivo efficacy is a critical milestone in drug development. Fostamatinib's ability to ameliorate disease in these models validates SYK as a therapeutic target and demonstrates that the pyrido[3,2-b]oxazinone scaffold can yield orally bioavailable compounds with favorable pharmacokinetic properties. The choice of animal model is paramount; collagen-induced arthritis and passive immune thrombocytopenia models are well-established and share key pathological features with their human counterparts, providing a strong rationale for clinical development.[4][5]
Experimental Protocol: In Vivo Collagen-Induced Arthritis (CIA) Model in Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis.
Step-by-Step Methodology:
-
Animal Selection: Use a susceptible mouse strain, such as DBA/1 mice, that are at least 7-8 weeks old.[4]
-
Immunization (Day 0): Emulsify type II collagen (e.g., from chicken or bovine) in Complete Freund's Adjuvant (CFA). Administer an intradermal injection of the emulsion at the base of the tail.[4][5]
-
Booster Immunization (Day 21): Administer a second injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).[4][5]
-
Disease Onset and Monitoring: Arthritis typically develops between days 28 and 35. Monitor the mice regularly for signs of arthritis, such as paw swelling and redness. Score the severity of arthritis based on a standardized scale.[4][5]
-
Drug Administration: Begin oral administration of the test compound (e.g., Fostamatinib) or vehicle control at a predetermined time point, either prophylactically or therapeutically.
-
Endpoint Analysis: At the end of the study, assess the severity of arthritis through clinical scoring, histological analysis of the joints for inflammation and damage, and measurement of relevant biomarkers.
In Vivo Collagen-Induced Arthritis Model Workflow
Experimental Protocol: In Vivo Passive Immune Thrombocytopenia (ITP) Model in Mice
The passive ITP model is used to study antibody-mediated platelet destruction.
Step-by-Step Methodology:
-
Animal Selection: Use a suitable mouse strain, such as BALB/c or C57BL/6.[6]
-
Induction of Thrombocytopenia: Administer an anti-platelet antibody (e.g., anti-CD41 antibody) via intravenous or intraperitoneal injection to induce rapid platelet depletion.[6][7]
-
Drug Administration: Administer the test compound (e.g., Fostamatinib) or vehicle control orally, typically prior to or concurrently with the anti-platelet antibody.
-
Platelet Counting: Collect blood samples at various time points after antibody injection and measure platelet counts using an automated hematology analyzer or flow cytometry.
-
Data Analysis: Compare the platelet counts in the treated group to the control group to determine the efficacy of the test compound in preventing or ameliorating thrombocytopenia.
Structure-Activity Relationship (SAR) and the Path Forward
While this guide has focused on Fostamatinib as the primary exemplar, the principles of its design and evaluation are applicable to other derivatives of the 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold. Structure-activity relationship (SAR) studies are crucial for optimizing the properties of these compounds. Key considerations for future drug design based on this scaffold include:
-
Modifications to Enhance Potency: Small chemical modifications to the core structure can lead to significant changes in binding affinity for the target kinase.
-
Improving Selectivity: Fine-tuning the structure can help to minimize off-target effects by reducing interactions with other kinases.
-
Optimizing Pharmacokinetic Properties: Modifications can be made to improve oral bioavailability, metabolic stability, and half-life, leading to a more favorable dosing regimen.
The pyrido[3,2-b]oxazinone scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. The comprehensive in vitro and in vivo evaluation strategies outlined in this guide provide a robust framework for advancing these promising compounds from the laboratory to the clinic.
SYK Signaling Pathway and the Point of Inhibition
SYK Signaling Pathway and Fostamatinib's Point of Intervention
References
- 1. benchchem.com [benchchem.com]
- 2. Crystal Structures of Spleen Tyrosine Kinase in Complex with Two Novel 4-Aminopyrido[4,3-d] Pyrimidine Derivative Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. chondrex.com [chondrex.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. Mouse Models for Immune-Mediated Platelet Destruction or Immune Thrombocytopenia (ITP) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to New Kinase Inhibitors Against Fostamatinib for Researchers in Autoimmune Disease
In the landscape of targeted therapies for autoimmune disorders, particularly immune thrombocytopenia (ITP), Fostamatinib has carved a niche as the first-in-class spleen tyrosine kinase (SYK) inhibitor.[1][2] Its approval marked a significant advancement in managing a disease characterized by debilitating platelet destruction. However, the quest for therapeutic agents with improved efficacy, enhanced safety profiles, and broader applications is a constant in drug development. This guide provides an in-depth, objective comparison of Fostamatinib against a new wave of kinase inhibitors, offering supporting experimental data and protocols to aid researchers, scientists, and drug development professionals in their evaluation of the next generation of targeted therapies.
The Fostamatinib Benchmark: Mechanism and Limitations
Fostamatinib is a prodrug that is rapidly converted to its active metabolite, R406, which acts as a competitive inhibitor of the ATP binding site of SYK.[2][3] SYK is a critical non-receptor tyrosine kinase that plays a central role in the signaling pathways of various immune cells.[4] In ITP, autoantibodies coat platelets, marking them for destruction by macrophages via Fc-gamma receptor (FcγR) mediated phagocytosis. R406 inhibits this process by blocking SYK-dependent signaling downstream of FcγR activation.
Despite its success, Fostamatinib is not without its limitations. The active metabolite, R406, has been shown to have off-target effects, inhibiting other kinases at therapeutically relevant concentrations.[4][5] This lack of high selectivity is thought to contribute to its side-effect profile, which includes hypertension, diarrhea, neutropenia, and hepatotoxicity.[6] Furthermore, while effective in a subset of patients, not all individuals with ITP respond to Fostamatinib, highlighting the need for alternative therapeutic strategies.[1][7]
The New Contenders: Next-Generation SYK and BTK Inhibitors
Emerging from the pipeline are new kinase inhibitors with distinct mechanisms and potentially improved therapeutic windows. This guide will focus on two next-generation SYK inhibitors, Entospletinib and Lanraplenib , and a highly selective Bruton's tyrosine kinase (BTK) inhibitor, Rilzabrutinib .
Entospletinib (GS-9973) and Lanraplenib (GS-9876) are also SYK inhibitors but were designed for greater selectivity compared to Fostamatinib's active metabolite, R406.[8][9][10] This enhanced selectivity aims to minimize off-target effects and improve the overall safety profile.
Rilzabrutinib , on the other hand, targets BTK, another crucial kinase in the B-cell receptor (BCR) and Fc receptor signaling pathways.[11][12] By inhibiting BTK, Rilzabrutinib also aims to reduce autoantibody production and macrophage-mediated platelet destruction, offering a different, yet related, therapeutic approach for ITP.[11][12]
In Vitro Potency and Selectivity: A Head-to-Head Comparison
A critical initial assessment of any new kinase inhibitor is its potency against the intended target and its selectivity across the broader kinome. The following table summarizes the half-maximal inhibitory concentration (IC50) values for the active metabolites of our compared inhibitors against their primary targets.
| Inhibitor (Active Metabolite) | Primary Target | IC50 (nM) | Reference(s) |
| Fostamatinib (R406) | SYK | 41 | [13] |
| Entospletinib | SYK | 7.7 | [14] |
| Lanraplenib | SYK | 9.5 | [15] |
| Rilzabrutinib | BTK | <10 | [11] |
Table 1: In Vitro Potency of Kinase Inhibitors.
As the data indicates, both Entospletinib and Lanraplenib demonstrate higher potency against SYK in in vitro assays compared to R406. Rilzabrutinib also shows high potency for its target, BTK.
However, potency is only part of the story. Selectivity is paramount for minimizing off-target-related adverse events. Kinome-wide screening provides a comprehensive view of an inhibitor's specificity.
| Inhibitor | Kinase Selectivity Profile | Reference(s) |
| Fostamatinib (R406) | Inhibits multiple kinases at therapeutically relevant concentrations, including FLT3, Lck, JAK1, and JAK3. A screen against 139 kinases revealed numerous off-target activities. | [4][5] |
| Entospletinib | Highly selective for SYK. A screen against 359 kinases showed only one other kinase (TNK1) with a dissociation constant (Kd) less than 100 nM. | [8][16] |
| Lanraplenib | Highly selective for SYK. A screen against 395 kinases identified JAK2 as the most potently inhibited off-target kinase, with an IC50 approximately 13-fold higher than for SYK. | [9] |
| Rilzabrutinib | Highly selective for BTK. A screen against 251 kinases at 1 µM showed >90% inhibition of only six kinases. | [11][17] |
Table 2: Kinase Selectivity Profiles.
The data strongly suggest that the newer inhibitors, particularly Entospletinib and Rilzabrutinib, possess a significantly improved selectivity profile over Fostamatinib's active metabolite, R406. This enhanced selectivity is a key design feature aimed at improving the safety and tolerability of these next-generation molecules.
Clinical Efficacy and Safety in Immune Thrombocytopenia (ITP)
Ultimately, the value of a new inhibitor is determined by its performance in clinical settings. The following table summarizes key efficacy and safety data from clinical trials in patients with ITP.
| Inhibitor | Trial | Key Efficacy Outcomes | Common Adverse Events | Reference(s) |
| Fostamatinib | FIT-1 & FIT-2 (Phase 3) | Platelet response rate of 54% (vs. ~35% for placebo). Earlier use (second-line) showed a higher response rate of 78%. | Diarrhea, hypertension, nausea, dizziness, increased ALT/AST, neutropenia. | [1][6] |
| Rilzabrutinib | LUNA 3 (Phase 3) | Durable platelet response in 23% of patients (vs. 0% for placebo). Significant reductions in bleeding and fatigue. | Diarrhea, nausea, headache, abdominal pain (mostly low grade). | [12][18] |
| Entospletinib | - | Limited clinical data specifically for ITP. Phase 2 trials have been conducted in hematological malignancies. | Fatigue, nausea, decreased appetite, constipation, diarrhea. | [19] |
| Lanraplenib | - | Currently under clinical evaluation in multiple autoimmune indications. Preclinical data in lupus models are promising. | - | [10][20] |
Table 3: Clinical Trial Outcomes in ITP.
The clinical data for Rilzabrutinib from the LUNA 3 trial are particularly compelling, demonstrating a statistically significant durable platelet response in a difficult-to-treat patient population.[18] The improvement in fatigue, a significant symptom for ITP patients, is also a noteworthy finding.[18] While direct head-to-head clinical trials are lacking, the available data suggest that Rilzabrutinib offers a promising new therapeutic option for ITP. More clinical data are needed to fully assess the potential of Entospletinib and Lanraplenib in this indication.
Experimental Protocols for Benchmarking Kinase Inhibitors
To facilitate further research and head-to-head comparisons, this section provides detailed, step-by-step methodologies for key experiments.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the target kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the recombinant purified kinase (e.g., SYK or BTK) in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Inhibitor Addition: Add serial dilutions of the test inhibitors (Fostamatinib's active metabolite R406, Entospletinib, Lanraplenib, Rilzabrutinib) or vehicle control (DMSO) to the wells.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of ATP (at a concentration close to the Km for the specific kinase) and a suitable substrate (e.g., a biotinylated peptide).
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the phosphorylated substrate. This can be done using various methods, such as a fluorescence-based assay (e.g., using a phospho-specific antibody) or a luminescence-based assay that measures the remaining ATP (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for Macrophage-Mediated Platelet Phagocytosis
This assay assesses the ability of an inhibitor to block the phagocytosis of antibody-coated platelets by macrophages, a key mechanism in ITP.
Protocol:
-
Macrophage Preparation: Culture a macrophage cell line (e.g., THP-1) or primary human monocyte-derived macrophages.
-
Platelet Preparation: Isolate human platelets and label them with a fluorescent dye (e.g., Calcein-AM). Opsonize the labeled platelets by incubating them with an anti-platelet antibody (e.g., anti-CD41).
-
Inhibitor Treatment: Pre-incubate the macrophages with various concentrations of the test inhibitors or vehicle control for 1-2 hours.
-
Co-culture: Add the opsonized, fluorescently labeled platelets to the macrophage culture and co-incubate for 2-4 hours to allow for phagocytosis.
-
Quantification:
-
Flow Cytometry: Harvest the cells, quench the fluorescence of non-ingested platelets, and analyze the macrophage population for internalized fluorescence.
-
Fluorescence Microscopy: Visualize and quantify the number of ingested platelets per macrophage.
-
-
Data Analysis: Calculate the percentage of phagocytosis inhibition for each inhibitor concentration compared to the vehicle control and determine the IC50 value.
Cell Viability Assay
This assay determines the cytotoxic effect of the inhibitors on relevant cell lines.
Protocol:
-
Cell Seeding: Seed a relevant cell line (e.g., a B-cell lymphoma line for SYK/BTK inhibitors, or a non-hematopoietic cell line to assess general cytotoxicity) in a 96-well plate.
-
Inhibitor Treatment: Add serial dilutions of the test inhibitors or vehicle control to the cells.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
Viability Measurement: Assess cell viability using a colorimetric (e.g., MTT, XTT) or luminescence-based (e.g., CellTiter-Glo®) assay that measures metabolic activity or ATP content, respectively.
-
Data Analysis: Determine the percentage of viable cells relative to the vehicle control and calculate the IC50 value for cytotoxicity.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further clarify the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Signaling pathways targeted by Fostamatinib, new SYK inhibitors, and Rilzabrutinib.
Caption: A generalized experimental workflow for benchmarking new kinase inhibitors.
Conclusion and Future Directions
The development of kinase inhibitors for autoimmune diseases is a rapidly advancing field. While Fostamatinib has paved the way as a first-in-class SYK inhibitor, the emergence of more selective SYK inhibitors like Entospletinib and Lanraplenib, and the highly specific BTK inhibitor Rilzabrutinib, offers exciting new possibilities for patients with ITP and other autoimmune conditions.
The preclinical data strongly suggest that the newer inhibitors possess superior selectivity, which may translate to an improved safety profile. The clinical data for Rilzabrutinib in ITP are particularly promising, demonstrating not only efficacy in raising platelet counts but also in improving patient-reported outcomes like fatigue.
Further head-to-head clinical trials will be crucial to definitively establish the comparative efficacy and safety of these new agents against Fostamatinib. Additionally, exploring the potential of these inhibitors in other autoimmune diseases where SYK and BTK play a pathogenic role is a logical and exciting next step. This guide provides a foundational framework for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of this next generation of kinase inhibitors.
References
- 1. ashclinicalnews.org [ashclinicalnews.org]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fostamatinib effectiveness and safety for immune thrombocytopenia in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. An open-label phase 2 trial of entospletinib (GS-9973), a selective spleen tyrosine kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluating rilzabrutinib in the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rilzabrutinib for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Probe Entospletinib | Chemical Probes Portal [chemicalprobes.org]
- 17. researchgate.net [researchgate.net]
- 18. Press Release: ASH: rilzabrutinib demonstrated significant patient benefit in the first positive phase 3 study of a BTK inhibitor in ITP [sanofi.com]
- 19. An Open-label, Phase II Trial of Entospletinib (GS-9973), a Selective Spleen Tyrosine Kinase Inhibitor, in Diffuse Large B-cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Characterization of the mechanism of action of lanraplenib, a novel spleen tyrosine kinase inhibitor, in models of lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to Cross-Reactivity Profiling of Novel 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one Derivatives
In the landscape of modern drug discovery, the pursuit of highly selective kinase inhibitors is paramount. The 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold has emerged as a promising starting point for the development of potent therapeutic agents. This is exemplified by Fostamatinib, a drug utilizing this core structure, which is a frontline treatment for chronic immune thrombocytopenia.[1][2] Fostamatinib's active metabolite, R406, is a potent inhibitor of spleen tyrosine kinase (Syk).[3][4] However, extensive profiling has revealed that R406 is not entirely selective and interacts with other kinases, which can lead to clinically observable side effects.[5][6][7] This underscores the critical need for comprehensive cross-reactivity studies for any new derivative of this scaffold to ensure the development of safer and more effective medicines.
This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of novel compounds derived from 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. We will explore the rationale behind experimental choices, present detailed protocols for key assays, and offer a framework for interpreting the resulting data to guide lead optimization.
The Rationale for Comprehensive Kinase Profiling
The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets.[8] Consequently, small molecule inhibitors designed to target a specific kinase often exhibit off-target activity against other kinases. This cross-reactivity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. For derivatives of the 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold, a thorough understanding of their selectivity profile is not just a regulatory requirement but a strategic imperative.
Fostamatinib's active metabolite, R406, for instance, has been shown to inhibit vascular endothelial growth factor receptor (VEGFR), proto-oncogene tyrosine-protein kinase SRC, and tyrosine-protein kinase KIT at therapeutically relevant concentrations.[9] This lack of absolute selectivity is believed to contribute to side effects such as hypertension.[5][6] Therefore, the primary goal of cross-reactivity studies for novel analogues is to identify candidates with improved selectivity for the intended target while minimizing interactions with kinases known to be associated with adverse effects.
A Multi-Pronged Approach to Assessing Cross-Reactivity
A robust cross-reactivity assessment employs a combination of biochemical and cell-based assays to provide a comprehensive picture of a compound's selectivity.
Caption: A workflow for integrated cross-reactivity profiling.
Comparative Analysis of Kinase Profiling Panels
Several commercial vendors offer kinase profiling services with panels of varying sizes. The choice of panel depends on the stage of drug discovery and the specific research question.
| Panel Type | Typical Number of Kinases | Recommended Stage | Key Advantages | Considerations |
| Broad Kinome Panel | 300 - 450+ | Early Discovery (Hit-to-Lead) | Comprehensive overview of selectivity, identifies potential off-targets early.[10][11][12] | Higher cost, may generate an overwhelming amount of data. |
| Focused/Specialty Panel | 50 - 150 | Lead Optimization | Cost-effective, tailored to a specific kinase family (e.g., tyrosine kinases) or therapeutic area. | May miss off-targets outside the selected panel. |
| Safety Panel | ~20 | Preclinical Development | Assesses activity against kinases known to be associated with toxicity.[12] | Not intended for primary selectivity screening. |
For novel derivatives of the 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold, an initial screen against a broad kinome panel is highly recommended. This provides the most comprehensive dataset to identify potential liabilities and guide the subsequent medicinal chemistry efforts.
Experimental Data: A Comparative Cross-Reactivity Profile
To illustrate the output of such studies, the following table presents hypothetical data for three novel derivatives (Cmpd-A, Cmpd-B, and Cmpd-C) compared to the reference compound, R406. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Kinase Target | R406 IC50 (nM) | Cmpd-A IC50 (nM) | Cmpd-B IC50 (nM) | Cmpd-C IC50 (nM) |
| Syk (Primary Target) | 41 | 25 | 55 | 150 |
| VEGFR2 (KDR) | 85 | >10,000 | 150 | 250 |
| SRC | 120 | 5,000 | 200 | 400 |
| KIT | 150 | >10,000 | 300 | 600 |
| LYN | 60 | 800 | 100 | 200 |
| FLT3 | 75 | 2,000 | 120 | 300 |
Interpretation:
-
Cmpd-A shows the most promising profile. It is more potent against the primary target, Syk, than R406 and demonstrates significantly improved selectivity, with IC50 values greater than 10,000 nM for key off-targets like VEGFR2 and KIT.
-
Cmpd-B has comparable potency to R406 against Syk but shows a poorer selectivity profile, with significant activity against the tested off-targets.
-
Cmpd-C is less potent against Syk and has a poor selectivity profile, making it the least desirable candidate.
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Assay (Competitive Binding - TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based competitive binding assay, a common format for high-throughput kinase profiling.[13]
Caption: Principle of a TR-FRET competitive binding assay.
Materials:
-
Recombinant biotinylated human kinases
-
Fluorescent tracer (e.g., ATP-competitive, fluorescently labeled)
-
Streptavidin-Europium cryptate (donor fluorophore)
-
Test compounds (novel derivatives and R406)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume black plates
-
TR-FRET plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and R406 in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Reagent Preparation: Prepare a master mix containing the biotinylated kinase and streptavidin-europium in assay buffer. Prepare a separate solution of the fluorescent tracer in assay buffer.
-
Assay Plate Setup:
-
Add 2 µL of the diluted compounds to the assay plate.
-
Add 4 µL of the kinase/streptavidin-europium master mix to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 4 µL of the fluorescent tracer solution to initiate the binding reaction.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 620 nm (europium) and 665 nm (tracer).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)
This protocol outlines a method to assess compound binding to the target kinase within a live-cell environment, providing a more physiologically relevant measure of target engagement.[14]
Materials:
-
HEK293 cells transiently transfected with a NanoLuc®-kinase fusion vector
-
NanoBRET™ Tracer
-
Test compounds
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Plating: Seed the transfected HEK293 cells in the 96-well plates at a density of 2 x 10^4 cells per well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in Opti-MEM®. Add the diluted compounds to the cells and incubate for 2 hours at 37°C in a 5% CO2 incubator.
-
Tracer Addition: Add the NanoBRET™ Tracer to the wells at the predetermined optimal concentration.
-
Detection: Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (>610 nm).
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Plot the ratio against the log of the inhibitor concentration and fit the data to determine the IC50 value, which reflects the compound's affinity for the target in a cellular context.
Conclusion and Future Directions
The comprehensive cross-reactivity profiling of novel derivatives of the 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold is an indispensable step in the development of safe and effective kinase inhibitors. By employing a strategic combination of broad kinome screening and cell-based target engagement assays, researchers can gain a deep understanding of a compound's selectivity profile. This data-driven approach allows for the early identification of promising lead candidates with an improved therapeutic window and a lower propensity for off-target-mediated side effects. The methodologies and comparative data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to navigate the complexities of the kinome and accelerate the discovery of next-generation kinase inhibitors.
References
- 1. nbinno.com [nbinno.com]
- 2. tandfonline.com [tandfonline.com]
- 3. fostamatinib [drugcentral.org]
- 4. selleckchem.com [selleckchem.com]
- 5. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. reactionbiology.com [reactionbiology.com]
A Senior Application Scientist's Guide to the Reproducibility of Experiments Utilizing 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one as a Precursor in Kinase Inhibitor Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of a starting material is a critical decision that profoundly impacts the efficiency, scalability, and reproducibility of a synthetic campaign. This guide provides an in-depth technical comparison of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, a key precursor in the synthesis of advanced therapeutics, against viable alternative scaffolds. The insights presented herein are grounded in experimental data and established synthetic methodologies to empower you with the knowledge to make informed decisions for your research.
The Significance of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one in Modern Drug Discovery
6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (CAS 1002726-62-6) has emerged as a crucial building block in medicinal chemistry, most notably as a direct intermediate in the synthesis of Fostamatinib.[1][2] Fostamatinib is an orally administered spleen tyrosine kinase (Syk) inhibitor approved for the treatment of chronic immune thrombocytopenia.[3] Syk is a non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various immune cells.[4] Its inhibition is a validated therapeutic strategy for a range of autoimmune and inflammatory disorders. The pyrido[b][1][4]oxazin-3(4H)-one core of this precursor provides a rigid and synthetically versatile scaffold for the development of potent and selective kinase inhibitors.
The reproducibility of synthetic steps involving this precursor is paramount for consistent production of the final active pharmaceutical ingredient (API). Factors such as the purity of the starting material, reaction conditions, and work-up procedures all contribute to the overall yield and purity of the subsequent intermediates and the final product.
Comparative Analysis of Precursors for Syk Inhibitor Synthesis
While 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is a validated precursor for the synthesis of Fostamatinib, other heterocyclic scaffolds have been successfully employed in the development of Syk inhibitors. This section provides a comparative overview of the synthetic utility of the target precursor against three prominent alternatives: 2,4-diaminopyrimidines, 1,6-naphthyridines, and pyrimidine-5-carboxamides.
| Precursor Scaffold | Key Synthetic Transformation | Typical Yields | Key Advantages | Potential Challenges |
| 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one | Nucleophilic aromatic substitution (SNAr) | 77-91%[3] | Established route for Fostamatinib, high yields reported in large-scale synthesis. | Multi-step synthesis of the precursor itself. |
| 2,4-Diaminopyrimidines | Sequential nucleophilic substitution | 82% (for a key intermediate)[5] | Versatile scaffold for various kinase inhibitors, well-established chemistry. | Potential for regioselectivity issues in substitution reactions. |
| 1,6-Naphthyridines | Condensation and cyclization reactions | 23-93% (for urea formation on the scaffold)[6] | Rigid bicyclic core, potential for novel intellectual property. | Synthesis can be complex and may require multi-step procedures. |
| Pyrimidine-5-carboxamides | Amide bond formation and substitution reactions | Variable, dependent on specific reagents. | Allows for diverse functionalization at the 5-position, potential for improved potency and selectivity.[7] | Amide coupling can sometimes be challenging with sterically hindered substrates. |
The Underlying Science: The Syk Signaling Pathway
To appreciate the significance of these precursors, it is essential to understand the biological context of their ultimate targets. Spleen tyrosine kinase (Syk) is a critical component of the B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways. Upon receptor activation, Syk is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) and initiates a downstream signaling cascade that leads to cellular activation, proliferation, and the release of inflammatory mediators. The inhibition of Syk effectively dampens this inflammatory response, making it a valuable therapeutic target.
Caption: The Syk signaling pathway, a key target for anti-inflammatory therapies.
Experimental Protocols: A Guide to Reproducibility
The following protocols are provided to illustrate the synthetic transformations involving the target precursor and its alternatives. These are based on published methodologies and are intended to serve as a guide for experienced synthetic chemists.
General Experimental Workflow
The synthesis of a kinase inhibitor, such as Fostamatinib, from its precursor generally follows a multi-step sequence. A typical workflow is outlined below.
Caption: A generalized workflow for the synthesis of kinase inhibitors from precursors.
Protocol 1: Synthesis of a Fostamatinib Intermediate using 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
This protocol is adapted from the synthesis of Fostamatinib as described in patent literature.[3]
Reaction: Nucleophilic aromatic substitution to form a key pyrimidine intermediate.
Materials:
-
6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (1.0 equiv)
-
A suitable activated chloropyrimidine (e.g., 2,4-dichloro-5-fluoropyrimidine) (1.1 equiv)
-
N-methyl-2-pyrrolidone (NMP)
-
Water
Procedure:
-
To a solution of the chloropyrimidine in aqueous NMP, add 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., LC-MS).
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Expected Outcome: This reaction has been reported to proceed in high yield (up to 91%) on a large scale, demonstrating its reproducibility.[3] The purity of the product is crucial for the subsequent synthetic steps.
Protocol 2: Synthesis of a 2,4-Diaminopyrimidine Scaffold
This protocol is a general representation of the synthesis of 2,4-diaminopyrimidine derivatives.[5]
Reaction: Sequential nucleophilic substitution on a dichloropyrimidine.
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Amine 1 (e.g., a substituted aniline) (1.0 equiv)
-
Amine 2 (1.1 equiv)
-
A suitable solvent (e.g., ethanol, dioxane)
-
A base (e.g., triethylamine, cesium carbonate)
-
Palladium catalyst and ligand (for C-N coupling, if required)
Procedure:
-
Dissolve 2,4-dichloropyrimidine in the chosen solvent.
-
Add Amine 1 and the base, and stir the mixture at room temperature or with gentle heating. The more reactive chlorine at the 4-position should react preferentially.
-
After the first substitution is complete (monitored by TLC or LC-MS), add Amine 2.
-
If a less reactive amine is used, a palladium-catalyzed cross-coupling reaction may be necessary. In this case, add the palladium catalyst and ligand and heat the reaction mixture.
-
After the reaction is complete, perform an appropriate work-up, which may involve extraction and washing.
-
Purify the product by column chromatography or recrystallization.
Expected Outcome: The yields for this type of reaction can be good to excellent, but are highly dependent on the nature of the amines used. Regioselectivity can be a key challenge to control.
Protocol 3: Synthesis of a 1,6-Naphthyridine Scaffold
This protocol outlines a method for the synthesis of substituted 1,6-naphthyridines.[6]
Reaction: Condensation and cyclization to form the bicyclic core.
Materials:
-
A substituted 4-aminonicotinaldehyde (1.0 equiv)
-
A substituted phenylacetonitrile (1.0 equiv)
-
A suitable base (e.g., sodium methoxide)
-
A suitable solvent (e.g., methanol, DMF)
Procedure:
-
To a solution of the base in the chosen solvent, add the 4-aminonicotinaldehyde and the phenylacetonitrile.
-
Heat the reaction mixture under reflux and monitor its progress.
-
Upon completion, cool the reaction mixture and neutralize it with an acid (e.g., acetic acid).
-
The product may precipitate upon cooling or after the addition of water.
-
Collect the solid by filtration, wash with a suitable solvent, and dry.
-
Further purification can be performed by recrystallization.
Expected Outcome: The yields of this condensation reaction can vary significantly depending on the substituents on the starting materials.
Protocol 4: Synthesis of a Pyrimidine-5-carboxamide Scaffold
This protocol describes a general approach to pyrimidine-5-carboxamide derivatives.[7]
Reaction: Amide bond formation from a pyrimidine-5-carboxylic acid.
Materials:
-
A substituted pyrimidine-5-carboxylic acid (1.0 equiv)
-
An amine (1.1 equiv)
-
A peptide coupling reagent (e.g., HATU, HOBt/EDC)
-
A non-nucleophilic base (e.g., DIPEA)
-
A suitable aprotic solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the pyrimidine-5-carboxylic acid in the solvent.
-
Add the coupling reagent, the base, and the amine.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Perform a standard aqueous work-up, including extraction with an organic solvent and washing with brine.
-
Dry the organic layer, concentrate it, and purify the product by column chromatography.
Expected Outcome: Amide coupling reactions are generally high-yielding, provided that suitable coupling reagents are used and the starting materials are not excessively sterically hindered.
Conclusion and Future Outlook
The reproducibility of experiments using 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one as a precursor is well-documented in the context of Fostamatinib synthesis, with high yields reported in large-scale production.[3] This makes it a reliable choice for projects targeting similar chemical space. However, the exploration of alternative scaffolds such as 2,4-diaminopyrimidines, 1,6-naphthyridines, and pyrimidine-5-carboxamides offers exciting opportunities for the development of novel kinase inhibitors with potentially improved properties and new intellectual property.
The choice of precursor will ultimately depend on the specific goals of the research program, including the desired target profile, the synthetic feasibility, and the intellectual property landscape. By understanding the synthetic nuances and the biological rationale behind the design of these molecules, researchers can navigate the complexities of drug discovery with greater confidence and efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different pyrido[3,2-b]oxazine-based inhibitors.
A Head-to-Head Comparison of Pyrido[2,3-b][1][2]oxazine-Based Kinase Inhibitors
Introduction
The pyrido-oxazine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. Its rigid, heterocyclic framework provides an excellent foundation for designing molecules that can precisely interact with the ATP-binding pocket of various kinases, which are critical regulators of cellular signaling. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them high-value therapeutic targets. This guide provides a head-to-head comparison of novel pyrido[2,3-b][1][2]oxazine-based inhibitors, focusing on their efficacy against Epidermal Growth Factor Receptor (EGFR), a key oncogenic driver in non-small cell lung cancer (NSCLC). We will delve into the experimental data, structure-activity relationships (SAR), and the detailed protocols required to validate their performance.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Pyrido[2,3-b][1][2]oxazine derivatives typically function as ATP-competitive inhibitors. Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. These inhibitors are designed to occupy the same binding pocket as ATP, preventing the kinase from accessing its energy source and effectively halting the phosphorylation cascade. The specificity and potency of these inhibitors are dictated by the various substituents appended to the core scaffold, which form key interactions with amino acid residues within the ATP-binding site, such as the hinge region, the glycine-rich loop, and the activation loop.[3]
The PI3K/Akt/mTOR Signaling Pathway
A critical downstream effector of EGFR is the PI3K/Akt/mTOR pathway, which governs cell growth, proliferation, and survival.[4] Many kinase inhibitors, including those with a pyrido-oxazine core, aim to suppress this pathway. By inhibiting upstream kinases like EGFR or pathway components like PI3K and mTOR, these compounds can effectively shut down aberrant pro-survival signals in cancer cells.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity and Identity Validation of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the integrity of every component is paramount. This is particularly true for key intermediates like 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, a critical building block in the synthesis of advanced therapeutics, including the spleen tyrosine kinase (Syk) inhibitor Fostamatinib.[1][2] The purity and confirmed identity of this intermediate directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the validation of commercially sourced 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, drawing upon established principles of analytical chemistry and regulatory expectations for pharmaceutical intermediates.
The Rationale for Rigorous Validation
As a pivotal precursor in the synthesis of protein kinase inhibitors, the quality of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is not merely a matter of good laboratory practice; it is a critical quality attribute that underpins the entire drug development process.[1][3] Impurities introduced at this stage can carry through to the final API, potentially altering its pharmacological profile, inducing toxicity, or reducing its stability. Therefore, a multi-faceted analytical approach is essential to confirm the identity of the compound and to detect and quantify any process-related impurities, by-products, or degradants.
A Multi-Technique Approach to Purity and Identity Verification
A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity and identity. A well-designed validation protocol will employ a suite of orthogonal methods, each providing a unique piece of the puzzle.
Experimental Workflow for Validation
References
Safety Operating Guide
Safeguarding Our Waters: A Comprehensive Guide to the Proper Disposal of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
Safeguarding Our Waters: A Comprehensive Guide to the Proper Disposal of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
For researchers and drug development professionals, the synthesis and application of novel compounds are at the heart of innovation. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one (CAS No. 1002726-62-6), a key intermediate in the synthesis of pharmaceuticals like Fostamatinib.[3][4] Adherence to these procedures is critical not only for regulatory compliance but for the protection of our laboratory personnel and the environment.
The primary hazard associated with this compound, as identified by the Globally Harmonized System (GHS), is its toxicity to aquatic life with long-lasting effects.[5] This dictates that under no circumstances should this chemical be disposed of down the drain or in regular trash, as this can lead to significant environmental damage.[6][7]
Core Principles of Disposal: Containment and Compliance
The disposal of this compound is governed by the principle of preventing environmental release. All waste containing this substance is considered hazardous and must be managed in accordance with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1]
Key Disposal Parameters
| Parameter | Guideline | Rationale |
| GHS Hazard Classification | H411: Toxic to aquatic life with long lasting effects[5] | Prevents contamination of water systems and harm to aquatic ecosystems.[6] |
| Appropriate Waste Stream | Segregated Hazardous Chemical Waste | Ensures the compound is handled by trained professionals and treated at a designated facility. |
| Drain Disposal | Strictly Prohibited | Direct release to the sewer system can harm aquatic life and interfere with wastewater treatment processes.[1] |
| Solid Waste (Trash) Disposal | Strictly Prohibited | Prevents the compound from leaching into the environment from landfills. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps from the point of generation to the final handoff for disposal.
Step 1: Immediate Waste Segregation and PPE
From the moment a material is designated as waste, it must be handled as hazardous.
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and chemical-impermeable gloves.
-
Designate a Satellite Accumulation Area (SAA): All laboratories generating hazardous waste must establish a designated SAA.[1] This area should be near the point of generation and clearly marked.
-
Incompatible Waste: Store waste containing this compound away from incompatible materials, such as strong oxidizing agents, acids, and bases, to prevent unintended reactions.[1]
Step 2: Waste Container Selection and Labeling
Proper containment is crucial to prevent leaks and ensure safe transport.
-
Container Selection: Use a chemically compatible container with a leak-proof, screw-on cap.[6] The original manufacturer's container is often a suitable choice for dry, solid waste.[6] For liquid waste solutions, ensure the container material will not react with or be degraded by the solvent.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:
-
Container Management: Keep waste containers closed except when adding waste.[6] Do not fill containers beyond 90% capacity to allow for expansion.[1]
Step 3: Managing Different Waste Forms
Solid Waste:
-
Pure Compound/Residues: Collect any solid waste, including residual powder and contaminated items like weigh boats or spatulas, in a designated, properly labeled hazardous waste container.[6]
-
Contaminated Lab Supplies: Items such as gloves, bench paper, and wipes that are contaminated with the compound should be double-bagged in clear plastic bags, labeled as hazardous waste, and placed in the appropriate solid waste stream.[6]
Liquid Waste:
-
Solutions: Collect all solutions containing the compound in a compatible, labeled hazardous waste container.
-
Rinsate: When cleaning glassware that contained the compound, perform a triple rinse with a suitable solvent. This rinsate must be collected and treated as hazardous waste.[7]
Empty Containers:
-
An "empty" container that held this compound is not truly empty and must be managed carefully.
-
Containers must be triple-rinsed with an appropriate solvent.[7]
-
The rinsate from this process is considered hazardous waste and must be collected for disposal.[7]
-
Once triple-rinsed, deface or remove the original label, mark the container as "Empty," and it may then be disposed of in the regular trash or recycling, depending on institutional policy.
Step 4: Arranging for Disposal
-
Storage Limits: Do not accumulate more than 55 gallons of any single hazardous waste stream. Once a container is full, it must be removed from the SAA within three days.[1][6] Partially filled containers can remain in the SAA for up to one year.[1]
-
Schedule a Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste collection. Do not attempt to transport the waste yourself.
Workflow for Disposal Decision-Making
The following diagram illustrates the logical flow for the proper disposal of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one waste.
Caption: Disposal workflow for 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.
Emergency Procedures for Spills
In the event of an accidental release, immediate and correct action is vital.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: Remove all sources of ignition from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further spillage or leakage. For small spills, use an inert absorbent material to contain the substance.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated soil or surfaces into a designated hazardous waste container.
-
Report: Report the spill to your institution's EHS department.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility, ensuring that the advancements made in the laboratory do not come at the expense of our ecosystem.
References
- 1. actenviro.com [actenviro.com]
- 2. ec.europa.eu [ec.europa.eu]
- 3. LONG-TERM SAFETY PROFILE OF THE ORAL SPLEEN TYROSINE KINASE INHIBITOR FOSTAMATINIB IN IMMUNE THROMBOCYTOPENIA (ITP) AND OTHER DISEASES | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 4. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 5. Hazardous Waste | Damage Assessment, Remediation, and Restoration Program [darrp.noaa.gov]
- 6. Hazardous Waste Management | U.S. Fish & Wildlife Service [fws.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
Operational Safety Guide: Personal Protective Equipment for Handling 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one
Operational Safety Guide: Personal Protective Equipment for Handling 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one (CAS No. 1002726-62-6). As a key intermediate in the synthesis of pharmaceuticals like Fostamatinib, its proper handling is paramount to ensure personnel safety and environmental protection[3][4].
The foundational principle of laboratory safety is to minimize risk through a hierarchy of controls. While this document focuses on PPE, it is critical to recognize that engineering controls (e.g., chemical fume hoods) and administrative controls (e.g., standard operating procedures) are the primary lines of defense. PPE should be considered the final barrier between the researcher and the chemical hazard.
Hazard Assessment: Known and Potential Risks
A thorough risk assessment is the cornerstone of any chemical hygiene plan. For 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, the assessment includes both documented hazards and potential risks based on its chemical structure.
-
Known Environmental Hazard: The compound is classified under the Globally Harmonized System (GHS) as H411: Toxic to aquatic life with long-lasting effects[5]. This classification mandates stringent disposal protocols to prevent environmental release.
-
Physical State and Form: The compound is typically a solid powder, which presents a risk of aerosolization and inhalation during handling, such as weighing or transferring[6][7].
-
Toxicological Data Gaps: Comprehensive toxicological data for this specific intermediate is not widely available. Therefore, a conservative approach must be taken, treating it as a potentially hazardous substance[8][9]. Based on its structure as a heterocyclic amine, potential health hazards could include:
-
Skin and eye irritation.
-
Respiratory tract irritation upon inhalation.
-
Unknown systemic toxicity if absorbed or ingested.
-
In accordance with OSHA's Laboratory Standard (29 CFR 1910.1450), all novel or uncharacterized compounds should be handled as if they are hazardous until proven otherwise[1][10].
Core Protective Equipment: A Multi-Layered Defense
The selection of PPE must be tailored to the specific task being performed. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Inspection | ANSI Z87.1 Safety Glasses | Single Pair Nitrile Gloves | Lab Coat (buttoned) | Not typically required |
| Weighing & Transfer (Solid) | Chemical Splash Goggles | Double-Gloved (Nitrile or Neoprene) | Lab Coat, Closed-toe Shoes, Long Pants | Required if outside a fume hood (Consult EHS for fit-testing)[11] |
| Solution Preparation | Chemical Splash Goggles | Chemical-Resistant Gloves (e.g., Nitrile) | Lab Coat, Closed-toe Shoes, Long Pants | Not required if performed in a fume hood |
| Reaction Monitoring & Workup | Chemical Splash Goggles & Face Shield[8][12] | Chemical-Resistant Gloves (consult compatibility chart)[11] | Flame-Resistant Lab Coat (if flammable solvents are used)[12][13] | Not required if performed in a fume hood |
| Large-Scale Operations (>50g) | Chemical Splash Goggles & Face Shield | Heavy-Duty Chemical-Resistant Gloves (e.g., Silver Shield under Nitrile)[12] | Chemical-Resistant Apron over Lab Coat | Required (Consult EHS for respirator selection)[11] |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-Duty Chemical-Resistant Gloves | Chemical-Resistant Apron or Coveralls | Required (Air-purifying respirator with appropriate cartridge) |
Step-by-Step PPE Selection & Use
A. Primary Engineering Control: The Chemical Fume Hood All operations that may generate dust, aerosols, or vapors—including weighing, transferring, and preparing solutions—should be conducted inside a certified chemical fume hood[8][13]. The fume hood is your primary defense to minimize inhalation exposure.
B. Eye and Face Protection The eyes are highly susceptible to chemical injury.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses are mandatory in any laboratory where chemicals are handled[8].
-
Splash Hazard: For handling liquids or any task with a splash potential, upgrade to chemical splash goggles[9]. Goggles provide a seal around the eyes, offering superior protection.
-
High-Risk Operations: When working with reactions under pressure, potentially energetic compounds, or large volumes, a face shield must be worn over safety goggles to protect the entire face[8][12].
C. Hand Protection No single glove material protects against all chemicals.
-
Glove Selection: Nitrile or neoprene gloves provide adequate protection against minor splashes of many common laboratory solvents and solids[8][13]. However, always consult a manufacturer's chemical resistance guide for the specific solvents being used in your procedure[11].
-
Double Gloving: When handling the solid compound or concentrated solutions, wearing two pairs of gloves is recommended. This provides a backup barrier and allows for the clean removal of the outer glove if it becomes contaminated.
-
Inspection and Removal: Always inspect gloves for tears or defects before use[14]. After handling the chemical, remove gloves without touching the outside of the glove with your bare skin and wash your hands thoroughly[9][13]. Never wear potentially contaminated gloves outside of the laboratory area or to touch common surfaces like doorknobs or keyboards[9].
D. Body Protection
-
Lab Coat: A clean, buttoned lab coat is required to protect skin and personal clothing. For procedures involving flammable solvents, a flame-resistant lab coat is necessary[12][13].
-
Personal Attire: Always wear long pants and fully enclosed, closed-toe shoes in the laboratory[12][14]. This prevents chemical contact with the skin on the legs and feet.
E. Respiratory Protection Respiratory protection is generally not required when handling small quantities within a fume hood.
-
When Required: A respirator may be necessary if engineering controls are not feasible or during a large spill cleanup.
-
Program Compliance: The use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation and annual fit-testing, as mandated by OSHA[11].
Operational Plans: Handling, Decontamination, and Disposal
Proper procedures are essential to minimize exposure and prevent environmental contamination. The following workflow outlines the key steps for safely handling the compound.
Figure 1: A generalized workflow for the safe handling of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.
Decontamination
-
Surfaces: Wipe down the work area in the fume hood and any contaminated surfaces with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Glassware: Rinse glassware with a suitable solvent to remove residual compound, collecting the rinsate as hazardous waste. Then wash normally.
Spill Response
-
Alert Personnel: Immediately alert others in the lab.
-
Evacuate: If the spill is large or outside a fume hood, evacuate the immediate area.
-
Assess: Evaluate the spill size and associated hazards.
-
Cleanup: For small spills, use a chemical spill kit with appropriate absorbent material. Wear full, appropriate PPE during cleanup[13]. For large spills, contact your institution's Environmental Health & Safety (EHS) department.
Waste Disposal
-
Segregation: All materials contaminated with 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, including excess solid, solutions, and contaminated consumables (gloves, wipes, pipette tips), must be collected as hazardous waste.
-
Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The label must identify the contents and associated hazards[2][10].
-
Environmental Precaution: Due to its aquatic toxicity (H411), under no circumstances should this chemical or its waste be disposed of down the drain[5]. All disposal must comply with institutional, local, and national environmental regulations[2].
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention[6][8].
-
Eye Contact: Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[6][8].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[6].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[6].
Always have the Safety Data Sheet (SDS) available for emergency responders.
References
- 1. osha.gov [osha.gov]
- 2. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 3. Cas 1002726-62-6,6-AMINO-2,2-DIMETHYL-2H-PYRIDO[3,2-B][1,4]OXAZIN-3(4H)-ONE | lookchem [lookchem.com]
- 4. 6-Amino-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one_Building Block_MYSOBIO [mysobio-chem.com]
- 5. 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 6-amino-2,2-dimethyl- | C9H11N3O2 | CID 45480402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. twu.edu [twu.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 13. gz-supplies.com [gz-supplies.com]
- 14. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
